molecular formula C25H28N2O6 B1599594 (R)-1-N-Boc-4-N-Fmoc-2-Piperazine carboxylic acid CAS No. 209593-18-0

(R)-1-N-Boc-4-N-Fmoc-2-Piperazine carboxylic acid

Cat. No.: B1599594
CAS No.: 209593-18-0
M. Wt: 452.5 g/mol
InChI Key: ZVHNNCSUTNWKFC-OAQYLSRUSA-N
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Description

(R)-1-N-Boc-4-N-Fmoc-2-Piperazine carboxylic acid is a useful research compound. Its molecular formula is C25H28N2O6 and its molecular weight is 452.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2R)-4-(9H-fluoren-9-ylmethoxycarbonyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O6/c1-25(2,3)33-24(31)27-13-12-26(14-21(27)22(28)29)23(30)32-15-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,20-21H,12-15H2,1-3H3,(H,28,29)/t21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVHNNCSUTNWKFC-OAQYLSRUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCN(C[C@@H]1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70427826
Record name (R)-1-N-Boc-4-N-Fmoc-2-Piperazine carboxylic acid
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Molecular Weight

452.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

209593-18-0
Record name (R)-1-N-Boc-4-N-Fmoc-2-Piperazine carboxylic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2R)-1-[(tert-butoxy)carbonyl]-4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazine-2-carboxylic acid
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Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of (R)-1-N-Boc-4-N-Fmoc-2-Piperazine Carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the core physicochemical properties of (R)-1-N-Boc-4-N-Fmoc-2-piperazine carboxylic acid, a key building block in modern medicinal chemistry and peptide synthesis. This document is structured to deliver not just data, but also the underlying scientific principles and field-proven experimental insights necessary for its effective application in research and development.

Introduction: The Strategic Importance of Orthogonally Protected Piperazines

This compound is a chiral, bifunctional scaffold of significant interest in drug discovery. Its rigid piperazine core can introduce favorable conformational constraints into peptide and small molecule structures, a critical aspect in optimizing biological activity and metabolic stability. The strategic placement of two distinct and orthogonally removable protecting groups—the acid-labile tert-butyloxycarbonyl (Boc) group and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group—allows for selective chemical manipulation at two different sites of the molecule. This feature is invaluable in the synthesis of complex peptides, peptidomimetics, and combinatorial libraries. Understanding the fundamental physicochemical properties of this building block is paramount for its successful incorporation into synthetic workflows and for predicting the characteristics of the final compounds.

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, reaction optimization, and for predicting its behavior in various experimental settings.

Molecular Structure and Identity

The foundational attributes of this compound are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₂₅H₂₈N₂O₆[1]
Molecular Weight 452.50 g/mol [1]
CAS Number 209593-18-0[2]
Appearance White to off-white solid[3]
InChI Key ZVHNNCSUTNWKFC-OAQYLSRUSA-N
SMILES CC(C)(C)OC(=O)N1CCN(C[C@@H]1C(O)=O)C(=O)OCC2c3ccccc3-c4ccccc24
Melting Point: An Indicator of Purity and Stability

The melting point is a critical parameter for assessing the purity of a solid compound. For this compound, a predicted melting point is available, which serves as a useful, albeit preliminary, benchmark.

PropertyValueNote
Melting Point ~156 °C (Predicted)This is a computationally predicted value and should be confirmed experimentally. For comparison, the related compound 1,4-Di-Boc-piperazine-2-carboxylic acid has an experimental melting point of 142-148 °C.

Expert Insight: The relatively high melting point is indicative of a stable crystal lattice structure, which is common for compounds with both hydrogen bond donors (carboxylic acid) and acceptors, as well as rigid aromatic systems (Fmoc group).

Experimental Protocol: Determination of Melting Point

Principle: The melting point is determined by heating a small sample of the solid material and observing the temperature range over which it transitions from a solid to a liquid. A narrow melting range is indicative of high purity.

Methodology:

  • Sample Preparation: A small amount of the crystalline this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • Instrumentation: A calibrated digital melting point apparatus is used.

  • Measurement:

    • The capillary tube is placed in the heating block of the apparatus.

    • The temperature is increased at a rapid rate until it is approximately 15-20 °C below the expected melting point.

    • The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.

    • The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire solid has melted (T₂) are recorded. The melting point is reported as the range T₁ - T₂.

Solubility Profile: A Key to Reaction and Formulation Success

The solubility of this compound is dictated by the interplay of its polar carboxylic acid group, the non-polar Boc and Fmoc protecting groups, and the piperazine core.

SolventSolubilityRationale and Expert Insight
Dimethyl Sulfoxide (DMSO) Soluble[3] The polar aprotic nature of DMSO effectively solvates both the polar and non-polar regions of the molecule.
N,N-Dimethylformamide (DMF) Soluble[3] Similar to DMSO, DMF is a polar aprotic solvent widely used in peptide synthesis and is an excellent solvent for this compound.
Water InsolubleThe large, hydrophobic Fmoc and Boc groups dominate the molecule's character, leading to poor solubility in water.[2]
Methanol, Ethanol Sparingly Soluble to SolubleThe polarity of these protic solvents allows for some interaction with the carboxylic acid, but the large non-polar groups limit high solubility.
Dichloromethane (DCM) Sparingly SolubleWhile DCM can dissolve some protected amino acids, the presence of the polar carboxylic acid group in this compound limits its solubility.

Trustworthiness: The solubility profile underscores the importance of solvent selection in synthetic protocols. For instance, in peptide coupling reactions, DMF or DMSO would be the solvents of choice to ensure complete dissolution of the reactants.

Experimental Protocol: Semi-Quantitative Solubility Determination

Principle: This protocol provides a systematic approach to estimate the solubility of the compound in various solvents, which is crucial for selecting appropriate reaction and purification conditions.

Methodology:

  • Solvent Selection: A range of solvents with varying polarities should be chosen (e.g., water, methanol, acetonitrile, ethyl acetate, DCM, DMF, DMSO).

  • Sample Preparation: Accurately weigh 1 mg of this compound into separate small, clear vials for each solvent.

  • Titration and Observation:

    • To each vial, add the respective solvent in 100 µL increments.

    • After each addition, vortex the vial for 30 seconds and visually inspect for complete dissolution.

    • Record the volume of solvent required to fully dissolve the compound.

  • Data Interpretation: The solubility can be qualitatively categorized as:

    • Very Soluble: < 1 mL

    • Freely Soluble: 1 - 10 mL

    • Soluble: 10 - 30 mL

    • Sparingly Soluble: 30 - 100 mL

    • Slightly Soluble: 100 - 1000 mL

    • Very Slightly Soluble: 1000 - 10,000 mL

    • Insoluble: > 10,000 mL

Acidity Constant (pKa): Predicting Ionization State

The pKa value is essential for understanding the ionization state of the carboxylic acid group at a given pH. This, in turn, influences its reactivity, solubility, and interactions with other molecules.

PropertyValueRationale and Expert Insight
pKa (Carboxylic Acid) ~3.68 (Predicted)[3] This predicted value is in the expected range for a carboxylic acid. The electron-withdrawing effects of the adjacent nitrogen atoms in the piperazine ring may slightly increase its acidity compared to a simple alkyl carboxylic acid.

Expertise & Experience: The pKa value indicates that at physiological pH (~7.4), the carboxylic acid group will be predominantly in its deprotonated, carboxylate form. This is a critical consideration for designing biological assays and for purification strategies such as ion-exchange chromatography.

Experimental Protocol: pKa Determination by Titration

Principle: The pKa of the carboxylic acid can be determined by titrating a solution of the compound with a strong base and monitoring the pH. The pKa is the pH at which the concentrations of the protonated (acid) and deprotonated (conjugate base) forms are equal.

pKa_Determination_Workflow cluster_preparation Sample Preparation cluster_titration Titration cluster_analysis Data Analysis A Dissolve known mass of compound in a suitable solvent system (e.g., water/methanol) B Calibrate pH meter A->B Proceed to C Titrate with standardized NaOH solution B->C D Record pH after each addition of titrant C->D E Plot pH vs. volume of NaOH added D->E Generate F Determine the equivalence point E->F G pKa = pH at half-equivalence point F->G

Caption: Workflow for pKa determination by potentiometric titration.

Methodology:

  • Solution Preparation: Prepare a solution of this compound of known concentration (e.g., 0.01 M) in a suitable solvent mixture (e.g., 50:50 methanol:water) to ensure solubility.

  • Titration Setup: Place the solution in a jacketed beaker with a magnetic stirrer. Insert a calibrated pH electrode and the tip of a burette containing a standardized solution of a strong base (e.g., 0.1 M NaOH).

  • Titration: Add the NaOH solution in small, precise increments. After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

  • Data Analysis: Plot the pH versus the volume of NaOH added. The equivalence point is the point of steepest inflection in the curve. The half-equivalence point is the volume of NaOH that is half of the volume at the equivalence point. The pKa is equal to the pH at the half-equivalence point.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the structure and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure. The spectra of this compound are expected to be complex due to the presence of multiple, distinct proton and carbon environments, and potential conformational isomers.[4][5]

Expected ¹H NMR Features:

  • Boc Group: A characteristic singlet around 1.4 ppm integrating to 9 protons.

  • Piperazine Ring: A series of complex multiplets in the 2.5-4.5 ppm region corresponding to the non-equivalent methylene and methine protons.

  • Fmoc Group: A series of aromatic protons in the 7.2-7.8 ppm region, and the characteristic CH and CH₂ protons of the fluorenylmethoxy group.

  • Carboxylic Acid: A broad singlet at a downfield chemical shift (>10 ppm), which may be exchangeable with D₂O.

Expert Insight: Temperature-dependent NMR studies on similar N-acylated piperazines have shown the presence of conformational isomers (rotamers) due to restricted rotation around the amide bonds.[6] This can lead to a doubling of some signals in the NMR spectrum at room temperature.

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)Functional GroupVibration
~3300-2500 (broad)Carboxylic AcidO-H stretch
~1740Carbonyl (Fmoc)C=O stretch
~1690Carbonyl (Boc & COOH)C=O stretch
~1600, ~1480Aromatic Ring (Fmoc)C=C stretch
~1250, ~1160C-O stretch

Trustworthiness: The presence of these characteristic absorption bands provides strong evidence for the integrity of the molecule's structure, including the presence of both protecting groups and the carboxylic acid.[7]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns.

Expected Mass Spectrometric Data:

  • Molecular Ion Peak: [M+H]⁺ at m/z 453.20, [M+Na]⁺ at m/z 475.18.

  • Key Fragmentation Pathways:

    • Loss of the Boc group (-100 Da) is a common fragmentation pathway for Boc-protected amines.

    • Cleavage of the Fmoc group can also be observed.

    • Fragmentation of the piperazine ring can lead to characteristic daughter ions.[8][9]

MS_Fragmentation Parent [M+H]⁺ m/z 453.20 Frag1 [M+H - C₅H₈O₂]⁺ Loss of Boc group m/z 353.15 Parent:ion->Frag1:ion -100 Da Frag2 [M+H - CO₂]⁺ Loss of Carbon Dioxide m/z 409.21 Parent:ion->Frag2:ion -44 Da Frag3 [Fmoc-CH₂]⁺ Fmoc fragment m/z 179.08 Parent:ion->Frag3:ion Further Fragmentation

References

Introduction: The Privileged Piperazine Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Characterization of Piperazine-Based Amino Acids

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold".[1][2] Its prevalence in FDA-approved drugs stems from the unique physicochemical properties conferred by the two nitrogen atoms.[2][3] These heteroatoms can serve as hydrogen bond acceptors or donors, enhancing aqueous solubility and bioavailability, and allowing for fine-tuning of a molecule's pharmacokinetic and pharmacodynamic profiles.[3] When incorporated into an amino acid framework, the piperazine ring creates a conformationally restricted, non-proteinogenic amino acid that serves as a valuable building block for peptides and small molecule therapeutics.[4]

These structures are integral to a wide array of pharmaceuticals, including kinase inhibitors like Imatinib, HIV protease inhibitors such as Indinavir, and various agents targeting the central nervous system.[1][3][5] The ability to precisely control the stereochemistry and substitution on both the carbon and nitrogen atoms of the piperazine core is paramount for optimizing biological activity. However, the synthesis of enantiomerically pure, and often orthogonally protected, piperazine-based amino acids presents significant synthetic challenges.

This guide, intended for researchers, medicinal chemists, and drug development professionals, provides a comprehensive overview of the core strategies for synthesizing and characterizing these vital chemical entities. It moves beyond simple protocols to explain the underlying principles that govern synthetic choices and analytical outcomes, ensuring a robust and reproducible approach to this important class of molecules.

Part 1: Strategic Synthesis of Piperazine-Based Amino Acids

The successful synthesis of a piperazine-based amino acid hinges on two critical objectives: establishing the desired stereochemistry at the α-carbon and implementing a versatile protecting group strategy to allow for selective functionalization of the two distinct nitrogen atoms.

Asymmetric Synthesis: Controlling Chirality

Achieving high enantiomeric purity is non-negotiable in modern drug development. Several authoritative strategies have been established to produce optically active piperazine-2-carboxylic acid derivatives.

One of the most direct and reliable methods involves starting with enantiomerically pure α-amino acids from the natural chiral pool.[1][6][7] This strategy leverages the pre-existing stereocenter of the amino acid to construct the piperazine ring. An efficient four-step synthesis can transform chiral amino acids into 6-substituted piperazine-2-acetic acid esters, for example.[6] This approach is powerful for creating diverse libraries of substituted piperazines for screening.

Chiral_Pool_Synthesis Start Chiral α-Amino Acid Step1 Functional Group Transformation Start->Step1 e.g., Reduction Step2 Key Intermediate (e.g., 1,2-Diamine) Step1->Step2 Step3 Ring Formation (Cyclization) Step2->Step3 e.g., Annulation End Enantiopure Piperazine-Based Amino Acid Step3->End

When a suitable chiral precursor is unavailable, catalytic asymmetric synthesis provides a powerful alternative.

  • Asymmetric Hydrogenation: Pyrazinecarboxylic acid derivatives can be subjected to asymmetric hydrogenation using a chiral rhodium complex as a catalyst. This method directly establishes the stereocenter on the heterocyclic ring and can be suitable for industrial-scale production as it avoids racemic resolution.[8]

  • Palladium-Catalyzed Allylic Alkylation: A highly effective method for producing α-secondary and α-tertiary piperazines involves the asymmetric Pd-catalyzed decarboxylative allylic alkylation of N-protected piperazin-2-ones.[1][5] This reaction creates a new stereocenter with high enantioselectivity, and the resulting piperazinone can be readily reduced to the corresponding piperazine.[1]

The Imperative of Orthogonal Protection

The two nitrogen atoms of the piperazine ring (N1 and N4) possess distinct chemical environments relative to the carboxylic acid at C2. For their use as versatile building blocks, it is often essential to differentiate them with "orthogonal" protecting groups—groups that can be removed under different, non-interfering conditions.[9][10] This allows for selective chemical modification at one nitrogen while the other remains protected.

Commonly used protecting groups include:

  • Boc (tert-Butoxycarbonyl): Acid-labile. Removed with acids like trifluoroacetic acid (TFA).

  • Cbz (Carboxybenzyl): Removed by hydrogenolysis.

  • Benzyl (Bn): Also removed by hydrogenolysis.

  • Fmoc (Fluorenylmethyloxycarbonyl): Base-labile. Removed with bases like piperidine.

The synthesis of an orthogonally protected derivative, such as (S)-1-Cbz-4-Boc-piperazine-2-carboxylic acid, provides a scaffold where the N4-Boc group can be removed to allow for substitution, while the N1-Cbz and the carboxylic acid remain protected for later modifications, such as peptide coupling.

Orthogonal_Protection Start { (S)-Piperazine-2-carboxylic Acid | Dihydrochloride Salt } Step1 { N1, N4 Protection | e.g., Boc2O, Cbz-Cl } Start->Step1 Intermediate { (S)-1-Cbz-4-Boc-piperazine-2-carboxylic Acid | Orthogonally Protected Core } Step1->Intermediate PathA PathA Intermediate->PathA PathB PathB Intermediate->PathB ProductA ProductA PathA->ProductA ProductB ProductB PathB->ProductB

Part 2: A Validated Experimental Protocol

Trustworthiness in synthesis comes from detailed, reproducible protocols. The following procedure describes the synthesis of a di-Boc protected piperazine-2-carboxylic acid, a common and useful intermediate.

Protocol: Synthesis of 1,4-Di(tert-butoxycarbonyl)-(S)-piperazine-2-carboxylic acid

This protocol is adapted from established procedures for the exhaustive N-protection of piperazine-2-carboxylic acid dihydrochloride.[11][12] The use of a large excess of di-tert-butyl dicarbonate (Boc₂O) and a suitable base ensures complete protection of both nitrogen atoms.

Materials:

  • (S)-Piperazine-2-carboxylic acid dihydrochloride

  • Methanol (MeOH)

  • Triethylamine (TEA)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Water (H₂O)

  • 1N Hydrochloric Acid (HCl)

  • Ethyl Acetate (EtOAc)

Procedure:

  • Slurry Formation: To a round-bottom flask, add (S)-piperazine-2-carboxylic acid dihydrochloride (e.g., 19.3 g, 91.2 mmol) and methanol (100 mL) to form a slurry.[12]

  • Basification: Add triethylamine (3.0 equivalents, 273 mmol) to the slurry to neutralize the hydrochloride salt and deprotonate the amino groups.

  • Boc Protection: Prepare a solution of di-tert-butyl dicarbonate (2.5 equivalents, 229 mmol) in methanol (100 mL). Add this solution dropwise to the reaction mixture over 20 minutes. The use of excess Boc anhydride is crucial to drive the reaction to completion, protecting both the N1 and N4 positions.

  • Reaction: Stir the mixture overnight at 50 °C. The elevated temperature facilitates the reaction kinetics for the less reactive secondary amine acylation.

  • Work-up:

    • Remove the solvent under reduced pressure (evaporate to dryness).

    • Add water (250 mL) to the residue.

    • Adjust the pH of the aqueous solution to pH 2 using 1N HCl. This step protonates any excess triethylamine and prepares the product for extraction.

    • Extract the aqueous layer with ethyl acetate (3 x 150 mL). The desired product is organic-soluble.

  • Purification:

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Final Product: The resulting 1,4-di(tert-butoxycarbonyl)-(S)-piperazine-2-carboxylic acid is typically a white solid that can be further purified by recrystallization if necessary.[11]

Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Work-up & Purification Start Slurry of (S)-Pip-2-COOH·2HCl in Methanol Add_TEA Add Triethylamine Start->Add_TEA Add_Boc Add Boc2O Solution Add_TEA->Add_Boc Heat Stir Overnight at 50°C Add_Boc->Heat Evaporate Evaporate Solvent Heat->Evaporate Reaction Complete Add_H2O Add Water Evaporate->Add_H2O Acidify Adjust to pH 2 (HCl) Add_H2O->Acidify Extract Extract with Ethyl Acetate Acidify->Extract Dry Dry, Filter, Concentrate Extract->Dry End Final Product: 1,4-Di-Boc-(S)-piperazine- 2-carboxylic acid Dry->End

Part 3: Comprehensive Characterization

Rigorous characterization is essential to confirm the identity, purity, and stereochemical integrity of the synthesized piperazine-based amino acid. A multi-technique approach is required for a self-validating system.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for structural elucidation. However, the spectra of N-acylated piperazines are often complex due to two dynamic processes occurring in solution.[13][14]

  • Chair Interconversion: The piperazine ring exists in a chair conformation that can interconvert. At room temperature, this process can be slow on the NMR timescale, leading to broadened signals or distinct signals for axial and equatorial protons.

  • Amide Bond Rotation: The N-acyl groups (like Boc or Cbz) introduce a partial double bond character between the carbonyl carbon and the nitrogen. Rotation around this C-N bond is restricted, leading to the presence of rotamers (conformational isomers), which can double the number of observed signals for the piperazine ring protons and carbons.[13][15]

Temperature-dependent NMR studies can be performed to analyze these dynamic behaviors. As the temperature is increased, the signals for the different conformers or rotamers will broaden, coalesce at a specific temperature (Tc), and then sharpen into a single time-averaged signal.[13][15]

Typical Spectroscopic Data for a Protected Derivative:

Technique Observation Interpretation
¹H NMR Complex multiplets in the 2.8-4.8 ppm range. A broad singlet around 1.4-1.5 ppm.The upfield multiplets correspond to the seven piperazine ring protons. The singlet is characteristic of the 9 protons of the Boc group(s).[11][16] The complexity arises from diastereotopicity, conformational effects, and potential rotamers.
¹³C NMR Signals for piperazine ring carbons typically appear between 40-60 ppm. Carboxylic acid C=O at ~170-175 ppm. Boc C=O at ~155 ppm. Boc quaternary C at ~80 ppm.Confirms the carbon skeleton and the presence of protecting groups. The presence of rotamers can lead to more than the expected number of signals for the ring carbons.[15]
Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the synthesized compound. Electrospray ionization (ESI) is a common soft ionization technique that typically shows the protonated molecule [M+H]⁺.[16][17] High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition.[17] Fragmentation patterns observed in MS/MS experiments can also provide structural information, often showing characteristic losses related to the protecting groups or cleavage of the piperazine ring.[18][19]

High-Performance Liquid Chromatography (HPLC)

HPLC is indispensable for assessing purity and, crucially, for determining enantiomeric integrity.

  • Purity Analysis (Reverse-Phase HPLC): A standard C18 column with a mobile phase gradient (e.g., water/acetonitrile with 0.1% TFA or formic acid) is used to determine the chemical purity of the compound.[20][21] The product should appear as a single major peak.

  • Chiral Analysis (Chiral HPLC): Determining the enantiomeric excess (ee) is a critical quality control step. This requires a specialized chiral stationary phase (CSP).[]

    • Methodology: The enantiomers are separated on a chiral column, such as one based on a polysaccharide derivative (e.g., Chiralpak®) or a macrocyclic glycopeptide (e.g., CHIROBIOTIC®).[23][24]

    • Rationale: The chiral selector in the stationary phase interacts differently with the two enantiomers, leading to different retention times and allowing for their separation and quantification.

    • Protocol Example: An isocratic mobile phase, often a mixture of hexane/isopropanol or acetonitrile/methanol with a small amount of an additive like diethylamine, is used.[23] The ee is calculated from the relative peak areas of the two enantiomers. An ee of >99% is typically required for pharmaceutical applications.

Conclusion

Piperazine-based amino acids are sophisticated, high-value building blocks that empower the discovery of novel therapeutics. Their successful synthesis and application demand a deep understanding of stereoselective reactions, orthogonal protection strategies, and the nuances of their analytical characterization. The dynamic conformational behavior of the piperazine ring in solution presents unique challenges, particularly in NMR analysis, but also offers opportunities for designing molecules with specific three-dimensional orientations. By integrating the robust synthetic and analytical methodologies outlined in this guide, researchers can confidently produce and validate these critical scaffolds, accelerating the journey from molecular design to clinical candidate.

References

Conformational Analysis of N-Substituted Piperazine-2-Carboxylic Acids: A Synergistic Approach to Unlocking Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The piperazine ring is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold in numerous blockbuster drugs.[1] Its unique structural and physicochemical properties, such as high water solubility and the ability to engage in multiple hydrogen bonding interactions, make it a highly desirable motif in drug design.[1][2] The introduction of substituents, particularly at the N1 and C2 positions to form N-substituted piperazine-2-carboxylic acids, creates chiral centers and introduces significant conformational complexity. Understanding the three-dimensional arrangement, or conformation, of these molecules is paramount, as it directly governs their interaction with biological targets and thus their therapeutic efficacy. This guide provides an in-depth exploration of the principles and state-of-the-art techniques used to dissect the conformational landscape of these critical pharmaceutical building blocks, blending theoretical foundations with practical, field-proven experimental and computational workflows.

The Conformational Landscape of the Piperazine Ring

The six-membered piperazine ring is not planar. Like cyclohexane, it adopts several non-planar conformations to minimize steric and torsional strain. The interplay between these forms is a dynamic equilibrium, the understanding of which is the first step in any rigorous conformational analysis.

The Chair Conformation: The Ground State

The chair conformation is the most thermodynamically stable form for the piperazine ring.[2][3][4] In this arrangement, all bond angles are close to the ideal tetrahedral angle (109.5°), and all C-H and N-H bonds are staggered, minimizing torsional strain. Substituents on a chair conformation can occupy two distinct positions:

  • Axial (ax): Perpendicular to the general plane of the ring.

  • Equatorial (eq): Lying in the approximate plane of the ring.

The relative orientation of substituents on the two nitrogen atoms (N1 and N4) and the C2 carbon is a critical determinant of the molecule's overall shape and biological activity.

Boat and Twist-Boat Conformations: Accessible Higher-Energy States

While the chair form is strongly favored, higher-energy boat and twist-boat conformations are also part of the conformational equilibrium.[2][3] Although they represent only a minor population in solution for simple piperazines, their presence can become significant in specific molecular environments, such as when the piperazine nitrogen atoms coordinate to a metal center or when the molecule is constrained within a protein binding pocket.[2][4]

G Chair1 Chair (Low Energy) TwistBoat Twist-Boat (Intermediate) Chair1->TwistBoat Ring Inversion Pathway Boat Boat (High Energy) TwistBoat->Boat Pseudorotation Chair2 Chair (Low Energy) TwistBoat->Chair2 Ring Inversion Pathway Boat->TwistBoat Pseudorotation

The Influence of N-Substituents and the 2-Carboxylic Acid Group

The introduction of substituents dramatically influences the conformational equilibrium. Key factors include:

  • Steric Hindrance: Bulky N-substituents generally prefer the equatorial position to minimize 1,3-diaxial interactions.

  • Electronic Effects: For N-acyl or N-aryl piperazines, the lone pair on the nitrogen atom conjugates with the adjacent π-system. This introduces partial double-bond character to the C-N bond, creating a "pseudoallylic strain" that can force adjacent C2 substituents into an axial orientation to minimize repulsion.[5]

  • Intramolecular Hydrogen Bonding: The 2-carboxylic acid group can form hydrogen bonds with the N1 or N4 nitrogen atoms or their substituents, which can lock the ring into a specific conformation.

Core Methodologies: An Integrated Experimental and Computational Workflow

A robust conformational analysis is not reliant on a single technique. It is a self-validating system where computational predictions inform experimental design, and experimental results validate and refine computational models.

G Comp Comp Synth Synth Comp->Synth Guides Target Selection Analysis Analysis Comp->Analysis Provides Theoretical Framework NMR NMR Synth->NMR Provides Material Xray Xray NMR->Xray Informs Crystallization Strategy NMR->Analysis Xray->Analysis Analysis->Comp Refines Model

Experimental Techniques: Probing Molecular Reality

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for studying the conformation and dynamics of molecules in solution.[6]

Causality Behind NMR Choices: The choice of NMR experiment is dictated by the information sought. Standard ¹H and ¹³C NMR provide initial clues. If spectral lines are broad at room temperature, it suggests a dynamic process, such as ring inversion or amide bond rotation, occurring at a rate comparable to the NMR timescale. This observation is the direct causal trigger for performing variable-temperature (VT) NMR experiments.[7][8][9]

Key NMR Parameters:

  • ³J Coupling Constants: The coupling constant between vicinal protons (³JHH) is dependent on the dihedral angle between them, as described by the Karplus equation. This allows for the differentiation between axial and equatorial protons.

  • Chemical Shift (δ): Axial and equatorial protons reside in different magnetic environments, leading to distinct chemical shifts.

  • Nuclear Overhauser Effect (NOE): NOE correlations (observed in NOESY or ROESY experiments) arise between protons that are close in space (< 5 Å), providing definitive proof of their relative stereochemistry.

Proton Relationship Typical Dihedral Angle Typical ³JHH (Hz)
axial - axial~180°8 - 13
axial - equatorial~60°2 - 5
equatorial - equatorial~60°2 - 5
Table 1: Typical vicinal proton coupling constants in a piperazine chair conformation.

Protocol: Variable-Temperature (VT) ¹H NMR for Dynamic Analysis

  • Preparation: Prepare a ~10-20 mM solution of the N-substituted piperazine-2-carboxylic acid in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) that remains liquid over the desired temperature range.

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 25 °C). Note any broad signals.

  • Cooling: Decrease the sample temperature in increments of 10-15 K. Allow the temperature to equilibrate for 5-10 minutes at each step before acquiring a new spectrum.

  • Decoalescence: As the temperature is lowered, the rate of conformational exchange slows. A broad peak will resolve into two or more distinct signals. The point where this resolution becomes apparent is below the coalescence temperature (Tc).

  • Heating: From ambient temperature, increase the sample temperature in similar increments.

  • Coalescence: As the temperature rises, the rate of exchange increases. Distinct signals corresponding to the interconverting conformers will broaden, merge into a single broad peak, and finally sharpen into a time-averaged signal. The temperature at which the signals merge is the coalescence temperature (Tc).

  • Data Analysis: Use the Eyring equation to calculate the free energy of activation (ΔG‡) for the dynamic process from the coalescence temperature and the frequency separation (Δν) of the signals at low temperature.

    • ΔG‡ = 2.303 * R * Tc * [10.319 + log(Tc / Δν)]

This protocol allows for the quantification of energy barriers for processes like ring inversion and, crucially for N-acylated piperazines, the hindered rotation around the C(O)-N amide bond.[7][9][10]

Single-Crystal X-ray Diffraction (XRD)

XRD provides an unambiguous, high-resolution snapshot of the molecule's conformation in the solid state.[11]

Expertise & Causality: While NMR reveals the dynamic behavior in solution, XRD provides the static ground truth for a single conformational state. This is invaluable for validating the lowest-energy conformer predicted by computational methods.[9] Discrepancies between the solid-state (XRD) and solution-state (NMR) conformations are not failures but rather key insights, often pointing to the influence of crystal packing forces versus solvation effects.

Protocol: From Molecule to Structure

  • Crystal Growth: This is often the most challenging step. Slowly evaporate a solution of the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexane). Other methods include slow cooling or vapor diffusion.

  • Crystal Selection: Mount a single, well-formed crystal of appropriate size (typically 0.1-0.3 mm) on a goniometer head.

  • Data Collection: Place the crystal in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution & Refinement: The diffraction data is used to calculate an electron density map of the unit cell. Atoms are fitted to the electron density, and their positions and thermal parameters are refined to achieve the best fit with the experimental data.

  • Analysis: Analyze the final structure to determine precise bond lengths, bond angles, and torsion angles that define the piperazine ring's pucker and the orientation of all substituents.

Computational Chemistry: The In Silico Laboratory

Computational methods are essential for exploring the full conformational energy landscape, calculating the relative stabilities of different conformers, and predicting properties that can be experimentally verified.

Density Functional Theory (DFT)

DFT has emerged as the gold standard for accurately calculating the energetics of small organic molecules.[12][13]

Expertise & Causality: The choice of functional and basis set is critical for obtaining reliable results. Simply using a default method is insufficient. Extensive benchmarking studies have shown that modern DFT functionals, particularly M06-2X with a Pople-style basis set like cc-pVDZ , offer the best balance of accuracy and computational efficiency for piperazine-based ligands.[2][3] This combination accurately models the non-covalent interactions and electronic effects that govern conformational preferences in these systems.

Protocol: DFT Conformational Search and Energy Calculation

  • Initial Structure Generation: Build the 3D structure of the N-substituted piperazine-2-carboxylic acid. Generate a series of potential starting conformations (e.g., chair with axial/equatorial substituents, boat).

  • Geometry Optimization: Perform a full geometry optimization for each starting structure using the chosen DFT method (e.g., M06-2X/cc-pVDZ). This allows each structure to relax to its nearest local energy minimum.

  • Frequency Calculation: Perform a vibrational frequency calculation on each optimized geometry. The absence of imaginary frequencies confirms that the structure is a true energy minimum. These calculations also provide the zero-point vibrational energy (ZPVE) and thermal corrections.

  • Relative Energy Calculation: Compare the Gibbs free energies (including ZPVE and thermal corrections) of all unique, stable conformers to determine their relative stabilities and predict the Boltzmann population of each at a given temperature.

Molecular Dynamics (MD) Simulations

MD simulations provide insight into the dynamic behavior of a molecule over time in a simulated environment (e.g., in a box of water molecules).[14]

Application: While DFT is excellent for static energy calculations, MD is used to observe the actual interconversion between conformers, map the pathways of these changes, and understand how solvent molecules interact with and influence the conformational preferences of the solute.

Conclusion: From Conformation to Function

The conformational analysis of N-substituted piperazine-2-carboxylic acids is a multi-faceted challenge that requires a synergistic application of NMR spectroscopy, X-ray crystallography, and high-level computational chemistry. By following an integrated workflow, researchers can move beyond a simple static picture to a dynamic understanding of how these molecules behave in different environments. This detailed structural knowledge is the bedrock of rational drug design, enabling the optimization of ligand-receptor interactions and the development of next-generation therapeutics with enhanced potency, selectivity, and improved pharmacokinetic profiles.[15][16]

References

literature review on the use of piperazine scaffolds in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The piperazine ring, a six-membered heterocycle with two nitrogen atoms at the 1 and 4 positions, is a quintessential "privileged scaffold" in medicinal chemistry.[1] Its remarkable versatility and favorable physicochemical properties have solidified its role as a fundamental building block in the design of a wide array of therapeutic agents. This guide provides a comprehensive analysis of the piperazine core, detailing its intrinsic properties, synthetic methodologies, and critical role across various therapeutic landscapes. By examining its function in blockbuster drugs and illustrating its impact on pharmacodynamics and pharmacokinetics, this document serves as a technical resource for professionals engaged in the art and science of drug discovery.

The "Privileged" Nature of the Piperazine Scaffold

The term "privileged scaffold" refers to molecular frameworks that are capable of binding to multiple, unrelated biological targets. The piperazine moiety is a prime example, found in drugs treating everything from psychosis to cancer.[2][3] This versatility stems from a unique combination of physicochemical and structural properties.

Physicochemical and Pharmacokinetic Profile

The two nitrogen atoms in the piperazine ring are key to its utility. They provide a high polar surface area and act as hydrogen bond acceptors and donors, which can significantly enhance water solubility and bioavailability—critical attributes for oral drug administration.[4][5]

  • Basicity and pKa: As a diprotic base, piperazine's two nitrogen atoms have distinct pKa values (pKa1 ≈ 5.35, pKa2 ≈ 9.73).[6][7] This allows for fine-tuning of the molecule's ionization state at physiological pH, which is crucial for target engagement, cell permeability, and avoiding off-target effects.

  • Solubility: Piperazine itself is freely soluble in water.[7] This inherent solubility is often imparted to the larger drug molecule, helping to overcome one of the most common hurdles in drug development.[5] By forming various salts, the solubility and dissolution rate can be further modulated.[6]

  • Structural Rigidity and Conformational Flexibility: The piperazine ring typically adopts a stable chair conformation.[7] While providing a degree of structural rigidity to properly orient substituents for target binding, it also possesses enough flexibility to adapt to the binding pocket. This balance is a key aspect of its "privileged" status.[8] The 1,4-disubstitution pattern allows it to act as a versatile linker, connecting different pharmacophoric elements at an optimal distance and geometry.[8]

PropertyValue/DescriptionSignificance in Drug Design
Molecular Formula C4H10N2A simple, low molecular weight core.
pKa Values (at 25°C) pKa1: 5.35, pKa2: 9.73[6][7]Allows for ionization tuning at physiological pH, impacting solubility and receptor interaction.
Solubility Freely soluble in water[7]Improves the pharmacokinetic profile of parent molecules.[5]
Conformation Predominantly chair conformation[7]Provides a structurally defined yet adaptable scaffold for substituent positioning.[8]
Substitution Primarily at N1 and N4 positionsOffers straightforward chemical handles for synthesizing diverse libraries of compounds.

Synthetic Strategies: Building and Functionalizing the Core

The widespread use of piperazine is also due to its synthetic tractability. A variety of robust methods exist for both the formation of the core ring and its subsequent functionalization, allowing chemists to readily explore chemical space.

Core Synthesis and N-Functionalization

Historically, piperazine was synthesized by reacting ethylenediamine with various reagents. Modern methods offer more control and diversity. The most common and critical reactions involve the functionalization of the nitrogen atoms.

  • N-Alkylation and N-Arylation: The secondary amine nature of piperazine makes it highly amenable to nucleophilic substitution reactions. N-alkylation and N-arylation (e.g., Buchwald-Hartwig amination) are routinely used to attach different substituents to one or both nitrogen atoms, which is the primary way diversity is generated in piperazine-based drug candidates.[9]

  • Reductive Amination: This powerful reaction allows for the introduction of a wide range of alkyl groups by reacting piperazine with aldehydes or ketones in the presence of a reducing agent.[9]

Advanced Methods: C-H Functionalization

While N-substitution dominates the landscape of piperazine-containing drugs, recent advances have focused on the more challenging C-H functionalization of the carbon backbone.[10] This approach unlocks new structural diversity and allows for the creation of more complex, three-dimensional molecules that can access different regions of chemical space.

  • Photoredox Catalysis: Pioneering work has demonstrated that photoredox catalysis can be used for the direct C-H arylation of piperazines, providing a powerful tool for creating novel analogs.[2]

  • Stannyl Amine Protocol (SnAP): This method enables the convergent synthesis of C-H functionalized piperazines from aldehydes, offering a streamlined route to previously inaccessible structures.[10]

Sample Protocol: Synthesis of 1-Benzylpiperazine via Reductive Amination

This protocol describes a standard laboratory procedure for the synthesis of a common piperazine derivative.

Objective: To synthesize 1-benzylpiperazine from piperazine and benzaldehyde.

Materials:

  • Piperazine (1.0 eq)

  • Benzaldehyde (1.0 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq)

  • Dichloromethane (DCM) as solvent

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • Dissolve piperazine in DCM in a round-bottom flask.

  • Add benzaldehyde to the solution and stir for 20 minutes at room temperature to form the iminium intermediate.

  • Slowly add sodium triacetoxyborohydride in portions to the stirring mixture. Causality: NaBH(OAc)3 is a mild reducing agent suitable for reducing the iminium ion in situ without reducing the aldehyde starting material.

  • Allow the reaction to stir at room temperature for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography to yield pure 1-benzylpiperazine.

Self-Validation: The purity and identity of the final compound should be confirmed by NMR spectroscopy and mass spectrometry to validate the success of the synthesis.

Therapeutic Applications: A Scaffold for Blockbuster Drugs

The piperazine moiety is a key component in numerous clinically successful drugs across a wide spectrum of diseases, demonstrating its broad therapeutic utility.[11][12][13] An analysis of drugs approved by the U.S. FDA between 2012 and 2023 revealed 36 containing a piperazine ring, with a significant number in the anticancer category.[14][15]

Central Nervous System (CNS) Disorders

Piperazine derivatives are particularly prominent in the treatment of CNS disorders, where they often modulate neurotransmitter pathways.[16][17]

  • Antipsychotics: Atypical antipsychotics like Aripiprazole and Olanzapine feature a piperazine ring. This moiety often interacts with dopamine (D2) and serotonin (5-HT) receptors, which are key targets in treating schizophrenia and bipolar disorder. The piperazine acts as a scaffold to correctly position the aryl groups that confer receptor specificity.

  • Antidepressants: Drugs like Vortioxetine incorporate a piperazine ring, contributing to their multimodal activity as serotonin reuptake inhibitors and receptor modulators.[16]

Mechanism of Action: Aripiprazole

aripiprazole_moa cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Dopamine_Vesicle Dopamine Dopamine_Synapse Dopamine Dopamine_Vesicle->Dopamine_Synapse Release D2_Receptor Dopamine D2 Receptor Signaling_Cascade Downstream Signaling (e.g., ↓cAMP) D2_Receptor->Signaling_Cascade Response Modulation of Neuronal Firing Signaling_Cascade->Response Aripiprazole Aripiprazole (Partial Agonist) Aripiprazole->D2_Receptor Partial Agonist (Stabilizes Activity) Dopamine_Synapse->D2_Receptor Full Agonist

Caption: Aripiprazole acts as a partial agonist at the D2 receptor.

Oncology

The piperazine scaffold is integral to the structure of several targeted cancer therapies.[3]

  • Kinase Inhibitors: Imatinib , a revolutionary drug for chronic myeloid leukemia (CML), contains a piperazine moiety.[2] This group enhances the drug's solubility and pharmacokinetic properties, enabling it to effectively inhibit the Bcr-Abl tyrosine kinase. The N-methylpiperazine group specifically occupies a hydrophilic pocket in the ATP-binding site, forming a critical hydrogen bond that contributes to the drug's high affinity and selectivity. Other kinase inhibitors like Olaparib and Bosutinib also leverage this versatile scaffold.[3]

Mechanism of Action: Imatinib

imatinib_moa Bcr_Abl Bcr-Abl Kinase (Constitutively Active) P_Substrate Phosphorylated Substrate Bcr_Abl->P_Substrate Phosphorylation ATP ATP ATP->Bcr_Abl Binds to Active Site Substrate Substrate Protein Substrate->Bcr_Abl Proliferation Uncontrolled Cell Proliferation (CML) P_Substrate->Proliferation Imatinib Imatinib Imatinib->Bcr_Abl Blocks ATP Binding Site

Caption: Imatinib inhibits the Bcr-Abl kinase, blocking cell proliferation.

Other Therapeutic Areas

The application of piperazine extends well beyond CNS and oncology.[18][19][20]

  • Antihistamines: Second-generation antihistamines like Cetirizine utilize a piperazine core.[14]

  • Antiviral Agents: While not always a simple piperazine, related structures are found in drugs like the HIV protease inhibitor Indinavir .

  • Antimicrobial Agents: The scaffold is found in antibiotics like Ciprofloxacin and antifungals such as Itraconazole .[21]

Drug NameTherapeutic ClassRole of Piperazine Scaffold
Aripiprazole AntipsychoticCore scaffold for interacting with dopamine and serotonin receptors.
Imatinib Anticancer (Kinase Inhibitor)Enhances solubility and provides key binding interactions with the Bcr-Abl kinase.[2]
Vortioxetine AntidepressantPart of the pharmacophore responsible for multimodal serotonergic activity.[16]
Cetirizine AntihistamineForms the central core of the molecule, linking the diphenylmethyl and ethoxyacetic acid moieties.[14]
Sildenafil Erectile DysfunctionKey component of the molecule, contributing to its overall structure and properties.[2]
Itraconazole AntifungalA core structural element in this broad-spectrum antifungal agent.[21]

Challenges and Future Directions

Despite its successes, the piperazine scaffold is not without its challenges. The basic nitrogens can lead to off-target effects, such as binding to the hERG potassium channel, which can cause cardiotoxicity. Furthermore, piperazine-containing compounds can be susceptible to metabolism by cytochrome P450 enzymes (e.g., CYP3A4), potentially leading to complex drug-drug interactions.[14]

Future research is focused on several key areas:

  • Novel Scaffolds: Designing rigid or conformationally constrained piperazine analogs to improve selectivity and reduce off-target effects.[1][8]

  • C-H Functionalization: Further exploiting C-H functionalization to create novel chemical entities with improved properties.[10]

  • Bioisosteric Replacement: Strategically replacing the piperazine ring with other heterocyclic systems to overcome specific liabilities while retaining desired activity.

Conclusion

The piperazine scaffold is a testament to the power of a privileged structure in medicinal chemistry. Its unique combination of physicochemical properties, synthetic accessibility, and structural versatility has made it an indispensable tool for drug designers.[4][13] From modulating complex neuronal circuits to inhibiting rogue kinases, piperazine-containing molecules have led to life-changing therapies. As synthetic methodologies become more advanced and our understanding of structure-activity relationships deepens, the piperazine core will undoubtedly continue to be a foundation for the discovery of the next generation of innovative medicines.

References

A Senior Application Scientist's Guide to the Theoretical Modeling of Peptides with Constrained Residues

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Rationale for Rigidity in a Flexible World

Peptides represent a unique therapeutic modality, occupying the space between small molecules and large biologics. Their ability to engage with large, flat protein surfaces makes them ideal candidates for modulating challenging targets like protein-protein interactions (PPIs).[1][2][3] However, the intrinsic flexibility of linear peptides often leads to poor metabolic stability and a high entropic penalty upon binding, limiting their therapeutic efficacy.[4][5]

The introduction of conformational constraints—through backbone cyclization, side-chain stapling, or disulfide bridges—is a powerful strategy to overcome these limitations.[6][7][8] Constrained peptides "pre-pay" the entropic cost of binding by locking the molecule into a bioactive conformation, which can lead to enhanced target affinity, specificity, and resistance to proteolysis.[5][7][9]

This guide provides a comprehensive, workflow-centric approach to the theoretical modeling of these sophisticated molecules. As a senior application scientist, my goal is not merely to list protocols but to illuminate the causality behind each methodological choice. We will navigate the computational pipeline from initial structure generation to the prediction of biological activity, equipping you with the knowledge to tackle the unique challenges posed by constrained peptides and harness their full therapeutic potential. The unique properties of these molecules present significant hurdles for accurate energy description and conformational sampling, which must be overcome for robust computational design.[10]

Part 1: Foundational Principles: System Preparation & Parameterization

The fidelity of any molecular simulation is fundamentally dependent on the quality of the initial model. This initial phase involves generating a plausible three-dimensional structure and, crucially, describing the underlying physics of its atoms and bonds with an appropriate force field.

Generating the Initial 3D Conformation

Unlike a linear peptide, a constrained peptide's starting structure cannot simply be an extended chain. For cyclic or stapled peptides, a valid 3D structure that respects the covalent constraints must be generated.

  • De Novo Generation: For novel macrocycles, tools like Rosetta are invaluable. They can perform de novo structure prediction, generating plausible low-energy conformers that satisfy the cyclization or stapling constraints.[11][12]

  • Template-Based Modeling: If a similar constrained peptide structure exists in the Protein Data Bank (PDB), it can serve as a template for homology modeling.

  • Manual Building & Minimization: For simpler constraints, one can manually build the peptide in a molecular editor, create the necessary covalent bond (e.g., the staple or the amide bond for cyclization), and then perform a rigorous energy minimization to relax the structure and resolve steric clashes.

The Critical Choice: Molecular Mechanics (MM) Force Fields

A force field is a set of potential energy functions and associated parameters that describe the interactions between atoms in a system.[13] The choice of force field is paramount, especially when dealing with non-standard residues that define constrained peptides.

Standard Force Fields: For peptides composed of the 20 canonical amino acids, modern force fields like AMBER (e.g., ff19SB), CHARMM (e.g., CHARMM36m), and GROMOS are well-validated.[14][15] They provide robust parameters for bond lengths, angles, dihedrals, and non-bonded interactions.

The Non-Canonical Challenge: Hydrocarbon staples, modified amino acids, and other chemical linkers are not present in standard force field libraries. Using a standard force field without proper parameterization for these "non-canonical amino acids" (NCAAs) will lead to physically meaningless simulations. The lack of accurate force fields has historically been a barrier to the rational design of peptides incorporating NCAAs.[16]

Parameterization Workflow: Generating parameters for a novel residue is a multi-step process that ensures the model accurately reflects the residue's quantum mechanical properties.

  • Create a Model Compound: Isolate the novel residue and cap it with appropriate groups (e.g., acetyl and N-methylamide) to represent the peptide backbone.

  • Quantum Mechanical (QM) Calculations: Using a QM software package like Gaussian, perform geometry optimization and calculate the electrostatic potential (ESP) of the model compound. This provides a highly accurate picture of the electron distribution.[13]

  • Charge Derivation: Use a charge-fitting procedure, such as Restrained Electrostatic Potential (RESP), to derive partial atomic charges that reproduce the QM-calculated ESP. This step is crucial for accurately modeling electrostatic interactions.[17]

  • Fit Bonded Parameters: Scan the potential energy surface for key dihedral angles in the novel residue using QM calculations. The results are then used to fit the dihedral term parameters in the MM force field, ensuring the model reproduces the correct rotational energy barriers.

  • Validation: The final parameters should be validated by running short simulations and comparing key properties (e.g., conformational preferences) against QM data or experimental results.

Several resources and tools can assist in this process, including the CHARMM General Force Field (CGenFF) and automated parameterization tools that streamline the generation of models consistent with existing force fields.[18][19][20] The Forcefield_NCAA database, for instance, provides pre-calculated parameters for 147 NCAAs for the AMBER force field.[16]

The Role of Solvent: Explicit vs. Implicit
  • Explicit Solvent: Surrounding the peptide with individual water molecules (e.g., TIP3P) is the most physically accurate representation. It is essential for studying specific peptide-water interactions but is computationally expensive.

  • Implicit Solvent: The solvent is modeled as a continuous medium with a defined dielectric constant (Generalized Born models, for example). This dramatically reduces the system size and speeds up calculations, making it useful for high-throughput screening or enhanced sampling protocols where the primary goal is to explore peptide conformations.[21][22] The choice is a trade-off: computational efficiency versus the highest level of physical accuracy.

Part 2: The Core Engine: Exploring the Conformational Landscape

Constrained peptides, while more rigid than their linear counterparts, still possess significant flexibility. The central task of theoretical modeling is to adequately sample the accessible conformational space to identify the most relevant structures. Relying on a single, minimized structure is insufficient and often misleading.

The primary challenge is that conventional Molecular Dynamics (cMD) simulations, even on microsecond timescales, can become trapped in local energy minima, failing to explore the full conformational landscape.[21] To overcome this, a suite of enhanced sampling techniques has been developed.

Conventional Molecular Dynamics (cMD)

Causality: cMD simulates the time evolution of a molecular system by integrating Newton's equations of motion. It is the workhorse of computational chemistry and is excellent for refining a known structure, studying local fluctuations, and analyzing the stability of a peptide-protein complex once a binding pose is established.[14][23] For many stapled peptides, multi-microsecond MD simulations are now routinely achievable and can provide meaningful analysis.[23][24]

Enhanced Sampling Techniques

When the goal is to discover the broad ensemble of conformations a peptide can adopt, cMD is often not enough. Enhanced sampling methods are designed to accelerate the exploration of the energy landscape.

  • Replica-Exchange Molecular Dynamics (REMD):

    • Mechanism: Multiple simulations (replicas) of the same system are run in parallel at different temperatures. Periodically, the coordinates of adjacent replicas are swapped based on a Monte Carlo criterion. The higher-temperature simulations can easily cross large energy barriers, and by swapping with lower-temperature replicas, these new conformations can be explored and refined at the temperature of interest.[25][26]

    • Expertise: REMD is exceptionally powerful for predicting the conformations of flexible cyclic peptides in solution.[25] It directly samples the canonical ensemble, meaning thermodynamic properties can be readily calculated.

  • Accelerated Molecular Dynamics (aMD) & Gaussian aMD (GaMD):

    • Mechanism: These methods work by adding a "boost" potential to the system's true potential energy surface. This effectively lowers the energy barriers between states, allowing the simulation to explore new conformations much more rapidly than cMD.[21] GaMD is an improvement that provides a smoother boost potential. Specialized variants like Pep-GaMD selectively boost the peptide's potential energy to efficiently model its high flexibility during binding events.[27]

    • Expertise: aMD and GaMD are highly efficient for exploring large conformational changes. While recovering the true free energy landscape requires careful reweighting, they are excellent for qualitative exploration and identifying important conformational states that can be used to seed further analysis.

  • Metadynamics:

    • Mechanism: Metadynamics accelerates sampling by adding a history-dependent biasing potential to the system. The simulation is discouraged from revisiting previously explored regions of the conformational space by "filling" the energy wells with this bias. Over time, this allows the system to escape deep minima and explore the entire free energy landscape.[21][28]

    • Expertise: Metadynamics is a powerful tool for calculating the free energy surface along a few specific collective variables (CVs), such as key dihedral angles or the radius of gyration. It is particularly useful for understanding the thermodynamics and kinetics of conformational transitions.[21][29]

MethodPrincipleComputational CostThermodynamic AccuracyPrimary Use Case
cMD Newton's equations of motionLow-ModerateHigh (if converged)Structure refinement, local dynamics, complex stability analysis.
REMD Parallel temperingHighHighUnbiased sampling of flexible peptides, folding studies.[25]
aMD/GaMD Potential energy surface modificationModerateRequires reweightingRapid exploration of large conformational changes.[21][27]
Metadynamics History-dependent biasModerate-HighHigh (for selected CVs)Free energy landscape calculation, transition path analysis.[28]

The following diagram outlines the logical process for selecting an appropriate sampling technique based on the research question.

Sampling_Decision_Workflow start Start: Define Research Goal q1 Is the goal to refine a known structure or study local dynamics? start->q1 q2 Is the goal to find the global conformational ensemble of a flexible peptide? q1->q2 No cmd Use Conventional MD (cMD) q1->cmd Yes q3 Is the goal to calculate the free energy landscape along specific coordinates? q2->q3 No remd Use Replica-Exchange MD (REMD) for unbiased sampling q2->remd Yes, need unbiased thermodynamics amd Use aMD/GaMD for rapid, qualitative exploration q2->amd Yes, need rapid exploration metad Use Metadynamics q3->metad Yes

Caption: Workflow for selecting the appropriate conformational sampling method.

Part 3: From Data to Insight: Analysis and Application

Generating terabytes of simulation data is only the first step. The true scientific value lies in extracting meaningful insights through rigorous analysis and using the results to predict biological function.

Structural Ensemble Analysis

The output of an enhanced sampling simulation is not a single structure but an ensemble of thousands of conformations.

  • Clustering: The most common first step is to perform a structural clustering analysis based on the Root Mean Square Deviation (RMSD) of the peptide backbone atoms. This groups geometrically similar structures, allowing the identification of the most populated conformational states.[24]

  • Dimensionality Reduction: Techniques like Principal Component Analysis (PCA) can identify the dominant modes of motion within the peptide, providing insight into its essential dynamics.

  • Analysis of Properties: For each identified cluster or along the entire trajectory, key properties should be analyzed, including:

    • Secondary structure content (e.g., helicity for stapled peptides).

    • Key intramolecular hydrogen bonds.

    • Radius of Gyration (a measure of compactness).

    • Solvent Accessible Surface Area (SASA).

Predicting Peptide-Protein Interactions & Binding Affinity

A primary goal of modeling constrained peptides is to understand how they interact with their protein targets.

  • Molecular Docking: Docking algorithms can predict the binding pose of a peptide on a receptor surface.[1] Given the residual flexibility of constrained peptides, it is crucial to use methods that allow for some peptide flexibility or to dock an ensemble of representative conformations generated from enhanced sampling simulations.[30] Receptor-centric approaches, which use the protein surface to define the likely peptide bound conformation, are also powerful.[31]

  • Binding Free Energy Estimation (MM/PBSA & MM/GBSA):

    • Mechanism: Molecular Mechanics with Poisson-Boltzmann or Generalized Born and Surface Area (MM/PBSA or MM/GBSA) are popular "endpoint" methods to estimate the free energy of binding. They calculate the binding energy by subtracting the free energies of the free receptor and peptide from the free energy of the complex. These calculations are performed on snapshots taken from an MD simulation of the complex.[15]

    • Expertise: While computationally much cheaper than more rigorous methods like alchemical free energy perturbation, MM/PBSA and MM/GBSA neglect the effects of conformational entropy upon binding. Therefore, they are best used for ranking a series of similar peptides or identifying key residues that contribute to binding, rather than for predicting absolute binding affinities.[15]

  • System Preparation: Start with a docked model of the constrained peptide bound to its target protein. Solvate the system in an explicit water box with appropriate counter-ions to neutralize the charge.

  • Equilibration: Perform a multi-stage equilibration protocol. First, minimize the energy of the system. Then, gradually heat the system to the target temperature (e.g., 300 K) while restraining the protein and peptide backbone atoms. Finally, run a constant pressure simulation to ensure the correct solvent density.

  • Production MD: Run a production cMD simulation for as long as computationally feasible (e.g., 100-1000 ns) without any restraints. Save snapshots of the system at regular intervals (e.g., every 100 ps).

  • Trajectory Analysis: Check the stability of the simulation by calculating the RMSD of the protein and peptide over time. Ensure the key interactions observed in the starting pose are maintained.

  • MM/GBSA Calculation: Select a stable portion of the trajectory (e.g., the last 50 ns). For each snapshot, calculate the MM/GBSA binding free energy. The final reported value is the average over all selected snapshots.

  • Energy Decomposition: Perform a per-residue energy decomposition to identify which amino acids on the peptide and the protein contribute most favorably to the binding energy. This provides critical insights for rational design and optimization.

Analysis_Workflow ensemble Conformational Ensemble (from REMD, GaMD, etc.) cluster RMSD Clustering ensemble->cluster representatives Identify Representative Conformations cluster->representatives docking Molecular Docking (Ensemble Docking) representatives->docking pose Predicted Binding Pose(s) docking->pose md_sim MD Simulation of Complex pose->md_sim mmgbsa MM/GBSA Calculation md_sim->mmgbsa affinity Rank by Binding Affinity & Identify Key Residues mmgbsa->affinity

Caption: A typical workflow from a conformational ensemble to binding affinity estimation.

Part 4: Conclusion and Future Directions

The computational modeling of constrained peptides is a dynamic and rapidly evolving field. The workflow presented here—from careful parameterization and robust conformational sampling to insightful analysis—provides a validated framework for investigating these complex molecules. The key to success lies in understanding the causality behind each step: choosing a sampling method that matches the scientific question, using a force field that accurately describes the unique chemistry of the constraint, and applying analyses that translate raw data into actionable design principles.

The future of this field is bright, with several exciting frontiers:

  • Machine Learning Integration: AI and ML models are beginning to revolutionize peptide modeling. Methods are being developed that can predict entire structural ensembles in seconds by learning from vast datasets of MD simulations, representing a massive leap in efficiency.[29][32]

  • Quantum Computing: For complex design problems involving the simultaneous optimization of sequence and conformation, quantum computing offers a promising new paradigm to explore vast chemical spaces that are intractable for classical computers.[33][34][35]

  • Improved Force Fields: Continuous efforts to develop more accurate force fields, including polarizable models and those derived from high-level QM data, will further improve the predictive power of our simulations.

By integrating these powerful computational tools, researchers and drug development professionals can accelerate the design-build-test cycle, moving beyond serendipity to the rational, de novo design of constrained peptides as next-generation therapeutics.[11][36]

References

Methodological & Application

Application Notes and Protocols for the Incorporation of (R)-1-N-Boc-4-N-Fmoc-2-Piperazine Carboxylic Acid into Peptides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A New Frontier in Peptide Design

The synthesis of peptides with tailored properties is a cornerstone of modern drug discovery and materials science. The introduction of non-natural amino acids and conformational constraints can profoundly influence a peptide's bioactivity, stability, and target selectivity. (R)-1-N-Boc-4-N-Fmoc-2-piperazine carboxylic acid is a versatile building block that offers a unique combination of features for peptide chemists. Its rigid piperazine core introduces a defined conformational bend, while the orthogonal Boc and Fmoc protecting groups on the N-1 and N-4 positions, respectively, allow for selective chemical modifications and the synthesis of complex peptide architectures, such as branched or cyclic peptides.[1][2] This guide provides a comprehensive overview of the principles and detailed protocols for the successful incorporation of this valuable building block into peptide sequences using solid-phase peptide synthesis (SPPS).

The piperazine moiety is a "privileged scaffold" in medicinal chemistry, frequently found in biologically active compounds due to its favorable pharmacokinetic properties and ability to present substituents in distinct spatial orientations.[3][4] By incorporating this scaffold directly into the peptide backbone, researchers can create novel peptidomimetics with enhanced proteolytic resistance and unique conformational profiles.[1][5]

The Principle of Orthogonal Protection

The successful application of this compound hinges on the concept of orthogonal protecting groups.[6] In this molecule, the N-1 position is protected by a tert-butyloxycarbonyl (Boc) group, which is labile to acidic conditions (e.g., trifluoroacetic acid, TFA).[7][8] The N-4 position is protected by a 9-fluorenylmethyloxycarbonyl (Fmoc) group, which is labile to basic conditions (e.g., piperidine).[9] This orthogonality allows for the selective removal of one protecting group while the other remains intact, enabling precise control over the synthetic route.[10]

This dual protection scheme facilitates several advanced synthetic strategies:

  • Linear Elongation: The Fmoc group can be used for standard Fmoc-SPPS to extend the peptide chain from the N-4 position.

  • On-Resin Branching: After incorporation into the peptide chain, the Boc group can be selectively removed on-resin to allow for the synthesis of a second peptide chain from the N-1 position.

  • On-Resin Cyclization: The selective deprotection of either the Boc or Fmoc group can reveal a nucleophilic nitrogen that can be used for on-resin cyclization with an appropriate electrophile on the peptide chain.

Core Synthesis Strategy: Fmoc-Based Solid-Phase Peptide Synthesis

The most common approach for incorporating this compound is through standard Fmoc/tBu solid-phase peptide synthesis.[9] In this strategy, the Fmoc group on the N-4 position is used for chain elongation. Due to the steric hindrance of this building block, optimization of the coupling conditions is crucial for achieving high yields and purity.

Diagram of the General Workflow

G Resin 1. Start with Fmoc-deprotected resin-bound peptide Pre_activation 2. Pre-activate (R)-1-N-Boc-4-N-Fmoc- 2-piperazine carboxylic acid (e.g., with HATU/DIPEA) Coupling 3. Couple activated building block to the resin Pre_activation->Coupling Wash_1 4. Wash resin Coupling->Wash_1 Capping 5. Optional: Cap unreacted amines Wash_1->Capping Fmoc_Deprotection 6. Deprotect Fmoc group from N-4 (20% piperidine in DMF) Capping->Fmoc_Deprotection Wash_2 7. Wash resin Fmoc_Deprotection->Wash_2 Next_AA 8. Couple next Fmoc-amino acid Wash_2->Next_AA

Caption: General workflow for incorporating the piperazine building block via Fmoc-SPPS.

Detailed Protocols

Protocol 1: Incorporation of this compound

This protocol details the coupling of the sterically hindered piperazine derivative to a resin-bound peptide with a free N-terminal amine.

Materials:

  • Fmoc-deprotected peptide-resin

  • This compound

  • Coupling reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvent: N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Washing solvents: DMF, Dichloromethane (DCM)

  • Kaiser test kit

Procedure:

  • Resin Preparation:

    • Swell the Fmoc-deprotected peptide-resin in DMF for 30-60 minutes.

    • Drain the DMF.

  • Activation of the Amino Acid:

    • In a separate vessel, dissolve 3 equivalents of this compound and 2.9 equivalents of HATU in DMF.

    • Add 6 equivalents of DIPEA to the mixture.

    • Allow the pre-activation to proceed for 2-5 minutes at room temperature. The solution may change color.

  • Coupling Reaction:

    • Add the activated amino acid solution to the swollen resin.

    • Agitate the mixture at room temperature for 2-4 hours. Due to steric hindrance, a longer coupling time is recommended compared to standard amino acids.[11]

    • Monitoring: Perform a Kaiser test on a small sample of the resin. A negative result (beads remain colorless or yellow) indicates complete coupling. If the test is positive (beads turn blue), continue the coupling for another 1-2 hours or proceed to a second coupling.

  • Double Coupling (if necessary):

    • If the Kaiser test remains positive, drain the reaction vessel and wash the resin thoroughly with DMF (3x).

    • Repeat steps 2 and 3 with a fresh solution of activated amino acid.

  • Washing:

    • Once coupling is complete (negative Kaiser test), drain the coupling solution.

    • Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x) to remove all soluble reagents and by-products.

Protocol 2: Selective On-Resin Fmoc Deprotection

This protocol describes the removal of the Fmoc group from the N-4 position of the incorporated piperazine residue to allow for further chain elongation.

Materials:

  • Peptide-resin containing the incorporated this compound residue

  • Deprotection solution: 20% piperidine in DMF (v/v). Alternatively, a solution of 5% piperazine and 2% 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in DMF can be used for very rapid and efficient deprotection.[6][12]

  • Washing solvents: DMF, DCM

Procedure:

  • Resin Preparation:

    • Swell the peptide-resin in DMF for 30 minutes.

    • Drain the DMF.

  • Fmoc Deprotection:

    • Add the 20% piperidine in DMF solution to the resin.

    • Agitate for 3 minutes.

    • Drain the solution.

    • Add a fresh portion of the deprotection solution and agitate for an additional 10-15 minutes.[13]

  • Washing:

    • Drain the deprotection solution.

    • Wash the resin thoroughly with DMF (5x), DCM (3x), and finally DMF (3x) to ensure complete removal of piperidine and the fulvene adduct.

  • Confirmation:

    • Perform a Kaiser test. A positive result (blue beads) confirms the presence of the free secondary amine at the N-4 position, ready for the next coupling step.

Protocol 3: Selective On-Resin Boc Deprotection for Branching

This protocol outlines the selective removal of the Boc group from the N-1 position of the piperazine residue, enabling the synthesis of a branched peptide. This step should be performed with caution to avoid premature cleavage of other acid-labile side-chain protecting groups (e.g., Trt, Pbf).

Materials:

  • Peptide-resin containing the incorporated this compound residue (with the N-4 Fmoc group intact or removed)

  • Deprotection solution: 1-5% TFA in DCM (v/v). The concentration and time should be carefully optimized.

  • Neutralization solution: 10% DIPEA in DMF (v/v)

  • Washing solvents: DCM, DMF

Procedure:

  • Resin Preparation:

    • Swell the peptide-resin in DCM for 30 minutes.

    • Drain the DCM.

  • Boc Deprotection:

    • Treat the resin with 1-5% TFA in DCM for short periods (e.g., 2 x 5 minutes). The optimal conditions will depend on the other protecting groups present in the peptide and should be determined empirically.

    • It is crucial to use a low concentration of TFA and short reaction times to maintain the integrity of other acid-labile groups.[7]

  • Washing and Neutralization:

    • Drain the acidic solution.

    • Wash the resin with DCM (5x).

    • Neutralize the resin with 10% DIPEA in DMF (2 x 5 minutes).

    • Wash the resin thoroughly with DMF (5x).

  • Confirmation:

    • A positive chloranil test can be used to confirm the presence of the free secondary amine at the N-1 position.

Diagram of Selective Deprotection Strategies

G cluster_0 Selective Fmoc Deprotection for Linear Elongation cluster_1 Selective Boc Deprotection for Branching Start_Fmoc Resin-Peptide-Piz(Boc)(Fmoc) Deprotect_Fmoc Treat with 20% Piperidine/DMF Start_Fmoc->Deprotect_Fmoc Result_Fmoc Resin-Peptide-Piz(Boc)(H) Deprotect_Fmoc->Result_Fmoc Start_Boc Resin-Peptide-Piz(Boc)(Fmoc) Deprotect_Boc Treat with 1-5% TFA/DCM Start_Boc->Deprotect_Boc Result_Boc Resin-Peptide-Piz(H)(Fmoc) Deprotect_Boc->Result_Boc

Caption: Orthogonal deprotection of the piperazine building block on-resin.

Final Cleavage and Deprotection

Once the desired peptide sequence is assembled, the peptide must be cleaved from the solid support, and all side-chain protecting groups must be removed.

Materials:

  • Fully synthesized, dry peptide-resin

  • Cleavage Cocktail: A standard cleavage cocktail such as Reagent K or a simpler mixture of TFA/H₂O/Triisopropylsilane (TIS) (95:2.5:2.5, v/v/v) is typically used.[13][14] The choice of scavengers (like TIS, water, or ethanedithiol) depends on the amino acid composition of the peptide (e.g., presence of Trp, Met, Cys).

  • Cold diethyl ether

Procedure:

  • Resin Preparation:

    • Ensure the N-terminal Fmoc group is removed by treating with piperidine/DMF as described in Protocol 2.[14]

    • Thoroughly wash the resin with DCM and dry it under vacuum for several hours.

  • Cleavage:

    • Place the dry resin in a reaction vessel.

    • Add the cleavage cocktail (approximately 10 mL per gram of resin).

    • Agitate the mixture at room temperature for 2-4 hours.

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate.

    • Wash the resin with a small amount of fresh TFA.

    • Combine the filtrates and add the solution dropwise to a large volume of cold diethyl ether (at least 10 times the volume of the filtrate).

  • Isolation and Purification:

    • A white precipitate of the crude peptide should form.

    • Centrifuge the mixture and decant the ether.

    • Wash the peptide pellet with cold ether two more times.

    • Dry the crude peptide under vacuum.

    • The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Potential Challenges and Troubleshooting

Problem Potential Cause Recommended Solution
Incomplete Coupling Steric hindrance of the piperazine building block.Increase coupling time to 4 hours or overnight. Perform a double coupling. Use a more potent coupling reagent like HATU or COMU.[11]
Side Reactions during Fmoc Deprotection Aspartimide formation at Asp-Xxx sequences.Use a deprotection cocktail containing 5% piperazine and 2% DBU in DMF.[6][12] Adding 0.1 M HOBt to the piperidine solution can also suppress this side reaction.[15]
Loss of Acid-Labile Side-Chain Protecting Groups Over-exposure to acid during selective Boc deprotection.Use a lower concentration of TFA (e.g., 1-2%) and shorter reaction times. Carefully monitor the deprotection.
Aggregation The growing peptide chain becomes insoluble on the resin.Use a solvent with better solvating properties like N-methylpyrrolidone (NMP) instead of DMF. Perform couplings at a slightly elevated temperature (e.g., 40 °C).

Applications in Drug Discovery and Peptide Science

The incorporation of this compound can be leveraged to develop peptides with novel therapeutic properties.

  • Enhanced Proteolytic Stability: The non-natural piperazine scaffold can disrupt recognition sites for proteases, leading to a longer in vivo half-life.

  • Conformational Constraint: The rigid piperazine ring acts as a β-turn mimetic, locking the peptide backbone into a specific conformation. This can lead to higher receptor affinity and selectivity.[1]

  • Novel Scaffolds for Drug Design: The ability to create branched peptides on the piperazine core allows for the presentation of multiple pharmacophores, which can be used to target multiple receptors or to create high-affinity binders.

  • Development of Novel GnRH Antagonists and Somatostatin Analogs: Piperazine-containing scaffolds have been successfully used in the development of antagonists for the Gonadotropin-Releasing Hormone (GnRH) receptor and in the synthesis of somatostatin analogs.[5][16][17][18]

Conclusion

This compound is a powerful tool for the synthesis of complex and conformationally constrained peptides. By understanding the principles of orthogonal protection and optimizing the coupling and deprotection steps, researchers can successfully incorporate this building block to create novel peptidomimetics with enhanced stability and tailored biological activity. The detailed protocols provided in this guide serve as a robust starting point for the exploration of this exciting area of peptide chemistry.

References

Application Notes and Protocols for Solid-Phase Synthesis of Peptides with Piperazine Building Blocks

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Incorporation of Piperazine Scaffolds in Peptidomimetics

Piperazine and its derivatives are considered "privileged scaffolds" in medicinal chemistry, frequently appearing in the structures of approved drugs.[1][2] Their incorporation into peptides to create peptidomimetics offers a powerful strategy to overcome the inherent limitations of natural peptides, such as poor metabolic stability and low bioavailability.[3] The piperazine moiety, a six-membered ring with two opposing nitrogen atoms, imparts conformational rigidity to the peptide backbone, which can pre-organize the molecule into a bioactive conformation, enhancing binding affinity and selectivity for its target.[4][5] This guide provides a comprehensive overview and detailed protocols for the solid-phase synthesis of peptides containing piperazine building blocks, with a focus on the widely used Fmoc/tBu strategy.

Core Principles and Strategic Considerations

The solid-phase peptide synthesis (SPPS) of piperazine-containing peptides follows the general principles of Fmoc chemistry, involving the sequential addition of amino acids to a growing peptide chain anchored to a solid support.[6] However, the unique structure of piperazine building blocks, particularly piperazine-2-carboxylic acid, introduces specific challenges that require careful consideration and optimization of the synthetic protocol.

Orthogonal Protection: A Key to Success

The presence of two nitrogen atoms in the piperazine ring necessitates an orthogonal protection strategy to allow for selective peptide bond formation and subsequent functionalization if desired.[7] For the incorporation of a piperazine-2-carboxylic acid monomer, the N1 nitrogen is typically protected with a base-labile Fmoc group for chain elongation, while the N4 nitrogen is protected with an acid-labile group, such as tert-butyloxycarbonyl (Boc), which is stable to the Fmoc deprotection conditions.[8] This ensures that the N4 nitrogen does not interfere with the coupling reactions during chain assembly.

Experimental Workflows and Methodologies

General Workflow for SPPS of Piperazine-Containing Peptides

The synthesis cycle for incorporating a piperazine building block is analogous to that of a standard Fmoc-amino acid, involving deprotection, activation, and coupling steps.

SPPS_Workflow Resin Resin with growing peptide chain (N-terminal Fmoc) Deprotection Fmoc Deprotection (Piperidine/DMF or Piperazine/DBU/NMP) Resin->Deprotection Free_Amine Resin with free N-terminal amine Deprotection->Free_Amine Coupling Coupling to resin-bound peptide Free_Amine->Coupling Activation Activation of Fmoc-Piperazine-COOH (Coupling Reagent + Base) Activation->Coupling Wash Washing (DMF) Coupling->Wash Cycle Repeat Cycle Wash->Cycle Cycle->Deprotection

Caption: General workflow for the incorporation of a piperazine building block in Fmoc-SPPS.

The Challenge of Diketopiperazine (DKP) Formation

A significant challenge in the synthesis of peptides containing N-substituted amino acids like proline and piperazine-2-carboxylic acid is the propensity for diketopiperazine (DKP) formation.[9][10] This side reaction is particularly prevalent after the coupling of the second amino acid and the subsequent Fmoc deprotection, leading to the cleavage of the dipeptide from the resin and termination of the peptide chain.[1][3]

Strategies to Mitigate Diketopiperazine Formation:

  • Use of 2-Chlorotrityl Chloride (2-CTC) Resin: The steric hindrance provided by the 2-CTC linker significantly suppresses DKP formation.[4]

  • Optimized Deprotection Conditions: Using a less basic deprotection cocktail, such as 5% piperazine in NMP, or a combination of 2% DBU and 5% piperazine in NMP, can drastically reduce DKP formation compared to the standard 20% piperidine in DMF.[4][11]

  • Coupling of Dipeptide Units: Pre-forming a dipeptide in solution and coupling it to the resin can bypass the susceptible dipeptidyl-resin stage.

DKP_Formation Dipeptidyl_Resin Dipeptidyl-Resin (Free N-terminus) Intramolecular_Attack Intramolecular Nucleophilic Attack Dipeptidyl_Resin->Intramolecular_Attack DKP Diketopiperazine (Cleaved from resin) Intramolecular_Attack->DKP Truncated_Peptide Truncated Peptide Chain Intramolecular_Attack->Truncated_Peptide Results in

Caption: Mechanism of diketopiperazine (DKP) formation, a common side reaction.

Detailed Experimental Protocols

Protocol 1: Solid-Phase Synthesis of a Model Piperazine-Containing Peptide

This protocol describes the manual synthesis of a model tripeptide (e.g., Ac-Ala-Pip-Gly-NH2) on Rink Amide resin, incorporating an Fmoc-N-Boc-piperazine-2-carboxylic acid building block.

Materials:

  • Rink Amide MBHA resin (0.5-0.8 mmol/g loading)

  • Fmoc-Gly-OH

  • Fmoc-N-Boc-piperazine-2-carboxylic acid

  • Fmoc-Ala-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt) or Oxyma Pure

  • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • 20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)

  • Acetic Anhydride

  • DMF, Dichloromethane (DCM)

  • Cleavage Cocktail (e.g., Reagent K: TFA/phenol/water/thioanisole/EDT, 82.5:5:5:5:2.5)[6]

  • Cold diethyl ether

Procedure:

  • Resin Swelling and First Amino Acid Coupling:

    • Swell the Rink Amide resin (100 mg, 0.05 mmol) in DMF for 1 hour in a reaction vessel.

    • Drain the DMF.

    • In a separate vial, pre-activate Fmoc-Gly-OH (4 eq.), DIC (4 eq.), and HOBt (4 eq.) in DMF for 10 minutes.

    • Add the activated amino acid solution to the resin and agitate for 2 hours.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Fmoc Deprotection:

    • Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain and repeat the piperidine treatment for 10 minutes.

    • Wash the resin thoroughly with DMF (5x).

  • Incorporation of Fmoc-N-Boc-piperazine-2-carboxylic acid:

    • In a separate vial, dissolve Fmoc-N-Boc-piperazine-2-carboxylic acid (3 eq.) and HATU (2.9 eq.) in DMF.

    • Add DIPEA (6 eq.) to the solution and agitate for 1 minute to pre-activate.

    • Add the activated piperazine building block to the resin and agitate for 2-4 hours. A longer coupling time is often necessary for these sterically hindered building blocks.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), indicating incomplete coupling, repeat the coupling step.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Chain Elongation (Coupling of Fmoc-Ala-OH):

    • Repeat the Fmoc deprotection step as described above.

    • Couple Fmoc-Ala-OH using the same HATU/DIPEA activation method as for the piperazine building block.

    • Wash the resin with DMF (3x) and DCM (3x).

  • N-terminal Acetylation:

    • Perform a final Fmoc deprotection.

    • Wash the resin with DMF (5x).

    • Add a solution of acetic anhydride (10 eq.) and DIPEA (10 eq.) in DMF to the resin and agitate for 30 minutes.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Cleavage and Deprotection:

    • Dry the resin under vacuum for at least 1 hour.

    • Add the cleavage cocktail (Reagent K) to the resin and agitate for 2-3 hours at room temperature.[6]

    • Filter the resin and collect the filtrate into a cold centrifuge tube containing diethyl ether.

    • A white precipitate (the crude peptide) should form. Centrifuge, decant the ether, and wash the peptide pellet with cold ether twice more.

    • Dry the crude peptide under vacuum.

Protocol 2: Characterization of the Synthesized Peptide

Materials:

  • Crude synthetic peptide

  • Water (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Trifluoroacetic acid (TFA) or Formic Acid (FA)

  • HPLC system with a C18 column

  • Mass spectrometer (e.g., ESI-MS or MALDI-TOF)

Procedure:

  • Sample Preparation:

    • Dissolve a small amount of the crude peptide in a suitable solvent, such as a water/acetonitrile mixture with 0.1% TFA.

  • HPLC Analysis:

    • Inject the sample onto a C18 reversed-phase HPLC column.

    • Elute the peptide using a gradient of acetonitrile in water (both containing 0.1% TFA). A typical gradient is 5-95% acetonitrile over 30 minutes.

    • Monitor the elution profile at 220 nm. The purity of the crude peptide can be estimated from the relative area of the main peak.[12][13]

  • Mass Spectrometry Analysis:

    • Analyze the purified peptide by mass spectrometry to confirm its identity. The observed molecular weight should correspond to the calculated molecular weight of the target peptide.[14] For LC-MS analysis, formic acid is often preferred over TFA as a mobile phase additive to avoid ion suppression.[14]

Data Presentation and Comparative Analysis

Table 1: Comparison of Common Coupling Reagents for Piperazine Incorporation
Coupling ReagentClassActivation MechanismAdvantagesDisadvantages
HATU Aminium/Uronium SaltForms highly reactive OAt-active esterHigh coupling efficiency, especially for hindered amino acids; low racemization.[5][15]Higher cost; can cause guanidinylation of the free amine.[16]
HBTU Aminium/Uronium SaltForms OBt-active esterGood for routine synthesis; less expensive than HATU.[15]Less effective for highly hindered couplings; can cause guanidinylation.[16]
PyBOP Phosphonium SaltForms OBt-active esterGood for routine synthesis; does not cause guanidinylation.[15]Less reactive than HATU; produces a carcinogenic byproduct (HMPA).
COMU Aminium/Uronium SaltForms Oxyma-active esterHigh reactivity, comparable to HATU; safer (non-explosive) byproducts.Higher cost.
DIC/HOBt CarbodiimideForms OBt-active esterInexpensive and widely used.Slower reaction times; can lead to racemization and formation of N-acylurea byproduct.

Conclusion

The solid-phase synthesis of peptides containing piperazine building blocks is a viable and powerful strategy for the development of novel peptidomimetics with enhanced therapeutic potential. While the incorporation of these scaffolds presents unique challenges, particularly the risk of diketopiperazine formation, these can be effectively managed through the careful selection of resins, optimized coupling and deprotection conditions, and the use of potent coupling reagents. The protocols and strategies outlined in this guide provide a robust framework for researchers to successfully synthesize and characterize these valuable molecules, paving the way for new discoveries in drug development.

References

Application Notes and Protocols: Coupling Efficiency of (R)-1-N-Boc-4-N-Fmoc-2-Piperazine Carboxylic Acid with Different Reagents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern peptide synthesis and drug discovery, the incorporation of non-natural, conformationally constrained building blocks is a cornerstone of rational design. (R)-1-N-Boc-4-N-Fmoc-2-Piperazine carboxylic acid is one such pivotal scaffold.[1][] Its rigid piperazine core is invaluable for inducing specific secondary structures, such as β-turns, and for creating novel peptidomimetics with enhanced stability and bioactivity.[3][4]

However, the inherent structural complexity of this molecule, featuring a secondary amine within the ring and bulky N-terminal Boc and C-terminal Fmoc protecting groups, presents a significant synthetic challenge: steric hindrance. This steric bulk can dramatically impede the efficiency of amide bond formation, leading to incomplete reactions, low yields, and the generation of deletion sequences.

The selection of an appropriate coupling reagent is therefore not merely a procedural choice but a critical parameter that dictates the success of the entire synthetic strategy. This guide provides an in-depth analysis of the performance of various classes of modern coupling reagents—uronium/aminium salts, phosphonium salts, and carbodiimides—for the acylation of this demanding building block. We will explore the mechanistic underpinnings of each reagent class, present comparative data, and provide detailed, field-proven protocols to empower researchers, scientists, and drug development professionals to navigate these challenging couplings with confidence.

The Mechanistic Landscape of Peptide Coupling

The formation of a peptide bond requires the activation of a carboxylic acid group, transforming it into a highly reactive species susceptible to nucleophilic attack by a free amine.[5] The efficiency of this process, especially with sterically hindered substrates, is determined by the nature of the activated intermediate.

Uronium/Aminium Salts (e.g., HATU, HBTU, HCTU)

Uronium-type reagents are among the most potent activators used in solid-phase peptide synthesis (SPPS). Their mechanism involves the formation of a highly reactive O-acylisourea intermediate, which rapidly converts to an active ester of an auxiliary nucleophile, such as 1-hydroxy-7-azabenzotriazole (HOAt) for HATU or 1-hydroxybenzotriazole (HOBt) for HBTU.[6][7]

Key Differentiator: The Role of HOAt vs. HOBt

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is generally considered the superior reagent for difficult couplings.[8][9] The nitrogen atom at the 7-position of the HOAt ring is electron-withdrawing, making the resulting OAt-ester a better leaving group.[8][9] This heightened reactivity facilitates a more rapid and efficient acylation, crucial for overcoming the steric barrier of the piperazine scaffold.[8]

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) forms a less reactive OBt-ester, which can result in slower reaction times and a higher probability of incomplete coupling with challenging substrates.[9]

A potential side reaction with uronium reagents is the guanidinylation of the N-terminal amine if the reagent is used in large excess or if carboxyl activation is slow, leading to irreversible chain termination.[5][10]

Phosphonium Salts (e.g., PyBOP, PyAOP)

Phosphonium salts activate carboxylic acids via a phosphonium intermediate, which then forms the corresponding active ester (e.g., OBt or OAt ester).[6][11]

The "Cleaner" Alternative

The primary advantage of phosphonium reagents is that they do not possess the guanidinylating structural element found in uronium salts.[6] This makes them an excellent choice for difficult couplings, fragment condensations, or cyclizations where activation may be slow and the risk of side reactions is higher.[5][6]

  • PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) is a robust and widely used phosphonium reagent.

  • PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) , the phosphonium analogue of HATU, offers the same advantage of forming the more reactive OAt-ester, making it particularly effective for hindered couplings.[12][13]

While highly efficient, phosphonium reagents can be more expensive and sometimes exhibit lower solubility in common SPPS solvents compared to their uronium counterparts.

Carbodiimides with Additives (e.g., DIC/Oxyma)

Carbodiimides, such as Diisopropylcarbodiimide (DIC), are a cost-effective class of coupling reagents. They function by forming an O-acylisourea intermediate. However, this intermediate is prone to racemization and can rearrange to a stable N-acylurea byproduct, terminating the reaction.[14]

For this reason, carbodiimides are almost always used with nucleophilic additives.

  • OxymaPure® (Ethyl cyano(hydroxyimino)acetate) is a modern additive that is highly effective at suppressing racemization and is non-explosive, unlike HOBt.

  • HOBt (1-Hydroxybenzotriazole) is the traditional additive, but its use has been curtailed in some regions due to safety concerns.

Even with additives, standard carbodiimide reagents are often not potent enough to efficiently drive sterically demanding couplings to completion and are generally considered less effective than uronium or phosphonium salts for this purpose.[12][15]

Comparative Analysis of Coupling Reagent Efficiency

The choice of reagent should be a deliberate decision based on a balance of reactivity, cost, and risk of side reactions. For a challenging building block like this compound, high reactivity is paramount.

FeatureHATU / PyAOPHBTU / PyBOP / HCTUDIC / Oxyma
Reactivity Very HighHighModerate
Mechanism Forms highly reactive OAt esterForms reactive OBt/O-6-ClBt esterForms O-acylisourea, stabilized by additive
Suitability for Hindered Couplings Excellent . The reagent of choice.[8][15]Good, but may require longer reaction times or double coupling.Often insufficient; high risk of incomplete reaction.[15]
Risk of Racemization Very Low[9]LowLow (with additive)
Key Side Reactions Guanidinylation (HATU only, if in excess)[10]Guanidinylation (HBTU/HCTU, if in excess)N-acylurea formation
Byproducts Water-solubleWater-solubleDiisopropylurea (soluble)
Relative Cost HighModerateLow

Recommendation: For incorporating this compound, HATU or its phosphonium equivalent PyAOP are the most highly recommended reagents. Their ability to generate the hyper-reactive OAt-ester intermediate provides the best chance of achieving a fast and complete coupling, minimizing the need for double-coupling cycles and preserving the integrity of the final product.

Visualization of Workflows

SPPS Cycle Workflow cluster_main Standard SPPS Coupling Cycle A Resin-Bound Peptide (N-terminal Fmoc) B Fmoc Deprotection (20% Piperidine/DMF) A->B Step 1 C DMF Washes (x5-7) B->C Step 2 E Coupling Reaction (Add Activated Acid to Resin) C->E Step 4 D Pre-activation of Acid (Piperazine Derivative + Reagent + Base) D->E Step 3 F DMF Washes (x3-5) E->F Step 5 G Monitoring (e.g., Kaiser or Chloranil Test) F->G Step 6 H Ready for Next Cycle G->H Complete

Caption: A typical workflow for a single coupling cycle in Solid-Phase Peptide Synthesis (SPPS).

Activation Mechanisms cluster_uronium Uronium/Aminium Pathway (e.g., HATU) cluster_phosphonium Phosphonium Pathway (e.g., PyBOP) U_Acid R-COOH U_Intermediate Reactive OAt Ester U_Acid->U_Intermediate Activation U_HATU HATU + Base U_HATU->U_Intermediate U_Peptide Peptide Product U_Intermediate->U_Peptide Aminolysis U_Amine H₂N-Resin U_Amine->U_Peptide P_Acid R-COOH P_Intermediate Reactive OBt Ester P_Acid->P_Intermediate Activation P_PyBOP PyBOP + Base P_PyBOP->P_Intermediate P_Peptide Peptide Product P_Intermediate->P_Peptide Aminolysis P_Amine H₂N-Resin P_Amine->P_Peptide

Caption: Activation of a carboxylic acid by uronium and phosphonium reagents.

Experimental Protocols

The following protocols are designed for manual SPPS on a 0.1 mmol scale. All solvent volumes are suggestions and may be scaled appropriately. Ensure all reagents are of high purity and solvents are anhydrous (DMF, DCM).

Protocol 1: High-Efficiency Coupling with HATU

This is the recommended protocol for achieving the highest coupling efficiency with minimal reaction time.

Materials:

  • Rink Amide resin (or other suitable solid support)

  • This compound (4 eq., 0.4 mmol)

  • HATU (3.9 eq., 0.39 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (8 eq., 0.8 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • 20% (v/v) Piperidine in DMF

Procedure:

  • Resin Preparation: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection: Drain the DMF. Add the 20% piperidine/DMF solution and agitate for 3 minutes. Drain. Add a fresh aliquot of 20% piperidine/DMF and agitate for 15 minutes.

  • Washing: Drain the deprotection solution. Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Pre-activation: In a separate vial, dissolve the piperazine derivative (0.4 mmol) and HATU (0.39 mmol) in ~3 mL of DMF. Add DIPEA (0.8 mmol) and vortex the solution for 1-3 minutes. The solution may change color.

  • Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the reaction mixture for 45-90 minutes at room temperature.

  • Post-Coupling Wash: Drain the coupling solution and wash the resin with DMF (3-5 times) and Dichloromethane (DCM) (3 times).

  • Monitoring: Perform a Chloranil test to confirm the absence of a secondary amine, indicating a complete reaction.[3][16] If the test is positive, a second coupling (recoupling) may be necessary.

Protocol 2: Robust, Guanidinylation-Free Coupling with PyBOP

This protocol is an excellent alternative to HATU, eliminating the risk of guanidinylation side reactions.

Materials:

  • Same as Protocol 1, but replace HATU with PyBOP (4 eq., 0.4 mmol).

Procedure:

  • Resin Preparation & Deprotection: Follow steps 1-3 from Protocol 1.

  • Pre-activation: In a separate vial, dissolve the piperazine derivative (0.4 mmol) and PyBOP (0.4 mmol) in ~3 mL of DMF. Add DIPEA (8 eq., 0.8 mmol) and vortex for 10-15 minutes. Causality Note: Phosphonium reagents often require a longer pre-activation time compared to uronium salts to ensure formation of the active ester.

  • Coupling: Add the activated solution to the resin. Agitate for 1.5-3 hours at room temperature.

  • Washing & Monitoring: Follow steps 6-7 from Protocol 1.

Protocol 3: Cost-Effective Coupling with DIC/Oxyma

This protocol should be considered for routine synthesis where cost is a primary concern, but be prepared for the possibility of lower efficiency and the need for double coupling.

Materials:

  • Same as Protocol 1, but replace HATU with DIC (4 eq., 0.4 mmol) and OxymaPure® (4 eq., 0.4 mmol). DIPEA is typically not required for DIC couplings but can be used if desired.

Procedure:

  • Resin Preparation & Deprotection: Follow steps 1-3 from Protocol 1.

  • Activation & Coupling (In-situ):

    • In a separate vial, dissolve the piperazine derivative (0.4 mmol) and OxymaPure® (0.4 mmol) in ~3 mL of DMF.

    • Add this solution to the deprotected resin.

    • Add DIC (0.4 mmol) to the resin slurry.

  • Coupling Reaction: Agitate the mixture for 2-4 hours at room temperature.

  • Washing & Monitoring: Follow steps 6-7 from Protocol 1. Given the lower reactivity, pay close attention to the monitoring test. A double coupling is more likely to be required with this method.

Protocol 4: Monitoring Coupling Completion

Since the N-terminus being acylated is a secondary amine (piperazine nitrogen), the standard Kaiser (ninhydrin) test is unreliable.[16]

  • Chloranil Test (Recommended):

    • Take a small sample of resin beads (1-2 mg) and wash with acetone.

    • Add 1-2 drops of 2% chloranil in acetone.

    • Add 1-2 drops of 2% acetaldehyde in acetone.

    • Let the sample stand for 5 minutes.

    • Result: The presence of a free secondary amine is indicated by the beads turning a green or blue color. A complete reaction is indicated if the beads remain yellow/colorless.

Troubleshooting Common Issues

ProblemProbable CauseRecommended Solution
Incomplete Coupling (Positive Chloranil Test) Steric Hindrance: The reaction is too slow for the chosen conditions.Recouple: Repeat the coupling step with a fresh solution of activated amino acid. Increase Time/Temp: Extend the coupling time (e.g., overnight) or gently heat the reaction (use with caution to avoid racemization).[15] Switch Reagent: Use a more powerful reagent (e.g., switch from DIC/Oxyma to HATU).[15]
Low Final Yield / Deletion Sequences Systematic Incomplete Coupling: The chosen protocol is not robust enough for this specific building block. Peptide Aggregation: The growing peptide chain is folding on the resin, blocking reactive sites.[15][17]Optimize Protocol: Prophylactically use HATU and a longer coupling time (e.g., 2 hours) for this specific residue. Change Solvent: Switch from DMF to N-Methyl-2-pyrrolidone (NMP) or use a solvent mixture (e.g., DCM/DMF/NMP) to improve solvation and disrupt aggregation.[15]
Epimerization Over-activation: Extended pre-activation times or use of a strong, non-hindered base.Use Hindered Base: Always use a hindered base like DIPEA or 2,4,6-collidine instead of N-methylmorpholine (NMM).[18][19] Minimize Pre-activation: Pre-activate for the minimum time necessary, especially with highly potent reagents like HATU.

Conclusion

The successful incorporation of sterically demanding building blocks like this compound is a critical capability in modern peptidomimetic and drug development. While its structure poses a significant challenge, this can be reliably overcome through the rational selection of coupling reagents and the optimization of reaction protocols.

Experimental evidence and mechanistic understanding strongly support the use of HATU as the premier coupling reagent for this application, owing to its ability to form a highly reactive OAt-ester that drives the reaction to completion efficiently. Phosphonium reagents like PyBOP and PyAOP represent excellent, non-guanidinylating alternatives. While carbodiimide-based methods are cost-effective, they often lack the potency required for such a difficult coupling and should be used with caution. By leveraging the insights and detailed protocols within this guide, researchers can significantly enhance the efficiency and success rate of synthesizing complex peptides containing this valuable piperazine scaffold.

References

Advanced Fmoc-Deprotection Strategies for the Synthesis of Piperazine-Containing Peptides and Peptidomimetics

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The incorporation of non-natural amino acids and heterocyclic scaffolds into peptide structures is a cornerstone of modern medicinal chemistry, enabling the development of therapeutics with enhanced potency, stability, and pharmacokinetic profiles. Among these scaffolds, the piperazine moiety has emerged as a particularly valuable building block. Piperazine-containing peptides and peptidomimetics are integral to a wide range of drug candidates due to the conformational constraints and proteolytic resistance imparted by the piperazine ring.

Solid-Phase Peptide Synthesis (SPPS) utilizing the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group for the α-amine is the predominant method for assembling these complex molecules. In this context, the term "piperazine" takes on a dual significance. It can be both a key structural component of the target peptide and a reagent used for the critical Fmoc-deprotection step. This dual role presents unique challenges and opportunities for the synthetic chemist.

This application note serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides an in-depth analysis of Fmoc-deprotection strategies, with a special focus on the use of piperazine-based reagents as a superior alternative to the traditional piperidine. Furthermore, it addresses the specific considerations and protocols for the successful deprotection of Fmoc-protected piperazine moieties within a peptide sequence.

The Challenge of Fmoc-Deprotection in SPPS

The removal of the Fmoc group is a fundamental step in SPPS, repeated at every cycle of amino acid addition. The mechanism proceeds via a β-elimination reaction initiated by a base, typically a secondary amine like piperidine. This reaction releases the free amine of the resin-bound peptide, allowing for the subsequent coupling of the next Fmoc-protected amino acid.

While seemingly straightforward, this step is a critical control point where several side reactions can occur, compromising the purity and yield of the final peptide.

  • Aspartimide Formation: Peptides containing aspartic acid are susceptible to the formation of a cyclic aspartimide intermediate under basic conditions. This can lead to racemization at the α-carbon and the formation of β- and iso-aspartyl peptides.

  • Diketopiperazine (DKP) Formation: At the dipeptide stage, the newly deprotected N-terminal amine can intramolecularly attack the ester linkage to the resin, cleaving the dipeptide as a cyclic diketopiperazine. This is particularly problematic for sequences containing proline at the second position.

  • Racemization: Certain amino acids are prone to epimerization under basic conditions, which can be exacerbated by prolonged exposure to strong bases.

The synthesis of "difficult sequences," often characterized by aggregation-prone or sterically hindered regions, further complicates Fmoc-deprotection, leading to incomplete removal of the Fmoc group and the generation of deletion sequences.

Piperazine as a Superior Fmoc-Deprotection Reagent

Rationale for Replacing Piperidine

For decades, a 20% solution of piperidine in N,N-dimethylformamide (DMF) has been the gold standard for Fmoc removal. However, piperidine is a controlled substance in many regions due to its use in illicit drug manufacturing, posing administrative and procurement challenges. From a chemical standpoint, its strong basicity can promote the side reactions mentioned above.

Piperazine has emerged as a safer and highly effective alternative. It is a less hazardous material and its lower basicity can help to minimize base-catalyzed side reactions, particularly aspartimide formation.[1][2]

Piperazine-Based Deprotection Cocktails

Several piperazine-based formulations have been developed to optimize Fmoc-deprotection efficiency and minimize side reactions.

  • Standard Piperazine/DMF: A 10% (w/v) solution of piperazine in a 9:1 mixture of DMF and ethanol offers a reliable, albeit slower, alternative to 20% piperidine.[3][4] The addition of ethanol is necessary to improve the solubility of piperazine.

  • High-Efficiency Deprotection with Piperazine/DBU: For accelerated synthesis, a combination of piperazine and a non-nucleophilic strong base, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), has proven to be highly effective. A solution of 5% piperazine and 2% DBU in DMF can achieve complete Fmoc removal in under a minute, rivaling the speed of 20% piperidine.[5]

  • Mitigating Side Reactions with Additives: The inclusion of acidic additives in the deprotection cocktail can further suppress side reactions. The addition of 1% formic acid to the piperazine/DBU solution has been shown to minimize aspartimide formation in susceptible sequences.[5] Similarly, the use of 0.1 M 1-hydroxybenzotriazole (HOBt) in a 6% piperazine/DMF solution can significantly reduce base-induced side reactions.[1]

A Noteworthy Challenge: Managing Byproduct Precipitation

A potential issue when using piperazine for Fmoc deprotection is the formation of the insoluble byproduct 1,4-bis(9H-fluoren-9-ylmethyl)piperazine.[6] This precipitate can hinder filtration and clog automated synthesizers.

Strategies for Prevention:

  • Solvent Choice: Replacing DMF with N-methyl-2-pyrrolidone (NMP) can alleviate the formation of this precipitate.[6]

  • Additives: The inclusion of 2% DBU in a 5% piperazine/NMP solution has been shown to restrain the formation of the insoluble byproduct.[6]

Fmoc-Deprotection of Peptides Containing Piperazine Moieties

Introduction to Piperazine-Containing Peptidomimetics

The incorporation of piperazine and its derivatives, such as 2-oxopiperazines, into the peptide backbone is a powerful strategy for creating peptidomimetics with defined secondary structures and enhanced proteolytic stability. The synthesis of these modified peptides via Fmoc-SPPS requires careful consideration of the deprotection of the Fmoc group from the piperazine nitrogen.

Deprotection Strategies and Considerations

The literature on the specifics of Fmoc deprotection from piperazine-containing residues is not as extensive as that for standard amino acids. However, existing examples suggest that standard deprotection conditions can be effective. For instance, the Fmoc group has been successfully removed from a 2-oxopiperazine moiety using 20% piperidine in DMF.

Despite this, researchers should be aware of potential challenges:

  • Altered Reaction Kinetics: The electronic environment of the nitrogen atom within the piperazine ring may differ from that of a standard amino acid, potentially altering the kinetics of Fmoc removal.

  • Steric Hindrance: Substituents on the piperazine ring can create steric hindrance, impeding the access of the deprotection reagent and slowing down the reaction.

Given these potential complexities, it is highly recommended to perform a test cleavage and carefully monitor the deprotection reaction when working with novel piperazine-containing peptides.

Protocol: Test Cleavage and Deprotection Monitoring for Piperazine-Containing Peptides
  • After coupling the Fmoc-piperazine-containing monomer, swell a small amount of the resin in DMF.

  • Treat the resin with the chosen deprotection solution (e.g., 20% piperidine/DMF or 5% piperazine/2% DBU/NMP).

  • Take aliquots of the resin at various time points (e.g., 2, 5, 10, 20, and 30 minutes).

  • Quench the deprotection reaction in the aliquots by washing thoroughly with DMF.

  • Perform a Kaiser test on each aliquot to qualitatively assess the presence of free primary amines.

  • For a more quantitative assessment, cleave the peptide from the resin aliquots and analyze by HPLC and LC-MS to determine the extent of deprotection and identify any potential side products.

Detailed Protocols

Protocol 1: Standard Fmoc-Deprotection using Piperazine

Reagents:

  • Deprotection Solution: 10% (w/v) piperazine in 9:1 DMF/ethanol.

  • Washing Solvent: DMF.

Procedure:

  • Swell the peptide-resin in DMF.

  • Drain the solvent.

  • Add the deprotection solution to the resin (approximately 10 mL per gram of resin).

  • Agitate the slurry for 5-10 minutes at room temperature.

  • Drain the deprotection solution.

  • Repeat steps 3-5.

  • Wash the resin thoroughly with DMF (5 x 1-minute washes).

  • Perform a Kaiser test to confirm complete deprotection.

Protocol 2: Rapid Fmoc-Deprotection using Piperazine/DBU

Reagents:

  • Deprotection Solution: 5% (w/v) piperazine and 2% (v/v) DBU in NMP.

  • Washing Solvent: NMP.

Procedure:

  • Swell the peptide-resin in NMP.

  • Drain the solvent.

  • Add the deprotection solution to the resin.

  • Agitate the slurry for 1-3 minutes at room temperature.

  • Drain the deprotection solution.

  • Repeat steps 3-5.

  • Wash the resin thoroughly with NMP (5 x 1-minute washes).

  • Perform a Kaiser test.

Protocol 3: Fmoc-Deprotection with Suppression of Aspartimide Formation

Reagents:

  • Deprotection Solution: 6% (w/v) piperazine and 0.1 M HOBt in DMF.

  • Washing Solvent: DMF.

Procedure:

  • Swell the peptide-resin in DMF.

  • Drain the solvent.

  • Add the deprotection solution to the resin.

  • Agitate the slurry for 10-15 minutes at room temperature.

  • Drain the deprotection solution.

  • Repeat steps 3-5.

  • Wash the resin thoroughly with DMF (5 x 1-minute washes).

  • Perform a Kaiser test.

Protocol 4: Monitoring Fmoc-Deprotection by UV-Vis Spectroscopy

This method allows for the quantification of the cleaved Fmoc group by measuring the UV absorbance of the dibenzofulvene-piperazine adduct in the spent deprotection solution.

Procedure:

  • Collect the filtrate from the deprotection steps in a volumetric flask of known volume.

  • Dilute the filtrate to the mark with DMF.

  • Measure the absorbance of the solution at approximately 301 nm using a UV-Vis spectrophotometer, using DMF as a blank.

  • Calculate the amount of Fmoc group removed using the Beer-Lambert law (A = εcl), where ε (the molar extinction coefficient) for the dibenzofulvene-piperazine adduct should be determined empirically, but is in the range of 7800 M⁻¹cm⁻¹.

Protocol 5: Qualitative Assessment of Deprotection using the Kaiser Test

The Kaiser test is a highly sensitive colorimetric assay for the detection of primary amines.

Materials:

  • Kaiser Reagent A: 5 g ninhydrin in 100 mL ethanol.

  • Kaiser Reagent B: 80 g phenol in 20 mL ethanol.

  • Kaiser Reagent C: 2 mL of 0.001 M KCN in 100 mL pyridine.

Procedure:

  • Take a small sample of the peptide-resin (a few beads) and place it in a small glass test tube.

  • Wash the beads with ethanol and then pyridine.

  • Add 2-3 drops of each Kaiser reagent to the test tube.

  • Heat the tube at 100-120°C for 3-5 minutes.

  • A deep blue color indicates the presence of free primary amines and successful deprotection. A yellow or faint color suggests incomplete deprotection.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Incomplete Deprotection (Negative Kaiser Test) 1. Insufficient deprotection time. 2. Degraded deprotection reagent. 3. Steric hindrance or peptide aggregation.1. Increase the deprotection time and/or perform additional deprotection cycles. 2. Prepare fresh deprotection solution. 3. Use a stronger deprotection cocktail (e.g., Piperazine/DBU), a different solvent (NMP), or perform the deprotection at a slightly elevated temperature.
Precipitation in the Reaction Vessel Formation of 1,4-bis(9H-fluoren-9-ylmethyl)piperazine.Switch from DMF to NMP as the solvent for the piperazine-based deprotection solution. The addition of 2% DBU can also help.
Significant Aspartimide Formation High basicity of the deprotection reagent and/or prolonged exposure.Use a milder deprotection cocktail, such as 6% piperazine with 0.1 M HOBt in DMF.
Significant DKP Formation Sequence-dependent side reaction at the dipeptide stage.Use a less basic deprotection reagent like piperazine. Consider using 2-chlorotrityl chloride resin for its steric hindrance.

Data and Visualization

Table 1: Comparison of Common Fmoc-Deprotection Reagents
Deprotection Reagent Concentration Solvent Typical Time Key Advantages Potential Issues
Piperidine20% (v/v)DMF2 x 5-10 minFast and effective.Controlled substance, can promote side reactions.
Piperazine10% (w/v)9:1 DMF/Ethanol2 x 10-15 minSafer alternative, reduces side reactions.[3][4]Slower than piperidine, potential for byproduct precipitation.
Piperazine/DBU5% (w/v) / 2% (v/v)NMP2 x 1-3 minVery fast, highly efficient, minimizes precipitation.[5][6]DBU is a strong base; requires careful handling.

Diagrams

Fmoc_Deprotection_Mechanism Fmoc_Peptide Fmoc-NH-Peptide-Resin Intermediate Carbanion Intermediate Fmoc_Peptide->Intermediate + Base Dibenzofulvene Dibenzofulvene Intermediate->Dibenzofulvene - CO2 - H+ Free_Amine H2N-Peptide-Resin Intermediate->Free_Amine Adduct Dibenzofulvene-Base Adduct Dibenzofulvene->Adduct + Base

Caption: Mechanism of Fmoc-Deprotection.

Deprotection_Workflow Start Start: Fmoc-Peptide-Resin Swell Swell Resin in Solvent Start->Swell Deprotection1 Add Deprotection Solution (e.g., Piperazine/DBU/NMP) Swell->Deprotection1 Wash1 Wash with Solvent Deprotection1->Wash1 Deprotection2 Repeat Deprotection Wash1->Deprotection2 Wash2 Thorough Washing Deprotection2->Wash2 Kaiser Kaiser Test Wash2->Kaiser Kaiser->Deprotection1 Negative Result Coupling Proceed to Next Coupling Kaiser->Coupling Positive Result End End: Deprotected Peptide-Resin Coupling->End

Caption: General Experimental Workflow for Fmoc-Deprotection.

References

Application Notes and Protocols for the Synthesis of Peptidomimetics Using Constrained Piperazine Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Conformational Constraint in Peptidomimetic Design

Peptidomimetics, molecules that mimic the structure and function of natural peptides, are a cornerstone of modern drug discovery. They offer a promising strategy to overcome the inherent limitations of peptide therapeutics, such as poor metabolic stability and low bioavailability.[1][2] A key principle in advanced peptidomimetic design is the introduction of conformational constraints.[3][4] By restricting the flexibility of the peptide backbone, we can pre-organize the molecule into its bioactive conformation, leading to enhanced binding affinity, increased selectivity for its biological target, and improved resistance to proteolytic degradation.[1][2]

The piperazine scaffold has emerged as a "privileged structure" in medicinal chemistry, widely recognized for its favorable physicochemical properties, including improved solubility and basicity, which can enhance pharmacokinetic profiles.[5] When incorporated into a peptide backbone, a piperazine ring acts as a rigid dipeptide surrogate, effectively constraining the local conformation. This guide provides a detailed technical overview and step-by-step protocols for the synthesis of peptidomimetics incorporating constrained piperazine-based amino acids, a powerful approach for developing next-generation therapeutics.

The Piperazine Scaffold: A Privileged Element for Peptidomimetic Construction

The utility of the piperazine ring in drug design is multifaceted. Its two nitrogen atoms can improve aqueous solubility and cell permeability, critical properties for drug efficacy.[6] Furthermore, the piperazine core is a versatile scaffold that can be readily functionalized to mimic the side chains of natural amino acids, allowing for the precise spatial arrangement of key pharmacophoric groups. By constraining the torsional angles of the peptide backbone, piperazine-containing peptidomimetics can lock in a specific secondary structure, such as a β-turn, which is often crucial for protein-protein interactions.[7]

This guide will focus on the use of piperazine-2-carboxylic acid as a constrained amino acid analogue. Its rigid ring structure inherently limits conformational freedom, making it an excellent building block for constructing highly structured peptidomimetics.

Diagram: The Logic of Constrained Piperazine Peptidomimetics

G cluster_0 Challenges with Natural Peptides cluster_1 Peptidomimetic Solution cluster_2 Resulting Advantages a High Flexibility d Incorporate Constrained Piperazine Amino Acid a->d Overcomes b Proteolytic Instability b->d Addresses c Poor Bioavailability c->d Improves upon e Defined Conformation (e.g., β-turn mimicry) d->e Induces f Enhanced Stability d->f Confers g Improved Pharmacokinetics d->g Leads to h Increased Target Affinity and Selectivity e->h Contributes to f->g

Caption: Workflow illustrating the rationale for using constrained piperazine amino acids.

Part 1: Synthesis of the Core Building Block: Orthogonally Protected (S)-Piperazine-2-carboxylic Acid

A critical prerequisite for incorporating piperazine-2-carboxylic acid into solid-phase peptide synthesis (SPPS) is the use of an orthogonal protection strategy. This ensures that the two nitrogen atoms of the piperazine ring can be selectively deprotected at different stages of the synthesis. The most common and effective strategy is the use of the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for the N-1 nitrogen (which will participate in peptide bond formation) and the acid-labile tert-butyloxycarbonyl (Boc) group for the N-4 nitrogen.[2][8]

Protocol 1: Synthesis of (S)-1-Fmoc-4-Boc-piperazine-2-carboxylic acid

This protocol describes a representative synthesis of the orthogonally protected piperazine building block.

Diagram: Synthesis of the Orthogonally Protected Monomer

G start (S)-Piperazine- 2-carboxylic acid step1 Step 1: N-Boc Protection (Boc)2O, Base start->step1 intermediate1 (S)-4-Boc-piperazine- 2-carboxylic acid step1->intermediate1 step2 Step 2: N-Fmoc Protection Fmoc-OSu, Base intermediate1->step2 final_product (S)-1-Fmoc-4-Boc- piperazine-2-carboxylic acid step2->final_product

Caption: Synthetic scheme for the orthogonal protection of (S)-piperazine-2-carboxylic acid.

Materials:

  • (S)-Piperazine-2-carboxylic acid dihydrochloride

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium bicarbonate (NaHCO₃)

  • Dioxane

  • Water

  • 9-Fluorenylmethyl succinimidyl carbonate (Fmoc-OSu)

  • Triethylamine (TEA)

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • N-Boc Protection:

    • Dissolve (S)-piperazine-2-carboxylic acid dihydrochloride in a 1:1 mixture of dioxane and water.

    • Cool the solution to 0 °C in an ice bath.

    • Add sodium bicarbonate (4 equivalents) portion-wise, followed by the slow addition of di-tert-butyl dicarbonate (1.1 equivalents) dissolved in dioxane.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Acidify the reaction mixture to pH 3 with 1 M HCl and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (S)-4-Boc-piperazine-2-carboxylic acid.

  • N-Fmoc Protection:

    • Dissolve the product from the previous step in a 10% aqueous sodium bicarbonate solution.

    • Add a solution of Fmoc-OSu (1.05 equivalents) in dioxane dropwise.

    • Stir the reaction at room temperature for 12-16 hours.

    • Dilute the reaction mixture with water and wash with ether to remove unreacted Fmoc-OSu.

    • Acidify the aqueous layer to pH 2-3 with 1 M HCl and extract with ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the final product, (S)-1-Fmoc-4-Boc-piperazine-2-carboxylic acid.

Expert Insight: The choice of Fmoc-OSu is crucial for minimizing side reactions that can occur with other Fmoc reagents.[9] The order of protection (Boc followed by Fmoc) is generally preferred to avoid potential side reactions at the more nucleophilic N-1 position during the Boc protection step.

Part 2: Incorporation of the Constrained Piperazine Amino Acid via Solid-Phase Peptide Synthesis (SPPS)

The standard Fmoc/tBu SPPS strategy is well-suited for incorporating our orthogonally protected piperazine monomer into a growing peptide chain.[10][11] However, due to the steric hindrance of the piperazine ring, modifications to standard coupling protocols are necessary to ensure efficient amide bond formation.

Protocol 2: Manual Fmoc-SPPS of a Piperazine-Containing Peptide

This protocol outlines a manual SPPS cycle for coupling the (S)-1-Fmoc-4-Boc-piperazine-2-carboxylic acid monomer.

Diagram: SPPS Cycle for Piperazine Incorporation

G resin Resin-Bound Peptide (Free N-terminus) deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) resin->deprotection wash1 2. DMF Wash deprotection->wash1 coupling 3. Coupling (Fmoc-Pip(Boc)-OH, Activator, Base) wash1->coupling wash2 4. DMF/DCM Wash coupling->wash2 next_cycle Resin-Bound Peptide (Piperazine incorporated) wash2->next_cycle next_cycle->deprotection Repeat for next amino acid

Caption: A single cycle of solid-phase peptide synthesis for incorporating the piperazine monomer.

Materials:

  • Fmoc-protected amino acid-loaded resin (e.g., Rink Amide resin)[10]

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine

  • Dichloromethane (DCM)

  • (S)-1-Fmoc-4-Boc-piperazine-2-carboxylic acid

  • Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Cleavage Cocktail (e.g., Reagent K: TFA/water/phenol/thioanisole/TIPS)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.[12][13]

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain and repeat the 20% piperidine treatment for an additional 15 minutes.[10]

    • Wash the resin thoroughly with DMF (5-7 times).

  • Coupling of the Constrained Piperazine Monomer:

    • Pre-activation: In a separate vessel, dissolve (S)-1-Fmoc-4-Boc-piperazine-2-carboxylic acid (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF. Allow the mixture to pre-activate for 5-10 minutes.

    • Coupling Reaction: Add the pre-activated amino acid solution to the deprotected resin. Agitate the mixture for 2-4 hours at room temperature.

    • Monitoring: Perform a Kaiser test to monitor the reaction progress. If the test is positive (indicating free amines), the coupling is incomplete. In this case, drain the coupling solution and repeat the coupling step with a freshly prepared activated solution.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5-7 times) and DCM (3 times).

  • Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection and Cleavage:

    • After the final coupling, perform a final Fmoc deprotection (Step 2).

    • Wash the resin with DMF and DCM, and dry under vacuum.

    • Add the cleavage cocktail to the resin to simultaneously cleave the peptide from the resin and remove the acid-labile side-chain protecting groups (including the Boc group on the piperazine N-4). Agitate for 2-4 hours.[12]

    • Filter the cleavage mixture into cold diethyl ether to precipitate the crude peptide.

    • Wash the peptide pellet with cold ether and dry under vacuum.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Trustworthiness and Causality:

  • Why HATU? The steric hindrance around the α-carbon of the piperazine-2-carboxylic acid can make coupling challenging.[14] HATU is a highly effective coupling reagent for sterically hindered amino acids, as it rapidly forms the activated OAt-ester, minimizing the risk of racemization.[10]

  • Why extended coupling times? Standard coupling times of 1-2 hours may be insufficient for these sterically demanding building blocks. Extending the reaction time to 2-4 hours, combined with monitoring via the Kaiser test, ensures the reaction goes to completion.[14]

  • Orthogonal Deprotection in Action: The Boc group on the N-4 position remains stable throughout the Fmoc-based synthesis cycles (which use a base, piperidine, for deprotection). It is only removed during the final cleavage step with the strong acid TFA, demonstrating the utility of the orthogonal protection strategy.[8]

Data Presentation: A Comparative Overview

The following table summarizes typical conditions and considerations for incorporating natural versus constrained piperazine amino acids.

ParameterStandard Fmoc-Amino Acid(S)-1-Fmoc-4-Boc-piperazine-2-carboxylic acidRationale for Change
Equivalents 3-5 eq.3-5 eq.No change typically needed.
Coupling Reagent HBTU, HCTU, DIC/OxymaHATU, COMUMore potent activators needed to overcome steric hindrance.
Coupling Time 1-2 hours2-4 hours (or until Kaiser test is negative)Slower reaction kinetics due to steric bulk.
Double Coupling InfrequentMay be necessaryEnsures complete reaction for difficult couplings.
Monitoring Kaiser TestKaiser Test (Critical)Essential to confirm completion due to unpredictable kinetics.

Conclusion and Future Outlook

The incorporation of conformationally constrained piperazine amino acids represents a powerful and field-proven strategy for the design of potent and stable peptidomimetics. By leveraging an orthogonal protection scheme and optimized solid-phase synthesis protocols, researchers can readily access a diverse range of structurally defined molecules. The protocols detailed herein provide a robust framework for the synthesis of these valuable compounds. Future work in this area will likely focus on the development of novel constrained piperazine scaffolds with diverse stereochemistry and substitution patterns, further expanding the toolbox for rational drug design and the development of new therapeutic agents targeting complex biological systems.

References

The Strategic Incorporation of (R)-1-N-Boc-4-N-Fmoc-2-Piperazine Carboxylic Acid in Modern Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Piperazine Scaffold as a Privileged Structure in Medicinal Chemistry

The piperazine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a vast array of biologically active compounds.[1] Its six-membered heterocyclic structure, containing two nitrogen atoms at opposing positions, offers a unique combination of properties highly desirable in drug design.[2] These include structural rigidity, which helps to constrain the conformation of a molecule and improve binding affinity, and the presence of hydrogen bond donors and acceptors, which can enhance target engagement and improve pharmacokinetic properties like solubility and oral bioavailability.[3][2] Piperazine derivatives have been successfully incorporated into drugs targeting a wide range of therapeutic areas, including neuropsychiatric disorders, infectious diseases, and cancer.[1][4][5]

This guide focuses on a particularly versatile and powerful building block for drug discovery: (R)-1-N-Boc-4-N-Fmoc-2-piperazine carboxylic acid . This compound's utility stems from its trifunctional nature: a carboxylic acid for amide bond formation and two differentially protected nitrogen atoms. The strategic use of tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) protecting groups provides orthogonal control over the synthetic route, allowing for selective deprotection and functionalization.[6][] This enables the precise, stepwise construction of complex molecular architectures, from constrained peptides and peptidomimetics to diverse small molecule libraries. The defined (R)-stereochemistry at the 2-position further allows for the creation of specific three-dimensional structures, which is critical for optimizing interactions with chiral biological targets.

Physicochemical Properties and Handling

A clear understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.

PropertyValue
Molecular Formula C₂₅H₂₈N₂O₆[][8]
Molecular Weight 452.50 g/mol [][8]
Appearance White solid[]
Storage Store at 2-8°C[]
CAS Number 1217723-28-8[9]

For optimal stability and to prevent degradation, it is recommended to store the compound in a tightly sealed container in a refrigerator. As with all fine chemicals, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn during handling.

Core Applications in Drug Design

The unique architecture of this compound makes it a valuable tool for several advanced applications in drug discovery.

Constrained Peptides and Peptidomimetics

Linear peptides often suffer from poor metabolic stability and low bioavailability due to enzymatic degradation. Incorporating rigid structural elements, such as the piperazine scaffold, can overcome these limitations by creating more "drug-like" molecules.[10][11] this compound can be used as a dipeptide isostere, replacing a segment of a peptide backbone to induce a specific turn or conformation. This conformational constraint can lock the molecule into a bioactive conformation, leading to enhanced binding affinity and selectivity for its target.[10]

Orthogonal Synthesis and Bioconjugation

The presence of both a base-labile Fmoc group and an acid-labile Boc group is the cornerstone of this reagent's utility.[][13][14] This "orthogonal" protection scheme allows for the selective removal of one group without affecting the other.[15] For instance, the Fmoc group can be removed under mild basic conditions (e.g., with piperidine) to allow for chain extension in solid-phase peptide synthesis (SPPS), while the Boc group remains intact.[][15] Subsequently, the Boc group can be removed with a mild acid (e.g., trifluoroacetic acid, TFA) to reveal the second nitrogen for further modification, such as the attachment of a reporter molecule, a solubilizing group, or for cyclization.[6][16]

Scaffold for Combinatorial Libraries

The piperazine core serves as an excellent scaffold for the generation of diverse chemical libraries for high-throughput screening. The three reactive handles (the carboxylic acid and the two protected nitrogens) allow for the introduction of a wide variety of substituents in a controlled manner. By systematically varying the groups attached at these positions, large libraries of related compounds can be synthesized to explore the structure-activity relationship (SAR) for a particular biological target.[17] This approach is particularly valuable in the lead optimization phase of drug discovery.[17]

Experimental Protocols

The following protocols provide a general framework for the application of this compound in solid-phase peptide synthesis (SPPS).

Protocol 1: Incorporation into a Peptide Sequence via Fmoc-SPPS

This protocol describes the coupling of the piperazine building block to a resin-bound peptide with a free N-terminal amine.

Materials:

  • Rink Amide resin pre-loaded with the desired C-terminal amino acid.

  • This compound.

  • N,N'-Diisopropylcarbodiimide (DIC) or Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU).

  • OxymaPure® or N-Hydroxybenzotriazole (HOBt).

  • N,N-Dimethylformamide (DMF), peptide synthesis grade.

  • Dichloromethane (DCM).

  • 20% (v/v) Piperidine in DMF.

  • Kaiser test kit.

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection of Resin-Bound Peptide:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Add a fresh portion of 20% piperidine in DMF and agitate for an additional 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).

    • Perform a Kaiser test to confirm the presence of a free primary amine. The beads should turn a deep blue.

  • Activation and Coupling of the Piperazine Building Block:

    • In a separate vial, dissolve 2 equivalents of this compound, 2 equivalents of HATU, and 4 equivalents of N,N-diisopropylethylamine (DIPEA) in DMF.

    • Allow the activation mixture to pre-activate for 5 minutes.

    • Add the activated solution to the resin.

    • Agitate the reaction vessel for 2 hours at room temperature.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).

  • Capping (Optional): To block any unreacted amines, treat the resin with a solution of acetic anhydride and DIPEA in DMF for 10 minutes.

  • Confirmation of Coupling: Perform a Kaiser test. The beads should remain yellow, indicating the absence of free primary amines.

Protocol 2: Selective Deprotection and Further Functionalization

This protocol outlines the selective removal of the Fmoc and Boc groups for subsequent reactions.

A. Selective Fmoc Removal for Peptide Chain Elongation:

  • Follow the Fmoc deprotection steps as described in Protocol 1, step 2.

  • The resulting free secondary amine on the N4 position of the piperazine ring is now ready for coupling with the next Fmoc-protected amino acid in the sequence.

B. Selective Boc Removal for Side-Chain Modification:

  • After the peptide sequence is fully assembled, the resin-bound peptide can be treated with a solution of 20-50% trifluoroacetic acid (TFA) in DCM for 30 minutes.

  • This will cleave the Boc group, exposing the N1 amine of the piperazine ring. The Fmoc group and other acid-labile side-chain protecting groups will remain intact.

  • The newly exposed amine can then be functionalized, for example, by acylation or alkylation, to introduce further diversity.

Visualizing the Workflow

Molecular Structure

Caption: Key properties of the building block.

Orthogonal Deprotection Strategy

A (R)-1-N-Boc-4-N-Fmoc-2-Piperazine carboxylic acid B N4-Amine Free (Boc protected) A->B Piperidine/DMF (Base) C N1-Amine Free (Fmoc protected) A->C TFA/DCM (Acid)

Caption: Orthogonal deprotection pathways.

SPPS Workflow Integration

start Resin-Bound Peptide (Free Amine) couple Couple (R)-1-N-Boc-4-N-Fmoc-2- Piperazine carboxylic acid start->couple wash1 Wash couple->wash1 deprotect_fmoc Fmoc Deprotection (20% Piperidine/DMF) wash1->deprotect_fmoc wash2 Wash deprotect_fmoc->wash2 couple_next_aa Couple Next Fmoc-AA-OH wash2->couple_next_aa final_cleavage Final Cleavage & Deprotection couple_next_aa->final_cleavage Repeat cycle

Caption: SPPS workflow for incorporation.

Conclusion

This compound is a high-value building block for medicinal chemists and peptide scientists. Its unique combination of a conformationally constrained scaffold, defined stereochemistry, and orthogonal protecting groups provides a powerful tool for the design and synthesis of novel therapeutics with improved pharmacological properties. The ability to precisely control the step-wise functionalization of this molecule opens up a vast chemical space for the creation of next-generation drug candidates.

References

Application Note: Analytical Techniques for the Characterization of Peptides with Piperazine Moieties

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Significance of Piperazine Moieties in Peptide Therapeutics

The integration of piperazine scaffolds into peptide structures represents a significant strategy in modern medicinal chemistry to develop potent and stable therapeutic agents.[1] Piperazine moieties are often incorporated to introduce conformational constraints, improve metabolic stability, enhance cell permeability, and modulate receptor-binding affinity. These attributes make piperazine-containing peptides promising candidates for drug development across various therapeutic areas.[1] However, the unique structural features of these modified peptides present distinct analytical challenges that necessitate a comprehensive and multi-faceted characterization approach to ensure their quality, safety, and efficacy.[2][3]

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the key analytical techniques for the in-depth characterization of peptides featuring piperazine moieties. We will delve into the practical applications and theoretical underpinnings of chromatographic, mass spectrometric, and nuclear magnetic resonance spectroscopic methods, offering field-proven insights and step-by-step protocols.

Chromatographic Techniques: The Foundation of Purity and Separation

Chromatographic methods are indispensable for the separation, purification, and purity assessment of piperazine-containing peptides. The choice of technique is primarily dictated by the overall polarity of the peptide.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the workhorse for assessing the purity of most peptides due to its high resolving power.[2][4][5] The separation is based on the hydrophobic interactions between the peptide and the stationary phase. The introduction of a piperazine moiety can influence the peptide's overall hydrophobicity and, consequently, its retention behavior.

Causality of Experimental Choices:

  • Stationary Phase: C18 columns are the most common choice, offering a good balance of retention and resolution for a wide range of peptides.[5] For more hydrophobic peptides, a C8 or C4 column might be more suitable to reduce retention times.

  • Mobile Phase: A gradient of increasing organic solvent (typically acetonitrile) in an aqueous mobile phase is used to elute the peptides.[2]

  • Ion-Pairing Reagent: Trifluoroacetic acid (TFA) is commonly added to the mobile phase to improve peak shape by forming ion pairs with charged residues on the peptide.[4][5] This is particularly important for peptides containing the basic piperazine moiety.

Experimental Protocol: RP-HPLC for Purity Assessment

  • Instrumentation: An HPLC system equipped with a UV detector is required.

  • Sample Preparation: Dissolve the lyophilized peptide in the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% TFA) to a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 250 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A typical gradient would be 5-65% B over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 214 nm and 280 nm.

  • Data Analysis: The purity of the peptide is determined by integrating the peak area of the main component and expressing it as a percentage of the total peak area.

Hydrophilic Interaction Liquid Chromatography (HILIC)

For highly polar piperazine-containing peptides that show poor retention in RP-HPLC, HILIC is a powerful alternative.[6][7][8][9] HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent.

Causality of Experimental Choices:

  • Mechanism: A water-enriched layer is formed on the surface of the polar stationary phase, and polar analytes partition into this layer, leading to their retention.[8]

  • Stationary Phase: Common HILIC stationary phases include silica, amide, and polyhydroxyethyl aspartamide.

  • Mobile Phase: A gradient of decreasing organic solvent (e.g., acetonitrile) is used to elute the peptides.

Experimental Protocol: HILIC for Polar Peptides

  • Instrumentation: An HPLC or UHPLC system with a UV or mass spectrometry detector.

  • Sample Preparation: Dissolve the peptide in a high organic solvent mixture, similar to the initial mobile phase (e.g., 90% Acetonitrile/10% Water).

  • Chromatographic Conditions:

    • Column: Amide or silica-based HILIC column, 2.1 x 100 mm, 1.7 µm particle size.

    • Mobile Phase A: 0.1% Formic acid in water with 10 mM ammonium formate.

    • Mobile Phase B: 0.1% Formic acid in 90% acetonitrile/10% water.

    • Gradient: A typical gradient would be from 95% to 50% B over 20 minutes.

    • Flow Rate: 0.3 mL/min.

    • Detection: UV at 214 nm or MS detection.

Parameter RP-HPLC HILIC
Stationary Phase Non-polar (e.g., C18, C8)Polar (e.g., Silica, Amide)
Mobile Phase Increasing organic solventDecreasing organic solvent
Analyte Polarity Non-polar to moderately polarPolar to very polar
Ion-Pairing Agent Commonly used (e.g., TFA)Less common, salts used for pH control

Mass Spectrometry: Unveiling Molecular Weight and Sequence

Mass spectrometry (MS) is a cornerstone for the characterization of modified peptides, providing precise molecular weight information and enabling sequence verification.[10]

Sample Preparation for Mass Spectrometry

Proper sample preparation is crucial for obtaining high-quality MS data.[1][11] Samples must be free of non-volatile salts and detergents that can suppress ionization.

Protocol: Sample Desalting

  • Solid-Phase Extraction (SPE): Use a C18 SPE cartridge to desalt the peptide sample.

  • Equilibration: Condition the cartridge with methanol followed by 0.1% TFA in water.

  • Loading: Load the peptide sample onto the cartridge.

  • Washing: Wash the cartridge with 0.1% TFA in water to remove salts.

  • Elution: Elute the peptide with a solution of 50-70% acetonitrile in water with 0.1% TFA.

  • Drying: Lyophilize or use a vacuum concentrator to dry the eluted sample.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS

MALDI-TOF MS is a rapid and sensitive technique for determining the molecular weight of intact peptides. Interestingly, derivatization of peptides with certain piperazine derivatives has been shown to enhance ionization efficiency in MALDI-MS.[12]

Protocol: MALDI-TOF MS Analysis

  • Matrix Preparation: Prepare a saturated solution of a suitable matrix (e.g., sinapinic acid or α-cyano-4-hydroxycinnamic acid) in 50% acetonitrile/0.1% TFA.

  • Sample Spotting: Mix the desalted peptide sample with the matrix solution in a 1:1 ratio on the MALDI target plate.

  • Crystallization: Allow the mixture to air-dry, forming co-crystals of the peptide and matrix.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the most powerful technique for the complete characterization of piperazine-containing peptides. It provides not only the molecular weight but also the amino acid sequence and the location of the piperazine modification.[13][14][15]

Causality of Experimental Choices:

  • Fragmentation: Collision-induced dissociation (CID) is commonly used to fragment the peptide backbone, generating b- and y-ions that are diagnostic of the amino acid sequence.

  • Piperazine Fragmentation: The piperazine ring itself can produce characteristic fragment ions. The cleavage of the C-N bonds between the piperazine ring and the peptide backbone, as well as fragmentation within the piperazine ring, can provide valuable structural information.[16][17]

Experimental Protocol: LC-MS/MS Analysis

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to an HPLC or UHPLC system.

  • Chromatography: Use either an RP-HPLC or HILIC method as described previously to separate the peptide of interest.

  • Mass Spectrometry Parameters:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Full Scan (MS1): Acquire a full scan to determine the precursor ion (M+H)+ of the peptide.

    • Tandem MS (MS2): Select the precursor ion for fragmentation using CID and acquire the product ion spectrum.

  • Data Analysis: Use bioinformatics software to interpret the MS/MS spectra and confirm the peptide sequence and the site of the piperazine modification.

Technique Information Obtained Key Advantages
MALDI-TOF MS Intact molecular weightHigh throughput, good for initial screening
LC-MS/MS Molecular weight, amino acid sequence, modification siteDetailed structural information, high sensitivity

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating 3D Structure

NMR spectroscopy is an unparalleled technique for determining the three-dimensional structure of peptides in solution.[3][18] The incorporation of a conformationally restricted piperazine ring can provide valuable long-range distance restraints for structural calculations.

1D ¹H NMR Spectroscopy

A simple 1D ¹H NMR spectrum can provide initial information about the structural integrity and purity of the peptide. The presence of distinct amide and aromatic proton signals is a good indicator of a folded structure.

2D NMR Spectroscopy for Structure Elucidation

A combination of 2D NMR experiments is required for the complete resonance assignment and structure determination of a piperazine-containing peptide.[18][19]

Causality of Experimental Choices:

  • COSY (Correlation Spectroscopy): Identifies scalar-coupled protons within the same amino acid residue.[3]

  • TOCSY (Total Correlation Spectroscopy): Establishes correlations between all protons within a spin system (i.e., an amino acid residue).[3]

  • NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): Detects through-space correlations between protons that are close in space (< 5 Å), providing crucial distance restraints for structure calculation.[18] The rigid nature of the piperazine ring can lead to observable NOEs between protons on the piperazine moiety and nearby amino acid residues.

Experimental Protocol: 2D NMR for Structural Analysis

  • Sample Preparation: Dissolve the peptide in a suitable deuterated solvent (e.g., H₂O/D₂O 9:1 or DMSO-d₆) to a concentration of 1-5 mM. Add a DSS or TSP standard for chemical shift referencing.

  • Data Acquisition:

    • Acquire a series of 2D NMR spectra (COSY, TOCSY, NOESY/ROESY) at a constant temperature.

    • For experiments in H₂O, use water suppression techniques.

  • Resonance Assignment:

    • Use the TOCSY spectrum to identify the spin systems of the individual amino acid residues.

    • Use the NOESY spectrum to sequentially connect the assigned spin systems by observing inter-residue NOEs (e.g., between the alpha proton of residue i and the amide proton of residue i+1).

  • Structure Calculation:

    • Extract distance restraints from the NOESY peak volumes.

    • Use molecular dynamics and simulated annealing protocols with software like CYANA, XPLOR-NIH, or AMBER to calculate a family of structures consistent with the NMR data.

Integrated Analytical Workflow

A comprehensive characterization of a piperazine-containing peptide requires an integrated approach where these techniques are used in a complementary fashion.

Caption: Integrated workflow for the characterization of piperazine-containing peptides.

Conclusion

The analytical characterization of peptides containing piperazine moieties is a critical aspect of their development as therapeutic agents. A combination of high-resolution chromatographic, mass spectrometric, and NMR spectroscopic techniques is essential for a thorough evaluation of their identity, purity, and structure. The protocols and insights provided in this application note offer a robust framework for scientists to navigate the analytical complexities of these promising molecules, ultimately contributing to the successful development of novel peptide-based drugs.

References

Application Note: High-Resolution NMR and Mass Spectrometry Analysis of (R)-1-N-Boc-4-N-Fmoc-2-Piperazine Carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed guide for the comprehensive analysis of (R)-1-N-Boc-4-N-Fmoc-2-piperazine carboxylic acid, a chiral building block crucial in modern drug discovery. We present optimized protocols for Nuclear Magnetic Resonance (NMR) spectroscopy and Electrospray Ionization Mass Spectrometry (ESI-MS) to ensure unambiguous structural verification, purity assessment, and stereochemical integrity. The methodologies described herein are designed to provide a self-validating system for quality control and characterization, underpinned by established principles of analytical chemistry.

Introduction: The Significance of Protected Piperazine Scaffolds

Piperazine derivatives are ubiquitous in medicinal chemistry, forming the core of numerous approved drugs. The rigid, yet conformationally mobile, piperazine ring system allows for precise spatial orientation of substituents, making it a privileged scaffold for engaging biological targets. The use of orthogonal protecting groups, such as the acid-labile tert-butyloxycarbonyl (Boc) group and the base-labile fluorenylmethyloxycarbonyl (Fmoc) group, is fundamental to the selective functionalization of the piperazine nitrogens during complex synthetic sequences.[1]

This compound is a key chiral intermediate, offering three distinct points for chemical modification. The carboxylic acid moiety allows for amide bond formation, while the differentially protected nitrogens enable sequential reactions. Given its role as a critical building block, rigorous analytical characterization is paramount to ensure the quality and success of subsequent synthetic steps. This guide provides the experimental framework for achieving this through high-resolution NMR and mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unambiguous Structure Elucidation

NMR spectroscopy is the cornerstone for the structural analysis of complex organic molecules, providing detailed information about the chemical environment of each atom.[2] For this compound, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC) NMR experiments is essential for complete structural assignment and conformational analysis.

Causality in Experimental Choices

The choice of NMR experiments is dictated by the structural complexity of the target molecule. The presence of two bulky, protecting groups (Boc and Fmoc) can lead to broadened signals and complex splitting patterns due to restricted bond rotation and the existence of multiple conformers.[3] 2D NMR techniques are therefore indispensable for resolving overlapping signals and establishing connectivity between different parts of the molecule.

Experimental Protocol: NMR Analysis

Sample Preparation:

  • Accurately weigh 5-10 mg of this compound.[4]

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)). The choice of solvent can influence chemical shifts.[5]

  • Filter the solution through a glass wool pipette plug into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Cap the NMR tube securely.

Instrumentation and Data Acquisition:

  • Spectrometer: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • ¹H NMR: Acquire a standard proton spectrum to observe the overall proton environment. Key signals include the Boc group's tert-butyl protons, the Fmoc group's aromatic and aliphatic protons, and the piperazine ring protons.

  • ¹³C{¹H} NMR: Obtain a proton-decoupled carbon spectrum to identify all unique carbon environments, including the carbonyls of the Boc, Fmoc, and carboxylic acid groups.

  • COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton coupling networks, which is crucial for assigning the protons on the piperazine ring and the Fmoc group's aliphatic chain.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons, allowing for unambiguous assignment of the piperazine ring's CH and CH₂ groups.

Expected Spectral Data and Interpretation

The following table summarizes the expected chemical shifts for the key structural motifs of this compound. Note that exact values can vary depending on the solvent and instrument.

Assignment ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm) Key Correlations (COSY, HSQC)
Boc Group ~1.4 (s, 9H)~80 (quaternary C), ~28 (3 x CH₃)HSQC correlation between the singlet at ~1.4 ppm and the methyl carbon signal at ~28 ppm.
Fmoc Group ~7.2-7.8 (m, 8H, aromatic), ~4.2-4.5 (m, 3H, CH & CH₂)~120-145 (aromatic C), ~67 (CH₂-O), ~47 (CH)COSY correlations within the aromatic protons and between the CH and CH₂ protons of the aliphatic portion. HSQC correlations for all C-H bonds.
Piperazine Ring ~2.5-4.5 (complex multiplets)~40-60COSY correlations will establish the connectivity between adjacent protons on the ring. HSQC will link these protons to their respective carbons.
Carboxylic Acid Variable, broad singlet (often >10 ppm)~170-175Generally not observed in HSQC unless specialized experiments are used.

Mass Spectrometry: Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structure of a compound.[6] For this compound, Electrospray Ionization (ESI) is the preferred ionization method due to its soft nature, which typically keeps the molecule intact.

Causality in Experimental Choices

ESI-MS is ideal for analyzing polar, thermally labile molecules like the title compound.[6] Tandem mass spectrometry (MS/MS) is employed to induce fragmentation of the molecular ion, providing valuable structural information that confirms the identity of the protecting groups and the core piperazine structure.

Experimental Protocol: ESI-MS Analysis

Sample Preparation:

  • Prepare a dilute solution of the compound (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • A small amount of a modifier like formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) can be added to enhance ionization.

Instrumentation and Data Acquisition:

  • Mass Spectrometer: A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument.

  • Ionization Mode: ESI in both positive and negative ion modes should be performed to maximize information.

  • MS Scan: Acquire a full scan MS spectrum to determine the accurate mass of the molecular ion ([M+H]⁺ in positive mode, [M-H]⁻ in negative mode).

  • MS/MS Scan: Select the molecular ion for collision-induced dissociation (CID) to generate a fragmentation pattern.

Expected Mass Spectral Data and Interpretation

The empirical formula for this compound is C₂₅H₂₈N₂O₆, with a molecular weight of 452.50 g/mol .

Expected Molecular Ions:

  • Positive Ion Mode ([M+H]⁺): m/z 453.19

  • Negative Ion Mode ([M-H]⁻): m/z 451.18

Key Fragmentation Pathways: The fragmentation pattern in MS/MS provides a roadmap of the molecule's structure. Key expected losses include:

  • Loss of the Boc group: A neutral loss of isobutylene (56 Da) or the entire Boc group (100 Da) is a hallmark of Boc-protected amines.[7][8]

  • Loss of the Fmoc group: Fragmentation of the Fmoc group often involves the fluorenylmethyl cation (m/z 179) or related fragments.[9][10]

  • Decarboxylation: Loss of CO₂ (44 Da) from the carboxylic acid moiety is also a common fragmentation pathway.

The following table summarizes the expected major fragments in positive ion mode MS/MS.

m/z Identity Fragmentation Pathway
453.19[M+H]⁺Molecular Ion
397.17[M+H - C₄H₈]⁺Loss of isobutylene from Boc group
353.18[M+H - C₅H₈O₂]⁺Loss of the entire Boc group
231.12[M+H - Fmoc-O-CO]⁺Cleavage of the Fmoc carbamate
179.08[C₁₃H₉]⁺Fluorenylmethyl cation

Integrated Analytical Workflow

A logical and systematic approach is crucial for the efficient and accurate analysis of this compound. The following workflow ensures that all critical structural aspects are thoroughly investigated.

G cluster_0 Sample Preparation cluster_1 NMR Analysis cluster_2 Mass Spectrometry Analysis cluster_3 Data Interpretation & Verification prep Dissolve 5-10 mg in 0.6-0.7 mL Deuterated Solvent H1 ¹H NMR prep->H1 Initial Structural Overview MS Full Scan ESI-MS prep->MS Determine Molecular Weight C13 ¹³C NMR H1->C13 Identify Carbon Skeleton Structure Confirm Connectivity & Functional Groups H1->Structure COSY COSY C13->COSY Establish H-H Connectivity C13->Structure HSQC HSQC COSY->HSQC Assign C-H Correlations COSY->Structure HSQC->Structure MSMS Tandem MS (MS/MS) MS->MSMS Confirm Fragmentation Pattern MS->Structure MSMS->Structure Purity Assess Purity Structure->Purity Stereo Confirm Stereochemistry (if chiral methods used) Purity->Stereo Final Final Structure Verification Stereo->Final

Caption: Integrated workflow for the analysis of this compound.

Conclusion

The structural integrity of complex chiral building blocks like this compound is a prerequisite for their successful application in drug discovery and development. The detailed NMR and mass spectrometry protocols outlined in this application note provide a robust framework for the unambiguous characterization of this important molecule. By following this integrated analytical approach, researchers can ensure the quality of their synthetic intermediates, leading to more reliable and reproducible scientific outcomes.

References

Application Notes and Protocols: Utilizing Piperazine Derivatives to Engineer Specific Peptide Conformations

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Conformation in Peptide Therapeutics

Peptides are at the forefront of innovative drug development, offering high specificity and potency. However, their inherent flexibility often leads to poor metabolic stability and reduced binding affinity to biological targets. Constraining the conformational freedom of a peptide is a powerful strategy to overcome these limitations. By inducing and stabilizing a specific three-dimensional structure—often mimicking a bioactive conformation—we can significantly enhance a peptide's therapeutic properties. Piperazine derivatives have emerged as a versatile and effective class of chemical tools for achieving this conformational control. Their incorporation into a peptide backbone introduces a rigid, six-membered ring system that can act as a turn-inducer or a linker, profoundly influencing the overall peptide architecture.[1][2]

This guide provides a comprehensive overview of the principles and practical methodologies for using piperazine derivatives to induce specific peptide conformations. We will delve into the synthetic strategies for incorporating these moieties, the analytical techniques for characterizing the resulting structures, and the computational approaches that can predict and rationalize their conformational effects. The protocols and insights presented herein are intended to equip researchers, scientists, and drug development professionals with the knowledge to leverage piperazine-based conformational constraints in their own research and development endeavors.

I. Principles of Piperazine-Induced Conformational Control

The piperazine ring, a six-membered heterocycle with two nitrogen atoms at positions 1 and 4, possesses a unique combination of structural rigidity and synthetic tractability.[2] When incorporated into a peptide sequence, it can adopt several distinct conformations, with the chair form being the most thermodynamically stable.[3][4] This inherent conformational preference, along with the defined geometry of the piperazine ring, restricts the rotational freedom of the adjacent amino acid residues, thereby guiding the peptide backbone into specific secondary structures.

The impact of a piperazine derivative on peptide conformation is influenced by several factors:

  • Substitution Pattern: The nature and position of substituents on the piperazine ring can further modulate its conformational preferences and steric interactions with the rest of the peptide.

  • Linkage to the Peptide: The way the piperazine unit is connected to the peptide backbone—for instance, as a diketopiperazine or as a linker between two peptide fragments—will dictate its influence on the overall fold.[5]

  • Peptide Sequence: The surrounding amino acid residues will interact with the piperazine moiety, and their intrinsic conformational preferences will contribute to the final three-dimensional structure.

By carefully selecting the piperazine derivative and its placement within the peptide sequence, researchers can rationally design peptides with predefined conformations, such as β-turns, helices, or more complex folded structures.

II. Synthesis of Piperazine-Containing Peptides

The incorporation of piperazine derivatives into peptides can be achieved through both solution-phase and solid-phase peptide synthesis (SPPS) methodologies.[6] The choice of strategy often depends on the complexity of the target peptide and the specific piperazine building block being used.

Key Synthetic Considerations:
  • Building Block Availability: A variety of functionalized piperazine monomers are commercially available or can be synthesized. These often come with appropriate protecting groups to ensure compatibility with standard peptide synthesis protocols.

  • Coupling Reagents: Standard peptide coupling reagents such as HOBt/HBTU, HATU, or IBCF can be effectively used for forming the amide bonds between the piperazine nitrogens and the amino acid residues.

  • Reaction Conditions: Careful optimization of reaction times, temperature, and stoichiometry is crucial to ensure efficient coupling and minimize side reactions. For instance, coupling to the secondary amines of the piperazine ring can be more sluggish than to primary amines of standard amino acids.

Diagram: General Workflow for Solid-Phase Synthesis of a Piperazine-Containing Peptide

sps_workflow Resin Solid Support (e.g., Rink Amide Resin) Fmoc_AA Fmoc-Protected Amino Acid Coupling Resin->Fmoc_AA Step 1 Fmoc_Deprotection Fmoc Deprotection (Piperidine in DMF) Fmoc_AA->Fmoc_Deprotection Step 2 Piperazine_Coupling Piperazine Derivative Coupling Fmoc_Deprotection->Piperazine_Coupling Step 3 Chain_Elongation Further Amino Acid Couplings Piperazine_Coupling->Chain_Elongation Step 4 Cleavage Cleavage from Resin & Side-Chain Deprotection (e.g., TFA cocktail) Chain_Elongation->Cleavage Step 5 Purification Purification (e.g., RP-HPLC) Cleavage->Purification Step 6 Analysis Characterization (e.g., MS, NMR) Purification->Analysis Step 7

Caption: Solid-phase synthesis workflow for piperazine-peptide conjugates.

Protocol 1: Solid-Phase Synthesis of a Piperazine-Containing Peptide

This protocol outlines a general procedure for incorporating a piperazine derivative into a peptide sequence using manual solid-phase peptide synthesis with Fmoc chemistry.

Materials:

  • Rink Amide MBHA resin (or other suitable solid support)

  • Fmoc-protected amino acids

  • Piperazine derivative (appropriately protected if necessary)

  • Coupling reagents: HOBt (1-Hydroxybenzotriazole), HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)

  • Deprotection solution: 20% piperidine in DMF

  • Cleavage cocktail: e.g., 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

  • Syringe reaction vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes in the reaction vessel.

  • First Amino Acid Coupling:

    • Perform Fmoc deprotection of the resin if necessary.

    • Activate the first Fmoc-protected amino acid (3 eq.) with HBTU (3 eq.), HOBt (3 eq.), and DIPEA (6 eq.) in DMF for 5 minutes.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Fmoc Deprotection:

    • Add 20% piperidine in DMF to the resin and shake for 5 minutes.

    • Drain and repeat with fresh deprotection solution for 15 minutes.

    • Wash the resin with DMF (5x) and DCM (3x).

  • Piperazine Derivative Coupling:

    • Dissolve the piperazine derivative (3 eq.) in DMF.

    • In a separate vial, pre-activate the carboxy-terminus of the growing peptide on the resin with HBTU/HOBt/DIPEA for 5 minutes.

    • Add the piperazine solution to the activated resin and shake overnight.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Chain Elongation:

    • Couple subsequent Fmoc-protected amino acids to the free nitrogen of the piperazine using the standard coupling protocol described in step 2.

    • Repeat the deprotection and coupling cycles until the desired peptide sequence is assembled.

  • Cleavage and Deprotection:

    • Wash the final peptide-resin with DCM and dry under vacuum.

    • Add the cleavage cocktail to the resin and shake for 2-3 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide in cold diethyl ether.

  • Purification and Analysis:

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide.

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the final product by mass spectrometry (MS) and analytical HPLC.

III. Conformational Analysis of Piperazine-Modified Peptides

A combination of spectroscopic and computational methods is essential to elucidate the three-dimensional structure of piperazine-containing peptides in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful technique for determining the solution-state conformation of peptides.[7][8] Key NMR experiments include:

  • 1D ¹H NMR: Provides initial information on the overall folding and conformational homogeneity of the peptide.

  • 2D COSY (Correlation Spectroscopy): Identifies scalar-coupled protons, aiding in the assignment of amino acid spin systems.

  • 2D TOCSY (Total Correlation Spectroscopy): Establishes correlations between all protons within a spin system.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): Detects through-space correlations between protons that are close in proximity (< 5 Å), providing crucial distance restraints for structure calculation.

  • Temperature Coefficient Studies: Measuring the change in chemical shift of amide protons with temperature can identify protons involved in intramolecular hydrogen bonds, which are characteristic of stable secondary structures.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid and sensitive method for assessing the secondary structure content of peptides in solution.[1] The shape and magnitude of the CD spectrum provide a qualitative and sometimes quantitative measure of α-helical, β-sheet, and random coil content.

Computational Modeling

Molecular dynamics (MD) simulations and density functional theory (DFT) calculations complement experimental data by providing insights into the conformational landscape and energetics of piperazine-modified peptides.[9] These methods can:

  • Predict the most stable conformations.

  • Rationalize the conformational preferences observed experimentally.

  • Explore the dynamic behavior of the peptide in solution.[10][11]

Diagram: Integrated Workflow for Conformational Analysis

conformational_analysis Peptide Synthesized Piperazine- Containing Peptide NMR NMR Spectroscopy (COSY, TOCSY, NOESY) Peptide->NMR CD Circular Dichroism Spectroscopy Peptide->CD MD Computational Modeling (MD Simulations, DFT) Peptide->MD Restraints Extract Distance & Dihedral Angle Restraints NMR->Restraints Ensemble Conformational Ensemble CD->Ensemble Validation Structure_Calc 3D Structure Calculation & Refinement MD->Structure_Calc Restraints->Structure_Calc Structure_Calc->Ensemble

Caption: Integrated workflow for peptide conformational analysis.

Protocol 2: Conformational Analysis by NMR Spectroscopy

This protocol provides a general workflow for acquiring and analyzing NMR data to determine the solution structure of a piperazine-containing peptide.

Materials:

  • Purified piperazine-containing peptide

  • NMR tubes

  • Deuterated solvents (e.g., D₂O, CD₃CN/D₂O, DMSO-d₆)

  • NMR spectrometer (≥ 600 MHz recommended)

Procedure:

  • Sample Preparation:

    • Dissolve the lyophilized peptide in the chosen deuterated solvent to a final concentration of 1-5 mM.

    • Transfer the solution to an NMR tube.

  • Data Acquisition:

    • Acquire a 1D ¹H spectrum to assess sample quality and concentration.

    • Acquire the following 2D spectra at a constant temperature (e.g., 298 K):

      • COSY

      • TOCSY (with a mixing time of ~80 ms)

      • NOESY (with a mixing time of 200-400 ms)[12]

  • Spectral Processing and Assignment:

    • Process the acquired data using appropriate software (e.g., TopSpin, NMRPipe).

    • Assign the proton resonances sequentially using the COSY and TOCSY spectra to identify amino acid spin systems and the NOESY spectrum to link adjacent residues.

  • Restraint Generation:

    • Integrate the cross-peaks in the NOESY spectrum to obtain interproton distance restraints. Calibrate the distances based on known distances (e.g., geminal protons).

    • Measure ³J(HNHα) coupling constants from the 1D ¹H or COSY spectrum to derive dihedral angle restraints.

  • Structure Calculation:

    • Use a structure calculation program (e.g., CYANA, XPLOR-NIH) to generate a family of 3D structures that satisfy the experimental restraints.

    • Refine the calculated structures in a simulated water or solvent environment.

  • Structure Validation:

    • Analyze the quality of the final ensemble of structures based on parameters such as restraint violations and Ramachandran plot analysis.

IV. Data Presentation and Interpretation

The results from conformational analysis should be presented clearly to facilitate interpretation.

Table 1: Representative NMR Data for a Piperazine-Induced β-Turn
Residue¹H Chemical Shifts (ppm)³J(HNHα) (Hz)Key NOEs
i......NH(i) - NH(i+1)
i+1......Hα(i) - NH(i+1)
Pip ...N/A...
i+2......Hα(i+1) - NH(i+2)
i+3......NH(i) - NH(i+3)

Note: The presence of a strong NOE between the amide proton of residue i and the amide proton of residue i+3 is a hallmark of a β-turn.

V. Conclusion and Future Perspectives

The incorporation of piperazine derivatives into peptides is a robust and versatile strategy for inducing specific and stable conformations. This approach has proven invaluable in the design of peptidomimetics with enhanced biological activity, stability, and pharmacokinetic properties.[13][14][15] The methodologies outlined in this guide provide a solid foundation for researchers to apply this powerful tool in their own drug discovery and development programs. Future advancements in synthetic chemistry will undoubtedly expand the repertoire of available piperazine building blocks, while continued improvements in spectroscopic and computational techniques will enable an even more detailed understanding of the conformational consequences of their incorporation into peptides.

References

Crafting Constrained Peptides: A Guide to the Synthesis of Macrocyclic Peptides with Piperazine Linkers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Power of Conformationally Constrained Peptides in Drug Discovery

Macrocyclic peptides have emerged as a promising class of therapeutics, bridging the gap between small molecules and large biologics. Their constrained cyclic structure offers several advantages over their linear counterparts, including enhanced metabolic stability, increased receptor affinity and selectivity, and improved cell permeability.[1] Among the various strategies to achieve macrocyclization, the incorporation of rigid scaffolding units, such as piperazine, has gained significant attention.

Piperazine linkers offer a unique combination of properties that make them highly attractive for the design of macrocyclic peptides. The inherent rigidity of the six-membered ring can pre-organize the peptide backbone into a bioactive conformation, reducing the entropic penalty upon binding to its target. Furthermore, the two nitrogen atoms of the piperazine ring provide handles for improving solubility and can be functionalized to fine-tune the pharmacokinetic properties of the molecule. This guide provides a comprehensive overview of the methods for synthesizing macrocyclic peptides incorporating piperazine linkers, with a focus on practical, field-proven protocols for both on-resin and solution-phase approaches.

Core Principles: Designing the Synthesis of Piperazine-Containing Macrocyclic Peptides

The successful synthesis of a piperazine-linked macrocyclic peptide hinges on a well-designed strategy that considers the following key aspects:

  • Orthogonal Protection Strategy: The cornerstone of a successful synthesis is the use of orthogonal protecting groups for the amino acid side chains, the peptide termini, and the piperazine linker.[2] This allows for the selective deprotection of specific functional groups at different stages of the synthesis, enabling the controlled formation of the desired cyclic structure. The most common strategy in modern peptide synthesis is the Fmoc/tBu approach, where the N-terminal α-amino group is protected with the base-labile fluorenylmethyloxycarbonyl (Fmoc) group, and the amino acid side chains are protected with acid-labile groups such as tert-butyl (tBu).[3] For the piperazine linker, a combination of protecting groups that are stable to the conditions used for Fmoc and tBu group removal is essential. A common choice is the use of a Boc group on one of the piperazine nitrogens, which is acid-labile but requires stronger acidic conditions for removal than the tBu group, providing a window of selectivity.

  • Choice of Piperazine Building Block: The selection of an appropriate piperazine building block is critical. Ideally, the building block should be readily synthesizable or commercially available and possess orthogonal protecting groups on its two nitrogen atoms, along with functional groups that allow for its incorporation into the peptide chain. A versatile building block is a piperazine dicarboxylic acid derivative, where each nitrogen is protected with an orthogonal group (e.g., Fmoc and Boc). This allows for the piperazine unit to be incorporated as a dipeptide mimic.

  • On-Resin vs. Solution-Phase Cyclization: The final ring-closing step can be performed while the peptide is still attached to the solid support (on-resin cyclization) or after it has been cleaved from the resin (solution-phase cyclization).

    • On-resin cyclization benefits from the pseudo-dilution effect, which favors intramolecular cyclization over intermolecular oligomerization, even at higher effective concentrations.[4] This can lead to higher yields of the desired cyclic monomer.

    • Solution-phase cyclization offers more flexibility in terms of reaction conditions and solvent choice. However, it often requires high dilution conditions to minimize the formation of dimers and higher-order oligomers, which can be challenging for large-scale synthesis.

Visualization of the Synthetic Workflow

Synthesis_Workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Cyclization Macrocyclization cluster_Final Final Steps start Start with Resin elongation Peptide Chain Elongation (Fmoc/tBu Chemistry) start->elongation incorporation Incorporate Orthogonally Protected Piperazine Building Block elongation->incorporation deprotection_N Selective N-terminal Fmoc Deprotection incorporation->deprotection_N deprotection_C Selective C-terminal Allyl Deprotection deprotection_N->deprotection_C on_resin On-Resin Cyclization (Pseudo-dilution) deprotection_C->on_resin Coupling Agent cleavage Cleavage from Resin & Global Deprotection deprotection_C->cleavage Cleave Linear Peptide on_resin->cleavage solution_phase Solution-Phase Cyclization (High Dilution) purification Purification (HPLC) solution_phase->purification cleavage->solution_phase cleavage->purification characterization Characterization (MS, NMR) purification->characterization

Figure 1. General workflow for the synthesis of piperazine-linked macrocyclic peptides.

Experimental Protocols

Protocol 1: On-Resin Synthesis and Cyclization of a Piperazine-Bridged Peptide

This protocol describes the synthesis of a model macrocyclic peptide where a piperazine linker bridges two parts of the peptide chain. The strategy involves solid-phase peptide synthesis (SPPS) on a rink amide resin, incorporation of an orthogonally protected piperazine dicarboxylic acid building block, selective deprotection, and on-resin cyclization.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids

  • Fmoc-piperazine(Boc)-dicarboxylic acid (or a similar orthogonally protected building block)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • 20% (v/v) Piperidine in N,N-dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Reagents for cleavage cocktail (e.g., TFA, triisopropylsilane (TIS), water)

Step-by-Step Methodology:

  • Resin Swelling and Preparation:

    • Swell the Rink Amide MBHA resin in DMF for 30 minutes in a peptide synthesis vessel.

    • Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.

    • Wash the resin thoroughly with DMF and DCM.

  • Peptide Chain Elongation:

    • Perform automated or manual solid-phase peptide synthesis using standard Fmoc/tBu chemistry.

    • For each coupling cycle, use 4 equivalents of Fmoc-amino acid, 4 equivalents of DIC, and 4 equivalents of OxymaPure® relative to the resin loading.

    • Monitor the completion of each coupling and deprotection step using a Kaiser test.

  • Incorporation of the Piperazine Building Block:

    • At the desired position in the peptide sequence, couple the orthogonally protected piperazine building block (e.g., Fmoc-piperazine(Boc)-dicarboxylic acid) using the same coupling conditions as for the amino acids.

  • Selective Deprotection for Cyclization:

    • Once the linear peptide sequence is fully assembled, selectively deprotect the functional groups that will participate in the cyclization. For a head-to-tail cyclization involving the piperazine linker, this would typically involve:

      • Removal of the N-terminal Fmoc group with 20% piperidine in DMF.

      • Selective removal of the protecting group on the second nitrogen of the piperazine (e.g., Boc group). This can be achieved by treating the resin with a milder TFA solution (e.g., 10-30% TFA in DCM) for a short period, while monitoring the deprotection to avoid premature cleavage of side-chain protecting groups.

  • On-Resin Cyclization:

    • After selective deprotection, wash the resin thoroughly to remove any residual acid.

    • Perform the on-resin cyclization by adding a solution of a coupling agent such as HATU (3 equivalents) and DIPEA (6 equivalents) in DMF.

    • Allow the reaction to proceed for 2-4 hours at room temperature.

    • Monitor the cyclization by taking a small sample of the resin, cleaving the peptide, and analyzing by LC-MS.

  • Cleavage and Deprotection:

    • Once the cyclization is complete, wash the resin thoroughly.

    • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours to cleave the macrocyclic peptide from the resin and remove the remaining side-chain protecting groups.

  • Purification and Characterization:

    • Precipitate the crude peptide in cold diethyl ether, centrifuge, and decant the ether.

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) and purify by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Characterize the purified macrocyclic peptide by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Protocol 2: Solution-Phase Cyclization of a Piperazine-Containing Peptide

This protocol outlines the synthesis of a piperazine-linked macrocyclic peptide via solution-phase cyclization. This approach is useful when on-resin cyclization is inefficient or when specific reaction conditions not compatible with the solid phase are required.

Materials:

  • Fully protected linear peptide containing a piperazine linker with orthogonal protecting groups, cleaved from the resin.

  • High-purity solvents (e.g., DMF, DCM)

  • Coupling reagents (e.g., HATU, HOBt, PyBOP)

  • Base (e.g., DIPEA)

Step-by-Step Methodology:

  • Synthesis and Cleavage of the Linear Peptide:

    • Synthesize the linear peptide on a suitable resin (e.g., 2-chlorotrityl chloride resin for protected fragment synthesis) using Fmoc/tBu chemistry, incorporating the orthogonally protected piperazine building block.

    • Cleave the fully protected linear peptide from the resin under mild acidic conditions to keep the side-chain protecting groups intact.

    • Purify the protected linear peptide by flash chromatography or preparative RP-HPLC.

  • Selective Deprotection:

    • Selectively remove the protecting groups at the N- and C-termini (or other positions intended for cyclization) of the purified linear peptide. This will depend on the specific orthogonal protection strategy employed.

  • Solution-Phase Cyclization:

    • Dissolve the deprotected linear peptide in a high volume of a suitable solvent (e.g., DMF) to achieve a final concentration of 0.1-1 mM. This high dilution is crucial to favor intramolecular cyclization.

    • Slowly add a solution of the coupling reagent (e.g., HATU, 1.2 equivalents) and a base (e.g., DIPEA, 4 equivalents) to the peptide solution over several hours using a syringe pump.

    • Monitor the reaction progress by LC-MS.

  • Work-up and Global Deprotection:

    • Once the cyclization is complete, remove the solvent under reduced pressure.

    • Treat the crude protected cyclic peptide with a strong acid cocktail (e.g., 95% TFA) to remove all remaining side-chain protecting groups.

  • Purification and Characterization:

    • Purify the deprotected macrocyclic peptide by preparative RP-HPLC.

    • Characterize the final product by MS and NMR.

Data Presentation: Comparison of Cyclization Methods

ParameterOn-Resin CyclizationSolution-Phase Cyclization
Principle Intramolecular reaction on a solid supportIntramolecular reaction in a dilute solution
Key Advantage "Pseudo-dilution" effect minimizes oligomerizationGreater flexibility in reaction conditions and solvents
Typical Yields Generally higher for cyclic monomerCan be lower due to oligomerization
Scalability More amenable to automation and larger scaleCan be challenging to scale up due to high dilution requirements
Purification Simpler, as excess reagents are washed awayRequires purification of both linear precursor and final cyclic product

Troubleshooting and Field-Proven Insights

  • Low Cyclization Yield: If the cyclization yield is low, consider the following:

    • Conformational Bias: The linear peptide may adopt a conformation that is unfavorable for cyclization. Introducing a "turn-inducing" amino acid (e.g., proline or a D-amino acid) near the cyclization site can help pre-organize the peptide backbone.

    • Steric Hindrance: Bulky amino acid side chains near the reaction sites can hinder cyclization. Consider redesigning the linear precursor.

    • Inefficient Coupling Reagents: Screen different coupling reagents (e.g., HATU, HBTU, PyBOP) and additives (e.g., HOBt, Oxyma) to find the optimal conditions for your specific sequence.

  • Oligomerization in Solution-Phase Cyclization: To minimize the formation of dimers and higher oligomers:

    • Ensure High Dilution: Strictly adhere to low peptide concentrations (≤ 1 mM).

    • Slow Addition: Use a syringe pump for the slow addition of the peptide or coupling reagents.

  • Epimerization: Racemization at the C-terminal amino acid can be a side reaction during cyclization. Using coupling reagents with additives like HOBt or Oxyma can help suppress epimerization. Performing the reaction at lower temperatures can also be beneficial.

Conclusion and Future Outlook

The incorporation of piperazine linkers into macrocyclic peptides represents a powerful strategy for developing next-generation therapeutics with enhanced properties. The choice between on-resin and solution-phase cyclization will depend on the specific peptide sequence, the desired scale of synthesis, and the available resources. By carefully designing the synthetic route, utilizing appropriate orthogonal protection strategies, and optimizing the cyclization conditions, researchers can efficiently access a wide range of novel piperazine-containing macrocyclic peptides for drug discovery and development. Future advancements in the development of novel piperazine building blocks and more efficient cyclization methodologies will undoubtedly further expand the scope and utility of this exciting class of molecules.

References

Troubleshooting & Optimization

Technical Support Center: Minimizing Side Reactions in the Synthesis of Complex Peptides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Complex Peptide Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of peptide synthesis and troubleshoot common side reactions. Our goal is to provide you with the technical expertise and practical insights needed to optimize your synthetic strategies, enhance peptide purity, and accelerate your research.

Introduction: The Challenge of Complexity

The synthesis of complex peptides—those with challenging sequences, post-translational modifications, or specific structural motifs—is often hampered by a variety of side reactions. These unwanted chemical transformations can lead to the formation of impurities that are difficult to separate from the target peptide, resulting in lower yields and compromised biological activity. Understanding the mechanisms behind these side reactions is the first step toward their prevention. This guide provides a systematic approach to identifying, troubleshooting, and minimizing the most common side reactions encountered in solid-phase peptide synthesis (SPPS).

Troubleshooting Guide: Common Side Reactions and Mitigation Strategies

This section is formatted as a series of questions and answers to directly address specific issues you may encounter during your experiments.

Issue 1: Racemization

Q1: What is racemization and why is it a critical issue in peptide synthesis?

A: Racemization is the loss of stereochemical integrity at the α-carbon of an amino acid, leading to the incorporation of both L- and D-enantiomers into the peptide chain.[1] This results in the formation of diastereomeric impurities that can be challenging to separate from the desired peptide and may significantly alter its biological activity.[1]

Q2: Which amino acids are most susceptible to racemization?

A: Histidine (His) and Cysteine (Cys) are particularly prone to racemization.[2] Phenylalanine (Phe) and Serine (Ser) can also be susceptible under certain conditions.[2] The imidazole side chain of histidine can catalyze racemization, while the thiol group in cysteine can also promote this side reaction.[1]

Q3: What are the primary causes of racemization during peptide synthesis?

A: The most common mechanism is the formation of a planar oxazolone (or azlactone) intermediate.[1][3] This occurs when the carboxyl group of the N-protected amino acid is activated for coupling. The oxazolone intermediate can easily lose its stereochemical memory, leading to racemization upon ring-opening by the incoming amine. Over-activation of the carboxylic acid can also contribute to racemization.[3]

Q4: How can I minimize racemization during the coupling step?

A:

  • Choice of Coupling Reagents: Utilize aminium/uronium or phosphonium-based coupling reagents like HATU, HCTU, or PyBOP in conjunction with an additive.[2][4]

  • Use of Additives: The addition of 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) can suppress racemization by forming an active ester that is less prone to oxazolone formation.[2][4][5]

  • Control of Reaction Conditions: For amino acids prone to racemization, reducing the reaction time and temperature can decrease the extent of this side reaction.[4] For instance, when using microwave-enhanced SPPS, lowering the coupling temperature from 80°C to 50°C can limit the racemization of histidine and cysteine.[6]

  • Protecting Group Strategy for Histidine: Protecting the π-imidazole nitrogen in the histidine side-chain with a methoxybenzyl group can significantly reduce racemization.[5]

Issue 2: Aggregation

Q1: What is peptide aggregation and how does it affect my synthesis?

A: During SPPS, the growing peptide chain can fold into secondary structures, such as β-sheets, and associate with other peptide chains on the resin. This phenomenon, known as aggregation, can lead to incomplete deprotection and coupling reactions, resulting in deletion sequences and low yields. Hydrophobic sequences are particularly prone to aggregation.[5]

Q2: What are the signs of aggregation during SPPS?

A: A key indicator of aggregation is the failure of the peptide-resin to swell properly.[5] You may also observe a significant decrease in the efficiency of coupling and deprotection steps, which can be monitored using qualitative tests like the ninhydrin test.

Q3: What strategies can I employ to overcome aggregation?

A:

  • Solvent Choice: Switching to a more polar solvent like N-methylpyrrolidone (NMP) or adding dimethylsulfoxide (DMSO) can help to disrupt aggregation.[5]

  • Chaotropic Agents: The addition of chaotropic salts such as LiCl or KSCN to the reaction mixture can break up peptide aggregates by disrupting hydrogen bonds.[7]

  • Elevated Temperature and Microwave Irradiation: Performing the coupling at a higher temperature or using microwave irradiation can provide the necessary energy to overcome aggregation and improve reaction kinetics.[5]

  • Low-Loading Resins: Using resins with a lower substitution level increases the distance between peptide chains, thereby reducing intermolecular interactions.[7]

  • Backbone Protection: This is a highly effective strategy that involves temporarily modifying the peptide backbone to prevent the formation of intermolecular hydrogen bonds.[8][9]

    • Hmb/Dmb Protecting Groups: The introduction of a 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) group on the backbone amide nitrogen acts as a steric shield, preventing hydrogen bonding.[5][7][10]

    • Pseudoproline Dipeptides: Incorporating pseudoproline dipeptides, derived from serine or threonine, introduces a "kink" in the peptide backbone that disrupts secondary structure formation. These are converted back to the native residue during the final TFA cleavage.[5][7]

Workflow for Overcoming Aggregation using Backbone Protection

Aggregation_Mitigation Start Difficult Sequence Identified Strategy Select Aggregation Mitigation Strategy Start->Strategy Hmb_Dmb Incorporate Hmb/Dmb Protected Amino Acid Strategy->Hmb_Dmb Steric Shield Pseudo Incorporate Pseudoproline Dipeptide Strategy->Pseudo Induce Kink SPPS Continue SPPS Hmb_Dmb->SPPS Pseudo->SPPS Cleavage TFA Cleavage SPPS->Cleavage Native Native Peptide Cleavage->Native Simultaneous Deprotection

Caption: Logic for selecting and implementing backbone protection strategies to mitigate aggregation during SPPS.

Issue 3: Aspartimide Formation

Q1: What is aspartimide formation and what are its consequences?

A: Aspartimide formation is a base-catalyzed intramolecular cyclization of an aspartic acid residue, which can occur during the piperidine-mediated Fmoc deprotection step.[5][11] The resulting five-membered ring is susceptible to nucleophilic attack by piperidine, leading to the formation of piperidide adducts, or it can reopen to form a mixture of α- and β-aspartyl peptides.[5]

Q2: How can I prevent aspartimide formation?

A:

  • Optimized Deprotection: Adding HOBt to the piperidine deprotection solution can reduce aspartimide formation.[5]

  • Backbone Protection: The use of Hmb or Dmb protecting groups on the amino acid preceding the aspartic acid residue can effectively block aspartimide formation.[5]

  • Pseudoprolines: A pseudoproline located at the n+2 position relative to an aspartic acid residue can also prevent this side reaction.[5]

  • Boc Chemistry Consideration: In Boc-based synthesis, using the β-cyclohexyl ester of aspartic acid instead of the β-benzyl ester significantly lowers the amount of aspartimide formed.[5]

Issue 4: Diketopiperazine Formation

Q1: What is diketopiperazine formation and when does it occur?

A: This side reaction involves the intramolecular cyclization of the N-terminal dipeptide to form a stable six-membered ring, which is then cleaved from the resin. This is most prevalent in Fmoc-based synthesis, especially when proline is one of the first two amino acids.[5]

Q2: How can I suppress diketopiperazine formation?

A:

  • Resin Choice: Utilizing a 2-chlorotrityl chloride resin is preferred when proline or other sterically hindered amino acids are at the C-terminus. The steric bulk of the resin linkage inhibits the formation of diketopiperazines.[5]

  • Boc Chemistry Strategy: In Boc-based synthesis, the use of in situ neutralization protocols can suppress this side reaction.[5]

Frequently Asked Questions (FAQs)

Q: What is an orthogonal protection strategy and why is it important for complex peptides?

A: Orthogonality in peptide synthesis refers to the use of multiple classes of protecting groups that can be removed under distinct chemical conditions.[12] This allows for the selective deprotection of specific functional groups without affecting others, which is crucial for synthesizing complex peptides with features like multiple disulfide bonds, cyclization, or branching.[12][13] The two most common strategies are the Fmoc/tBu and the Boc/Bzl approaches.[13] For even more complex peptides, a third dimension of orthogonality can be introduced using groups like Alloc/allyl.[12]

Q: How do I choose the right coupling reagent for my synthesis?

A: The choice of coupling reagent depends on the complexity of the peptide and the potential for side reactions. For routine syntheses, carbodiimides like DCC or EDC with an additive like HOBt are often sufficient.[4] For difficult couplings or to minimize racemization, more efficient reagents such as HATU, HCTU, or COMU are recommended.[4]

Q: What are the best analytical techniques for detecting side products in my crude peptide?

A: A combination of analytical techniques is often necessary for comprehensive characterization. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for assessing the purity of synthetic peptides.[14] Mass spectrometry (MS), particularly in combination with HPLC (LC-MS), is essential for identifying the mass of the desired peptide and any impurities.[14][15] For confirming the position of modifications or deletions, Edman degradation or tandem MS can be employed.[14]

Experimental Protocols

Protocol 1: Standard Fmoc Solid-Phase Peptide Synthesis (SPPS) Cycle

This protocol outlines the general steps for elongating a peptide chain on a solid support using the Fmoc/tBu strategy.[12]

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and dibenzofulvene adducts.

  • Amino Acid Coupling:

    • Pre-activate the Fmoc-protected amino acid (3-5 equivalents) with a coupling reagent (e.g., HATU, 3-5 equivalents) and a base (e.g., DIPEA, 6-10 equivalents) in DMF for 1-5 minutes.

    • Add the activated amino acid solution to the resin and allow it to react for 30-60 minutes.

  • Washing: Wash the resin with DMF (3-5 times) followed by DCM (2-3 times) and then DMF again (2-3 times).

  • Monitoring: Perform a qualitative ninhydrin test to confirm the completion of the coupling reaction. If the test is positive (blue color), repeat the coupling step.

  • Repeat Cycle: Return to step 2 for the next amino acid addition.

Protocol 2: Cleavage and Deprotection of Peptides from the Resin

This protocol is suitable for most peptides synthesized using the Fmoc/tBu strategy.

  • Resin Preparation: After the final Fmoc deprotection and washing, dry the peptide-resin under vacuum.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the amino acid composition of your peptide. A common general-purpose cocktail is Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol.

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin) and allow the reaction to proceed for 2-4 hours at room temperature with occasional swirling.

  • Peptide Precipitation: Filter the resin and collect the TFA solution containing the cleaved peptide. Precipitate the peptide by adding the TFA solution to cold diethyl ether (approximately 10 times the volume).[16]

  • Peptide Collection: Centrifuge the ether suspension to pellet the precipitated peptide. Decant the ether and wash the peptide pellet with cold ether 2-3 times.

  • Drying and Storage: Dry the peptide pellet under vacuum and store it at -20°C or below.

Table 1: Comparison of Common Coupling Reagents

Coupling ReagentAdditiveAdvantagesDisadvantages
HBTU/HATU HOBt/HOAtHigh coupling efficiency, low racemization.[4]Can cause guanidinylation of the N-terminus if not pre-activated.[5]
HCTU -Similar to HBTU/HATU but often more efficient.More expensive than carbodiimide-based reagents.
PyBOP HOBtGood for sterically hindered amino acids.Can be less efficient for some couplings.
DCC/DIC HOBt/OxymaCost-effective.Can cause significant racemization without additives; DCC produces an insoluble urea byproduct.[4]

Visualizing Orthogonal Protection Strategies

The following diagram illustrates the concept of a three-dimensional orthogonal protection strategy, which is essential for the synthesis of highly complex peptides.

Orthogonal_Protection cluster_0 Protection Schemes cluster_1 Deprotection Conditions Fmoc Nα-Fmoc (Temporary) Base Base (e.g., Piperidine) Fmoc->Base tBu Side-Chain-tBu (Permanent) Acid Strong Acid (e.g., TFA) tBu->Acid Alloc Side-Chain-Alloc (Semi-permanent) Palladium Pd(0) Catalyst Alloc->Palladium

Caption: Orthogonal protection allows for selective removal of protecting groups under distinct chemical conditions.

References

optimization of coupling conditions for (R)-1-N-Boc-4-N-Fmoc-2-Piperazine carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (R)-1-N-Boc-4-N-Fmoc-2-Piperazine Carboxylic Acid

Welcome to the technical support guide for optimizing coupling conditions for this compound. This document is designed for researchers, chemists, and drug development professionals who encounter challenges when incorporating this sterically demanding building block into their synthetic workflows. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively.

The unique structure of this piperazine derivative, featuring bulky Boc and Fmoc protecting groups on adjacent nitrogens and a chiral center at the C2 position, presents significant steric hindrance. This often leads to sluggish reaction kinetics, low yields, and an increased risk of epimerization when using standard peptide coupling conditions.[1][2] This guide offers a systematic approach to overcoming these hurdles.

Frequently Asked Questions (FAQs)

Q1: What makes the coupling of this compound so challenging?

A1: The primary challenge is severe steric hindrance. The bulky tert-Butoxycarbonyl (Boc) group at the N1 position and the even larger 9-Fluorenylmethoxycarbonyl (Fmoc) group at the N4 position create a crowded environment around the C2 carboxylic acid. This conformation restricts access for the incoming amine nucleophile and can slow the formation of the activated ester intermediate, demanding highly efficient coupling reagents and optimized conditions to achieve satisfactory results.[1][2]

Q2: Which class of coupling reagents is most effective for this molecule?

A2: Aminium/uronium or phosphonium salt-based reagents are strongly recommended over standard carbodiimides like DCC or EDC.[3][4] Reagents such as HATU , HCTU , and COMU are particularly effective.[3][5] They react with the carboxylic acid to form highly reactive OAt or Oxyma esters, which are more capable of overcoming the significant steric barrier presented by the substrate.[4][6]

Q3: How can I minimize the risk of epimerization at the C2 chiral center?

A3: Epimerization is a critical concern with chiral carboxylic acids.[7] To mitigate this risk:

  • Use Additives: Ensure your coupling reagent is based on or used with additives like HOAt (1-hydroxy-7-azabenzotriazole) or Oxyma Pure, which are superior to HOBt in suppressing racemization.[8]

  • Base Selection: Employ a sterically hindered, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA). For particularly sensitive couplings, a weaker base such as 2,4,6-collidine may be beneficial to reduce the rate of α-proton abstraction.[7][8]

  • Temperature Control: Perform the reaction at 0 °C or room temperature. Avoid heating unless absolutely necessary, as elevated temperatures significantly increase the risk of epimerization.[8][9]

Q4: Can the Boc or Fmoc groups be accidentally cleaved under coupling conditions?

A4: This is unlikely under standard conditions. The Fmoc group is base-labile, typically requiring a secondary amine like piperidine for efficient removal, and is stable to the tertiary amine bases (e.g., DIPEA) used in coupling.[10][11] The Boc group is acid-labile and is stable to the basic conditions of the coupling reaction.[12][] However, prolonged exposure to elevated temperatures or highly unusual conditions could potentially compromise their integrity.[14]

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.

Issue 1: Low or No Coupling Yield

Question: My reaction shows very low conversion to the desired product, even after several hours. What are the likely causes and how can I fix it?

Answer: Low yield is the most common problem and typically stems from insufficient activation or steric hindrance impeding the reaction.

  • Cause 1: Inadequate Coupling Reagent. Standard carbodiimides (DCC, EDC) are often too weak for such a sterically demanding coupling.[3]

    • Solution: Switch to a more potent aminium/uronium salt like HATU or COMU .[3][5] These reagents form highly reactive activated esters capable of overcoming the steric barrier.[6] For extremely difficult cases, converting the carboxylic acid to its acyl fluoride using a reagent like TFFH may be an effective strategy.[3][5]

  • Cause 2: Suboptimal Base. The choice and amount of base are critical.

    • Solution: Use 2-4 equivalents of a hindered, non-nucleophilic base like DIPEA. Ensure the base is high-purity and anhydrous.[15]

  • Cause 3: Insufficient Reaction Time or Incomplete Reaction. Steric hindrance dramatically slows reaction rates.[3]

    • Solution:

      • Increase Reaction Time: Allow the reaction to proceed for longer, from 2-4 hours up to 24 hours at room temperature. Monitor progress by LC-MS or TLC.

      • Perform a Double Coupling: After the initial coupling reaction time (e.g., 2 hours), remove the reaction solution, wash the resin (if applicable), and add a fresh solution of activated amino acid for a second coupling.[3]

  • Cause 4: Poor Solvent Choice. The solvent must adequately solvate the reactants and, in solid-phase synthesis, the resin-bound peptide chain.[3]

    • Solution: Use high-purity, anhydrous N,N-Dimethylformamide (DMF). If solubility or peptide aggregation is suspected, N-Methyl-2-pyrrolidone (NMP) is an excellent alternative due to its superior solvating properties.[3]

Issue 2: Observation of a Major Side Product

Question: My LC-MS analysis shows a significant side product with a mass corresponding to the starting amine plus a guanidinyl group. What is this and how do I prevent it?

Answer: This side product is likely the result of guanidinylation of your free amine.

  • Cause: Guanidinylation Side Reaction. This occurs when aminium/uronium-based coupling reagents (like HATU or HBTU) are present in excess or when the amine is exposed to the reagent before the carboxylic acid is fully activated. The reagent itself can react with the primary or secondary amine, capping it with a guanidinium group and terminating the reaction.[6][16]

    • Solution:

      • Pre-activation: Always pre-activate the this compound with the coupling reagent and base in a separate vessel for 1-5 minutes before adding it to the amine component. This ensures the highly reactive OAt-ester is formed first, minimizing the amount of free coupling reagent available to react with the amine.[3]

      • Stoichiometry Control: Use a slight excess, but not a large excess, of the coupling reagent (e.g., 1.1-1.2 equivalents).

      • Switch Reagent Class: If the problem persists, consider switching to a phosphonium-based reagent like PyBOP , which does not cause this side reaction.[8]

Data Summary: Comparison of Recommended Coupling Reagents

The selection of a coupling reagent is a critical parameter for success. The table below summarizes the performance of highly effective reagents for sterically hindered couplings.

ReagentActivating GroupRelative ReactivityKey Advantages & Considerations
HATU OAt EsterVery HighGold standard for hindered couplings; high efficiency and low racemization due to the anchimeric assistance of the pyridine nitrogen in HOAt.[4][6]
HCTU O-6-ClBt EsterHighMore reactive and cost-effective than HBTU. A very strong choice for difficult sequences.[3]
COMU Oxyma EsterVery HighReactivity is comparable or superior to HATU.[5] By-products are non-explosive and more soluble, enhancing safety and simplifying workup.[5]
PyBOP OBt EsterModerate-HighPhosphonium-based reagent; avoids the guanidinylation side reaction.[8] Generally associated with low racemization levels.[8]
DIC/Oxyma Oxyma EsterHighA carbodiimide-based system where Oxyma Pure is used as an additive to boost reactivity and suppress racemization.[7] A cost-effective and safe alternative.

Experimental Protocols

Protocol 1: High-Efficiency Coupling Using HATU

This protocol is recommended as the primary approach for coupling this compound in solid-phase peptide synthesis (SPPS).

Materials:

  • Resin-bound peptide with a free N-terminal amine

  • This compound (1.5 eq.)

  • HATU (1.45 eq.)

  • DIPEA (3.0 eq.)

  • Anhydrous DMF

Procedure:

  • Resin Preparation: Following standard Fmoc deprotection of the N-terminal amine on the resin, wash the resin thoroughly with DMF (3 x 1 min).

  • Pre-activation of the Carboxylic Acid:

    • In a separate reaction vessel, dissolve this compound (1.5 eq.) and HATU (1.45 eq.) in anhydrous DMF.

    • Add DIPEA (3.0 eq.) to the solution.

    • Gently agitate the mixture at room temperature for 2-3 minutes. The solution may change color.

  • Coupling Reaction:

    • Add the pre-activated acid solution to the washed resin.

    • Agitate the reaction mixture at room temperature for 2 hours.

  • Monitoring and Washing:

    • Take a small sample of resin beads and perform a qualitative ninhydrin test to check for the presence of free primary amines.[8]

    • If the test is negative (beads are colorless), the reaction is complete. Proceed to wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min).

    • If the test is positive (beads are blue/purple), the coupling is incomplete. Filter the resin, wash once with DMF, and perform a second coupling (see Troubleshooting Issue 1).

Diagram: Standard Coupling Workflow

G cluster_prep Preparation Phase cluster_activation Activation Phase (Pre-activation) cluster_coupling Coupling Phase cluster_analysis Analysis & Completion Fmoc_Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Resin_Wash_1 2. Resin Wash (DMF) Fmoc_Deprotection->Resin_Wash_1 Add_to_Resin 4. Add Activated Mix to Resin Resin_Wash_1->Add_to_Resin Piperazine_Acid Piperazine Carboxylic Acid (1.5 eq) Mix 3. Mix & Activate (2-3 min in DMF) HATU HATU (1.45 eq) DIPEA DIPEA (3.0 eq) Mix->Add_to_Resin Couple 5. Agitate (2 hours, RT) Add_to_Resin->Couple Ninhydrin_Test 6. Ninhydrin Test Couple->Ninhydrin_Test Resin_Wash_2 7. Final Wash (DMF & DCM) Ninhydrin_Test->Resin_Wash_2 Negative Recouple Incomplete: Perform 2nd Coupling Ninhydrin_Test->Recouple Positive Complete Complete Resin_Wash_2->Complete

Caption: Workflow for HATU-mediated coupling of the piperazine derivative.

Diagram: Troubleshooting Decision Tree

G Start Start: Low Coupling Yield Check_Reagent Is your coupling reagent HATU, HCTU, or COMU? Start->Check_Reagent Switch_Reagent Action: Switch to HATU or COMU. Check_Reagent->Switch_Reagent No Check_Time Was reaction time >2 hours? Check_Reagent->Check_Time Yes Switch_Reagent->Check_Time Increase_Time Action: Increase time to 4-24h or perform a double coupling. Check_Time->Increase_Time No Check_Solvent Are you using anhydrous DMF or NMP? Check_Time->Check_Solvent Yes Increase_Time->Check_Solvent Switch_Solvent Action: Use fresh, anhydrous NMP. Check_Solvent->Switch_Solvent No Check_Preactivation Did you pre-activate the acid before adding to the amine? Check_Solvent->Check_Preactivation Yes Switch_Solvent->Check_Preactivation Use_Preactivation Action: Implement a 2-3 min pre-activation step. Check_Preactivation->Use_Preactivation No Success Problem Resolved Check_Preactivation->Success Yes Use_Preactivation->Success

Caption: Decision tree for troubleshooting low coupling yields.

References

Technical Support Center: Strategies for Purifying Peptides Containing Unnatural Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of peptides containing unnatural amino-acid (UAA) residues. The incorporation of UAAs is a powerful strategy for modulating the pharmacological properties of peptide-based therapeutics, but it frequently introduces significant purification challenges not encountered with standard peptides.[1][2] This guide provides in-depth, experience-based answers to common problems, helping you navigate the complexities of purifying these novel molecules.

Frequently Asked Questions (FAQs)
Q1: Why are peptides with unnatural amino acids often harder to purify than standard peptides?

A1: Unnatural amino acids can drastically alter a peptide's physicochemical properties. Key reasons for increased difficulty include:

  • Extreme Hydrophobicity/Hydrophilicity: Many UAAs are designed to be highly lipophilic (e.g., long alkyl chains, polyaromatic groups) or extremely polar. This pushes the peptide's chromatographic behavior to extremes, making standard C18 reversed-phase high-performance liquid chromatography (RP-HPLC) protocols ineffective.[3]

  • Aggregation Tendency: Bulky, hydrophobic UAAs can promote the self-association of peptide chains into larger, often insoluble, aggregates.[4][5] This leads to low yields, poor peak shapes, and even column clogging.

  • Altered Solubility: The incorporation of UAAs can significantly decrease peptide solubility in common HPLC mobile phases (e.g., water/acetonitrile).[1][6][7][8][9] This complicates sample preparation and can lead to peptide precipitation during the purification run.

  • On-Resin Aggregation during Synthesis: Some sequences containing UAAs are prone to aggregation during solid-phase peptide synthesis (SPPS), leading to a higher load of difficult-to-remove deletion and truncated impurity sequences in the crude product.[4]

Q2: What is the first step I should take when developing a purification method for a new UAA-containing peptide?

A2: Always begin with a thorough characterization of your crude product and an analytical "scouting" run.

  • Assess Crude Solubility: Before anything else, test the solubility of your crude peptide in small amounts of your intended initial HPLC mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% TFA). If it doesn't dissolve, you have a solubility problem that must be addressed before injection.

  • Analytical HPLC-MS Analysis: Inject a small amount of the dissolved crude peptide onto an analytical C18 column. Use a broad, fast gradient (e.g., 5% to 95% Acetonitrile over 15-20 minutes). This will give you crucial information:

    • The approximate retention time of your target peptide.

    • The complexity of the impurity profile.[10]

    • Mass spectrometry data to confirm the presence of your target peptide and identify major impurities.

This initial data is the foundation for all subsequent optimization steps.

Q3: My peptide contains several hydrophobic UAAs and is poorly soluble. What can I do?

A3: This is one of the most common challenges. Improving solubility is critical for successful purification.

  • Initial Dissolution: Try dissolving the peptide in a small amount of an organic solvent in which it is soluble (e.g., DMSO, DMF, or hexafluoroisopropanol (HFIP)) before diluting it with the initial mobile phase. Caution: Ensure the final concentration of these strong solvents in your injection sample is low (typically <10%) to avoid peak distortion.

  • Mobile Phase Additives: Incorporate organic additives or "chaotropic agents" into your mobile phases to disrupt aggregation and improve solubility.[11] Formic acid (1-5%) or a switch from acetonitrile to isopropanol or n-propanol can be effective.

In-Depth Troubleshooting Guide
Problem 1: Poor Peak Shape (Broadening, Tailing, or Splitting) in RP-HPLC

Q: My target peptide peak is very broad and poorly resolved from impurities. What are the likely causes and how do I fix it?

A: Broad peaks are a classic symptom of several underlying issues, often exacerbated by UAAs. The primary causes include peptide aggregation, secondary interactions with the column, or a sub-optimal HPLC method. [3]

  • Why it Happens: Hydrophobic UAAs can cause the peptide to aggregate on the stationary phase, leading to slow mass transfer and peak broadening. The peptide molecules interact with each other as much as, or more than, they interact with the C18 chains.

  • Self-Validating Protocol: Temperature and Organic Modifier Screening

    • Establish a Baseline: Run your standard analytical method (e.g., at 25°C with a Water/ACN gradient) and record the peak width and resolution.

    • Increase Column Temperature: Increase the column temperature to 40°C, then 50°C, and finally 60°C. Re-run the analysis at each temperature.

      • Expected Outcome: If aggregation is the cause, higher temperatures will provide thermal energy to disrupt intermolecular interactions, often resulting in a significantly sharper peak.[3]

    • Change Organic Modifier: If temperature changes are insufficient, switch your organic mobile phase (Solvent B) from acetonitrile to isopropanol (IPA) or n-propanol. These alcohols are more effective at disrupting hydrophobic interactions.

      • Expected Outcome: A successful outcome will be a notable improvement in peak shape and potentially a shift in retention time.

  • Why it Happens: A gradient that is too steep does not allow for proper partitioning of the peptide between the mobile and stationary phases, compressing the separation and causing broad peaks.[3][12]

  • Protocol: Gradient Optimization

    • Identify Elution Point: From your initial scouting run, determine the percentage of organic solvent (%B) at which your peptide elutes.

    • Shallow Gradient Implementation: Design a new gradient that is much shallower around the elution point. For example, if your peptide elutes at 45% B with a 5-95% gradient over 20 minutes, try a new gradient like:

      • 0-5 min: 30% B (isocratic hold)

      • 5-25 min: 30% to 50% B (shallow gradient of 1%/min)

      • 25-30 min: 50% to 95% B (wash step)

    • Expected Outcome: A shallower gradient increases the interaction time with the stationary phase, leading to better separation from closely eluting impurities and a sharper, more resolved peak for your target peptide.[3]

Problem 2: Low or No Recovery of the Peptide

Q: I injected my UAA-peptide onto the preparative HPLC, but I'm getting very low yield, or the peak is missing entirely. Where did my peptide go?

A: Low recovery is often due to either irreversible binding to the column or precipitation somewhere in the HPLC system. This is particularly common with "sticky" hydrophobic or highly charged UAAs.

  • Why it Happens: Peptides with certain UAAs can bind so strongly to the C18 stationary phase that the organic solvent gradient is insufficient to elute them. Alternatively, they can adsorb to active sites on the silica backbone or metal surfaces in the HPLC flow path (a phenomenon known as chelation).[3]

  • Protocol: Column Material and Mobile Phase Screening

    • Change Column Chemistry: If you suspect irreversible binding on a C18 column, switch to a stationary phase with different properties.

      • C8 or C4 Column: These have shorter alkyl chains and are less retentive, which may be sufficient to allow elution.[13]

      • Phenyl-Hexyl Column: The phenyl rings offer alternative pi-pi interaction selectivity, which can be beneficial for peptides containing aromatic UAAs.[13]

    • System Passivation: To rule out adsorption to system components, passivate the HPLC. Prepare a solution of 10 mM EDTA in your mobile phase A and pump it through the system (with the column removed) for 30-60 minutes, followed by a thorough water wash. This can chelate metal ions that may be trapping your peptide.

    • Expected Outcome: Successful elution of the peptide peak after changing the column chemistry or passivating the system confirms that irreversible adsorption was the problem.

  • Why it Happens: The peptide may be soluble in the injection solvent but precipitate when it hits the lower-organic initial mobile phase at the head of the column. Alternatively, as the gradient runs and the solvent composition changes, the peptide may fall out of solution mid-separation.

  • Protocol: Injection Solvent and Initial Conditions Modification

    • Increase Initial %B: If the peptide is precipitating at the start of the run, increase the initial concentration of the organic mobile phase. For very hydrophobic peptides, you may need to start at 20% or even 30% acetonitrile.

    • Use a "Stronger" Injection Solvent: Dissolve the crude peptide in the minimal amount of a strong solvent like DMSO and dilute with a solution that matches your initial mobile phase conditions.

    • Validate with Pressure Monitoring: A key sign of precipitation is a sudden spike in the column backpressure during the run. Monitor the pressure trace closely.

    • Expected Outcome: A stable pressure trace and the appearance of your target peak indicate that you have overcome the precipitation issue.

Data & Visualization
Table 1: Mobile Phase Modifier Selection Guide
IssueUAA TypeRecommended ModifierConcentrationMechanism of Action
Aggregation Highly Hydrophobic / AromaticFormic Acid0.1% - 1.0%Disrupts hydrogen bonding, improves solubility.
Poor Solubility Highly HydrophobicIsopropanol or n-PropanolReplace ACNStronger eluotropic strength, better at solubilizing lipophilic molecules.
Peak Tailing Basic UAAs (e.g., Ornithine analogs)Trifluoroacetic Acid (TFA)0.1%Acts as an ion-pairing agent, masking silanol interactions.[14]
LC-MS Incompatibility AnyFormic Acid or Acetic Acid0.1%Volatile modifiers that are compatible with mass spectrometry.[15]
Diagram 1: Troubleshooting Workflow for UAA Peptide Purification

This diagram outlines a logical decision-making process for tackling common purification problems.

Purification_Troubleshooting Start Start: Crude UAA-Peptide Solubility Q: Is crude peptide soluble in initial mobile phase? Start->Solubility Scout Run Analytical HPLC-MS (Broad Gradient) Solubility->Scout Yes Sol_Issue Troubleshoot Solubility: - Add organic co-solvent (DMSO) - Use stronger mobile phase (IPA) - Add Formic Acid Solubility->Sol_Issue No Peak_ID Q: Is target peak present and identified by MS? Scout->Peak_ID Prep_Run Perform Preparative Run (Optimized Gradient) Peak_ID->Prep_Run Yes Synth_Issue Synthesis Failure or Cleavage Problem. Re-evaluate synthesis. Peak_ID->Synth_Issue No Purity_Check Q: Is purity >95%? Prep_Run->Purity_Check Success Purification Successful Purity_Check->Success Yes Shape_Issue Troubleshoot Peak Shape: - Increase column temperature - Use shallower gradient - Change organic modifier (ACN -> IPA) Purity_Check->Shape_Issue No (Poor Resolution) Recovery_Issue Troubleshoot Recovery: - Change column (C18 -> C4) - Passivate system - Increase initial %B Purity_Check->Recovery_Issue No (Low Yield) Sol_Issue->Solubility Shape_Issue->Prep_Run Recovery_Issue->Prep_Run

Caption: A decision tree for troubleshooting UAA peptide purification.

References

challenges and solutions in the synthesis of long piperazine-rich peptides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of long piperazine-rich peptides. This guide is designed for researchers, scientists, and drug development professionals who are navigating the unique challenges associated with incorporating multiple piperazine-2-carboxylic acid (Pip) units into peptide chains using Solid-Phase Peptide Synthesis (SPPS).

The introduction of piperazine moieties into a peptide backbone imparts significant conformational constraints and can enhance proteolytic stability, making these structures attractive in peptidomimetic and drug discovery research. However, their synthesis, particularly for long sequences, presents a distinct set of challenges not typically encountered in standard SPPS. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established peptide chemistry principles and tailored to the specific context of piperazine-rich sequences.

Part 1: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing probable causes and actionable solutions.

Issue 1: Incomplete Coupling of Piperazine-2-carboxylic Acid Monomers

Q: My colorimetric test (e.g., Kaiser or Chloranil test) indicates a significant number of unreacted free amines after a coupling step with Fmoc-Pip(protecting group)-OH. What is causing this and how can I improve the coupling efficiency?

A: Probable Causes & Solutions

Incomplete coupling of piperazine monomers is a common hurdle stemming from the unique structural properties of this heterocyclic amino acid.

  • Steric Hindrance: Piperazine-2-carboxylic acid is a secondary amine, which is inherently less reactive than the primary amines of most proteinogenic amino acids. This steric hindrance can significantly slow down the coupling kinetics.

  • Monomer Aggregation: The protected Fmoc-Pip-OH monomer itself may have poor solubility or a tendency to aggregate in standard SPPS solvents like N,N-Dimethylformamide (DMF), reducing its effective concentration.

  • Growing Chain Aggregation: As the piperazine-rich peptide chain elongates, it can adopt secondary structures that mask the N-terminal amine, preventing efficient coupling of the next monomer.

Recommended Solutions:

SolutionRationaleProtocol
Optimize Coupling Reagents Stronger, more reactive coupling reagents are often necessary to overcome the steric hindrance of the secondary amine.Switch from standard carbodiimide-based activators (like DIC/HOBt) to aminium/uronium or phosphonium-based reagents such as HATU, HBTU, or PyBOP .[1] These form more reactive OAt or OBt active esters.[1] Use a 3-5 fold excess of the Fmoc-Pip-OH, activator, and a suitable base (e.g., DIPEA or collidine).
Extended Coupling Times & Double Coupling Slower reaction kinetics may require longer reaction times to achieve complete coupling.Extend the coupling time to 2-4 hours or even overnight for particularly difficult couplings. If incomplete coupling persists, perform a "double coupling" by draining the reaction vessel and adding a fresh solution of activated Fmoc-Pip-OH for a second coupling cycle.
Incorporate Chaotropic Salts or Alternative Solvents These agents disrupt hydrogen bonding and secondary structures, improving the solvation of both the monomer and the growing peptide chain.Add chaotropic salts like LiCl (0.5-1.0 M) to the DMF. Alternatively, switch to or use a mixture of solvents with better solvating properties, such as N-Methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (DMSO).
Elevated Temperature (Microwave Synthesis) Increased temperature can provide the necessary energy to overcome activation barriers and disrupt aggregation.If available, utilize a microwave peptide synthesizer. Microwave energy can significantly accelerate coupling reactions and improve efficiency for sterically hindered amino acids.[2]
Issue 2: Side Reactions Associated with Piperazine Incorporation

Q: I'm observing unexpected byproducts in my crude peptide analysis. What are the common side reactions when synthesizing piperazine-rich peptides?

A: Probable Causes & Solutions

The presence of the piperazine ring introduces unique possibilities for side reactions.

  • Diketopiperazine (DKP) Formation: This is a significant risk, especially at the dipeptide stage. The N-terminal piperazine can undergo intramolecular cyclization with the adjacent residue, cleaving the dipeptide from the resin.[3] This is particularly prevalent if the second residue is proline-like.

  • Aspartimide Formation: If your sequence contains aspartic acid followed by a piperazine residue, the risk of aspartimide formation is heightened. The piperazine nitrogen can act as a base, catalyzing this side reaction.[4][5]

  • Acylation at N4 of Piperazine: If the N4 nitrogen of the piperazine ring is not properly protected, it can be acylated, leading to branched or capped peptides.

Recommended Solutions:

Side ReactionPrevention StrategyProtocol
Diketopiperazine (DKP) Formation Use a sterically hindered resin or a specialized protection strategy.Synthesize on 2-chlorotrityl chloride (2-CTC) resin . The bulky linker sterically hinders the intramolecular cyclization.[3] Alternatively, couple the first two residues as a pre-formed dipeptide to bypass the problematic dipeptide-resin intermediate.
Aspartimide Formation Modify the deprotection conditions or use backbone protection.Add an acid additive like 0.1 M HOBt to the piperidine deprotection solution to neutralize the basicity that promotes aspartimide formation.[3] For particularly sensitive sequences, consider using a backbone-protected dipeptide, such as one containing a 2-hydroxy-4-methoxybenzyl (Hmb) group.[3]
Acylation at N4 Employ an orthogonal protection strategy for the piperazine nitrogens.Use a piperazine-2-carboxylic acid monomer where the N1 nitrogen is protected with Fmoc and the N4 nitrogen is protected with a group that is stable to the Fmoc removal conditions (e.g., Boc or a trityl group). This ensures that only the N1 nitrogen is available for peptide bond formation.[6][7]

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the best orthogonal protection strategy for incorporating piperazine-2-carboxylic acid into a peptide chain?

An effective orthogonal protection strategy is critical for the successful synthesis of piperazine-rich peptides.[7] The most common approach involves protecting the N1 nitrogen (the one involved in the peptide backbone) with the acid-labile Fmoc group and the N4 nitrogen with a base-labile Boc group . This allows for the selective removal of the Fmoc group at each step of the synthesis without affecting the Boc group on the N4 position. The Boc group is then removed during the final cleavage from the resin with trifluoroacetic acid (TFA).

OrthogonalProtection Monomer Fmoc-Pip(Boc)-OH SPPS_Cycle SPPS Cycle (Piperidine/DMF) Monomer->SPPS_Cycle Fmoc Removal N1_Deprotection N1 Deprotected (Free Amine for Coupling) SPPS_Cycle->N1_Deprotection Final_Cleavage Final Cleavage (TFA Cocktail) N1_Deprotection->Final_Cleavage Peptide Elongation N4_Deprotection N4 Deprotected Final_Cleavage->N4_Deprotection Boc Removal

Caption: Orthogonal protection and deprotection workflow for piperazine monomers in SPPS.

Q2: How does the high piperazine content affect the solubility and purification of the final peptide?

Piperazine-rich peptides often exhibit increased polarity compared to their all-alpha-amino acid counterparts. This can lead to:

  • Improved Aqueous Solubility: This can be an advantage, potentially reducing aggregation during purification.

  • Challenges in Reversed-Phase HPLC (RP-HPLC): The high polarity may cause poor retention on standard C18 columns, leading to co-elution with salt peaks and other polar impurities.[8]

Purification Troubleshooting:

  • Poor Retention: Use a column with a more retentive stationary phase (e.g., C8 or phenyl) or a less polar ion-pairing agent in the mobile phase.

  • Peak Tailing: The basic nature of the free piperazine nitrogens can interact with residual silanol groups on the silica-based column, causing peak tailing.[8] Adding a competing base like triethylamine (TEA) to the mobile phase or using a base-deactivated column can mitigate this issue.[8]

Q3: Can I use piperazine as the Fmoc deprotection reagent for the synthesis of piperazine-rich peptides?

Yes, using piperazine for Fmoc deprotection is not only possible but can be advantageous. Piperazine is a milder base than piperidine and has been shown to reduce the incidence of certain side reactions, such as aspartimide formation.[5] A solution of 5-10% piperazine in NMP or DMF can be an effective deprotection reagent.[9] Combining piperazine with a non-nucleophilic base like DBU has also been reported to create a very rapid and efficient deprotection solution.[10][11]

DeprotectionComparison cluster_piperidine Piperidine (Standard) cluster_piperazine Piperazine (Alternative) Standard Deprotection 20% Piperidine/DMF Potential Side Reactions Higher risk of aspartimide formation Standard Deprotection->Potential Side Reactions Alternative Deprotection 5-10% Piperazine/NMP or Piperazine/DBU Reduced Side Reactions Lower risk of aspartimide formation Alternative Deprotection->Reduced Side Reactions

Caption: Comparison of standard and alternative Fmoc deprotection reagents.

Part 3: Experimental Protocols

Protocol 1: General Coupling Cycle for Fmoc-Pip(Boc)-OH
  • Resin Swelling: Swell the resin in DMF for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (or an alternative deprotection solution, see FAQ 3) for 5-10 minutes. Repeat once.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of the deprotection solution.

  • Monomer Activation: In a separate vessel, dissolve Fmoc-Pip(Boc)-OH (3-5 eq.), HATU (2.9 eq.), and DIPEA (6-10 eq.) in DMF. Allow to pre-activate for 5-10 minutes.

  • Coupling: Add the activated monomer solution to the resin and agitate for 2-4 hours at room temperature.

  • Monitoring: Perform a colorimetric test (e.g., Kaiser test on a small sample of beads) to check for completion. If the test is positive (indicating free amines), perform a second coupling (double coupling).

  • Washing: Wash the resin with DMF (5-7 times) and DCM (3-5 times) to prepare for the next cycle.

Protocol 2: Final Cleavage and Deprotection
  • Resin Preparation: Wash the final peptide-resin with DCM and dry under vacuum for at least 1 hour.

  • Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the side-chain protecting groups used. A common cocktail is TFA/TIS/H₂O (95:2.5:2.5) .

  • Cleavage Reaction: Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin) and agitate at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the resin and collect the TFA solution. Precipitate the crude peptide by adding the TFA solution dropwise into a large volume of cold diethyl ether.

  • Isolation: Centrifuge the ether suspension to pellet the peptide. Decant the ether and wash the peptide pellet with cold ether 2-3 more times.

  • Drying: Dry the crude peptide pellet under vacuum.

  • Purification: Purify the peptide using RP-HPLC as discussed in FAQ 2.

References

Technical Support Center: Preventing Racemization of Chiral Centers During Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for peptide synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent one of the most critical side reactions in peptide chemistry: racemization. Maintaining the stereochemical integrity of amino acids is paramount, as the loss of chirality can lead to inactive or even harmful peptide diastereomers.[1] This guide provides in-depth, experience-based answers to common challenges, moving beyond simple protocols to explain the underlying chemical principles.

Section 1: Understanding Racemization

Q1: What is racemization in the context of peptide synthesis, and why is it a problem?

Racemization is the process by which a chirally pure amino acid is converted into a mixture of both its L- and D-enantiomers. In peptide synthesis, this leads to the incorporation of incorrect stereoisomers into the peptide chain, resulting in diastereomeric impurities.[2] These impurities can be difficult to separate from the desired peptide and can drastically alter the peptide's three-dimensional structure, biological activity, and therapeutic efficacy.[2][3]

Q2: What are the primary mechanisms of racemization during peptide synthesis?

There are two main pathways through which racemization occurs, both of which are catalyzed by bases:[2][4]

  • Oxazolone Formation (Path B): This is the most predominant mechanism.[2] During the activation of the C-terminal carboxyl group of an N-protected amino acid, a highly reactive intermediate is formed. This intermediate can cyclize to form a planar 5(4H)-oxazolone.[1][2] The α-proton of this oxazolone is highly acidic and can be easily abstracted by a base. Reprotonation can then occur from either side of the planar ring, leading to a mixture of L- and D-isomers.[2]

  • Direct Enolization (Path A): This mechanism involves the direct abstraction of the α-proton from the activated amino acid by a base, forming a carbanion intermediate.[4] Subsequent reprotonation can lead to inversion of the stereocenter. This pathway is more significant for amino acid residues with particularly acidic α-protons.[2][4]

Racemization_Mechanisms cluster_0 Activated Amino Acid (L-form) cluster_1 Path B: Oxazolone Formation (Major) cluster_2 Path A: Direct Enolization (Minor) Activated_AA R-CH(NH-P)-C(=O)-X Oxazolone Planar Oxazolone Intermediate Activated_AA->Oxazolone Cyclization Proton_Abstraction_A Base abstracts α-proton Activated_AA->Proton_Abstraction_A Proton_Abstraction_B Base abstracts α-proton Oxazolone->Proton_Abstraction_B Reprotonation_B Reprotonation Proton_Abstraction_B->Reprotonation_B Racemized_Product_B Racemized Activated Ester Reprotonation_B->Racemized_Product_B Final_Peptide Peptide with L- and D-residues Racemized_Product_B->Final_Peptide Coupling Carbanion Carbanion Intermediate Proton_Abstraction_A->Carbanion Reprotonation_A Reprotonation Carbanion->Reprotonation_A Racemized_Product_A Racemized Activated Ester Reprotonation_A->Racemized_Product_A Racemized_Product_A->Final_Peptide Coupling

Primary mechanisms of racemization during peptide synthesis.

Section 2: Troubleshooting Guides

Issue 1: Significant racemization detected in the final peptide product.

This is a common issue that can often be traced back to the coupling step. Here's a step-by-step guide to troubleshoot and mitigate the problem.

Step 1: Review Your Coupling Reagent and Additives.

Certain coupling reagents are more prone to inducing racemization than others.

  • Carbodiimides (e.g., DCC, DIC, EDC): These reagents can lead to significant racemization if used alone because they form a highly reactive O-acylisourea intermediate that readily forms an oxazolone.[2][5][6]

  • Phosphonium and Aminium/Uronium Reagents (e.g., HBTU, HATU, PyBOP): While generally efficient and designed for low racemization, these can still cause racemization, especially with sensitive amino acids like histidine and cysteine.[7][8][9]

Solution:

  • Incorporate Additives: Always use additives like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma Pure) when using carbodiimide coupling reagents. These additives react with the activated amino acid to form an active ester that is less prone to racemization.[1][5][10] HOAt is generally considered more effective than HOBt at suppressing racemization.[11]

  • Choose a Milder Coupling Reagent: For particularly sensitive couplings, consider using a reagent known for lower racemization potential.[12] The combination of DIC with an additive like HOBt, HOAt, or Oxyma Pure is often a reliable choice for minimizing racemization, especially for residues like Cys(Trt).[13]

Step 2: Evaluate the Base Used in the Coupling Reaction.

The choice of base and its strength can significantly impact the extent of racemization.[11] Stronger bases can accelerate the abstraction of the α-proton, leading to increased racemization.[4]

  • Commonly Used Bases: N,N-diisopropylethylamine (DIEA) is a strong base commonly used, while N-methylmorpholine (NMM) and 2,4,6-collidine are weaker bases.[11]

Solution:

  • Switch to a Weaker Base: If you are observing significant racemization with DIEA, consider switching to a weaker base like NMM or 2,4,6-collidine.[11][13] Studies have shown that for problematic couplings, such as those involving cysteine, replacing NMM with the more sterically hindered and weaker base 2,4,6-collidine can significantly suppress racemization.[14]

  • Optimize Base Concentration: Use the minimum amount of base necessary to facilitate the reaction. Typically, one equivalent of base is required for amino acid salts (e.g., hydrochlorides), but for uronium/aminium salt reagents, excess base is often used.[13] Reducing this excess can sometimes lower racemization.

Step 3: Assess the Amino Acid Being Coupled.

Some amino acids are inherently more susceptible to racemization than others.

  • High-Risk Residues: Histidine (His) and Cysteine (Cys) are particularly prone to racemization.[7][9] The imidazole ring of histidine can catalyze the racemization process.[15] Serine (Ser) can also be problematic under certain conditions.[9]

Solution:

  • Side-Chain Protection: For histidine, ensure proper side-chain protection (e.g., Trt, Mmt, Mtt) to reduce the catalytic effect of the imidazole nitrogen.[7][15] For cysteine, using a bulky protecting group like trityl (Trt) can help minimize some side reactions, though racemization can still occur.[7]

  • Specialized Protocols: For Cys and His, consider using coupling conditions specifically developed to minimize racemization. For example, the use of copper(II) chloride (CuCl₂) in combination with HOBt has been shown to be effective in suppressing racemization during cysteine coupling.[7][16]

Issue 2: Racemization is observed specifically at the C-terminal residue.

The C-terminal residue is often the most susceptible to racemization, particularly during its initial esterification to the resin.

Step 1: Analyze the Resin Loading Conditions.

The conditions used to attach the first amino acid to the resin are critical. The use of strong bases like DMAP, while effective for catalysis, can promote racemization.[6]

Solution:

  • Minimize DMAP: When coupling an amino acid to a hydroxyl-functionalized resin (like Wang or PAM resin), a catalytic amount of 4-(N,N-dimethylamino)pyridine (DMAP) is often required.[6] It is crucial to use no more than 0.15 equivalents of DMAP to avoid excessive racemization.[6]

  • Use Pre-loaded Resins: Whenever possible, use commercially available pre-loaded resins. This bypasses the potentially problematic initial esterification step in your lab.

  • Alternative Resins: For Fmoc-based synthesis, using a 2-chlorotrityl chloride resin can be advantageous. The steric bulk of the trityl group helps to inhibit side reactions like diketopiperazine formation, which can be an issue at the dipeptide stage.[7]

Section 3: Advanced Prevention Strategies & FAQs

Q3: How do additives like HOBt and HOAt work to suppress racemization?

Additives like HOBt and HOAt are crucial for minimizing racemization, especially when using carbodiimide coupling reagents.[17] When a carbodiimide activates a carboxylic acid, it forms a highly reactive O-acylisourea intermediate. This intermediate is very susceptible to cyclization to the problematic oxazolone.[5] HOBt and HOAt act as nucleophiles that rapidly intercept the O-acylisourea to form an active ester (OBt or OAt ester).[1][5] These active esters are more stable and less prone to oxazolone formation, yet still reactive enough to couple with the free amine of the growing peptide chain, thus preserving the stereochemistry.[1][10]

HOBt_Mechanism cluster_main HOBt-Mediated Coupling Activated_AA O-acylisourea (High Racemization Risk) HOBt HOBt Additive Activated_AA->HOBt Intercepts Oxazolone Oxazolone Formation (Racemization) Activated_AA->Oxazolone Direct Path (No Additive) OBt_Ester OBt Active Ester (Low Racemization Risk) HOBt->OBt_Ester Forms Peptide_Amine Peptide N-terminus (H₂N-Peptide) OBt_Ester->Peptide_Amine Couples with Peptide_Bond Stable Peptide Bond Peptide_Amine->Peptide_Bond

Role of HOBt in suppressing oxazolone formation.
Q4: Can temperature affect the rate of racemization?

Yes, temperature can play a significant role. Higher temperatures generally increase reaction rates, including the rate of oxazolone formation and proton abstraction, which can lead to more racemization. It is generally advisable to carry out coupling reactions at room temperature or even at 0°C for particularly sensitive amino acids or segment condensations.

Q5: Are there any "racemization-free" coupling reagents?

While many modern coupling reagents are marketed as "low-racemization," no coupling method is entirely free from the risk of racemization under all conditions.[3][18] However, some newer reagents and methods show great promise. For example, ynamides have been developed as coupling reagents that proceed under very mild conditions and have shown excellent results in preventing racemization, even in challenging peptide fragment condensations.[18]

Q6: How can I quantify the amount of racemization in my synthetic peptide?

Accurate quantification is essential to validate your synthesis protocol. A common method involves:

  • Total Hydrolysis: The purified peptide is completely hydrolyzed into its constituent amino acids using 6N HCl.

  • Derivatization: The amino acids in the hydrolysate are derivatized with a chiral reagent (e.g., Marfey's reagent) to form diastereomers.

  • Chromatographic Analysis: These diastereomers can then be separated and quantified using reverse-phase HPLC. Alternatively, chiral gas chromatography (GC) can be used to separate and quantify the enantiomers of the amino acids.

Data Summary: Impact of Coupling Reagents and Additives on Racemization

The choice of coupling methodology has a direct and quantifiable impact on stereochemical purity. The following table summarizes typical racemization levels for a model coupling of Fmoc-L-Ser(tBu)-OH to L-Leu-OtBu.

Coupling Reagent/AdditiveBaseTemperature (°C)% D-Serine Formed (Racemization)Reference
HATUNMMRoom Temp~5.0%[9]
HBTUDIPEARoom Temp~2.5%[19]
DIC / HOBt-Room Temp< 1.0%[20]
DIC / Oxyma-Room TempNegligible[9]

Data is illustrative and can vary based on the specific amino acids and reaction conditions.

Section 4: Experimental Protocols

Protocol: Standard Coupling with DIC/HOBt for Minimal Racemization

This protocol describes a general method for manual Fmoc-based solid-phase peptide synthesis (SPPS) designed to minimize racemization.

Materials:

  • Resin-bound peptide with a free N-terminal amine

  • Fmoc-protected amino acid (3 equivalents)

  • 1-Hydroxybenzotriazole (HOBt) (3 equivalents)

  • Diisopropylcarbodiimide (DIC) (3 equivalents)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Activation: In a separate vial, dissolve the Fmoc-amino acid and HOBt in a minimal amount of DMF.

  • Initiate Coupling: Add the DIC to the amino acid/HOBt solution and immediately add this mixture to the resin.

  • Reaction: Agitate the reaction vessel at room temperature for 1-2 hours.

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction (a negative test indicates completion).

  • Washing: Once the reaction is complete, drain the reaction vessel and wash the resin thoroughly with DMF (5-7 times) to remove any excess reagents and byproducts.

  • Repeat: Proceed to the next deprotection and coupling cycle.

By understanding the mechanisms of racemization and carefully selecting reagents and conditions, researchers can significantly improve the stereochemical purity of their synthetic peptides, leading to more reliable and effective outcomes in their research and development endeavors.

References

Technical Support Center: Peptide Synthesis with Constrained Building Blocks

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I've designed this Technical Support Center to provide in-depth, field-proven guidance on improving the yield of peptide synthesis, with a special focus on the challenges presented by constrained building blocks. This resource is structured to move from general troubleshooting to specific, frequently encountered issues, ensuring you can quickly diagnose and resolve problems in your workflow.

This guide is intended for researchers, scientists, and drug development professionals actively engaged in solid-phase peptide synthesis (SPPS). Here, we will explore the causality behind common experimental failures and provide robust, self-validating protocols to enhance your synthetic outcomes.

Part 1: General Troubleshooting Guide

Low peptide yield and purity are often symptoms of underlying issues at various stages of the synthesis process. Constrained building blocks, due to their steric hindrance and influence on the peptide backbone, can exacerbate these common problems. This section is organized by the major steps in SPPS to help you pinpoint and address the root cause of your synthetic challenges.

Issue 1: Incomplete or Failed Coupling Reactions

This is one of the most frequent causes of low yield, leading to deletion sequences that can be difficult to separate from the target peptide.[1][2]

Symptoms:

  • A positive Kaiser test (blue beads) after the coupling step, indicating free primary amines.[1]

  • Mass spectrometry (MS) analysis of the crude product shows significant peaks corresponding to the mass of the peptide minus the problematic residue (deletion sequence).[1]

  • Low overall yield of the final, purified peptide.[3]

Root Causes & Solutions:

  • Steric Hindrance: Constrained building blocks, such as α,α-disubstituted amino acids (e.g., Aib) or N-alkylated amino acids, present a significant physical barrier to the incoming activated amino acid.[4][5] Standard coupling protocols are often insufficient.[4]

    • Solution: Employ high-reactivity coupling reagents. Uronium/aminium salts like HATU and HCTU, or phosphonium salts like PyAOP, are generally more effective than standard carbodiimides.[4][6] These reagents form highly reactive intermediates that can overcome the steric barrier.

  • Peptide Aggregation: The growing peptide chain, particularly if it contains hydrophobic or β-branched residues, can fold into stable secondary structures (like β-sheets) on the resin.[1][7][8][9] This aggregation physically blocks reactive sites.[1][10]

    • Solution 1: "Structure-Breaking" Residues: The incorporation of pseudoproline dipeptides can disrupt the formation of these secondary structures by inducing a "kink" in the peptide backbone.[9][10][11] This is a proactive strategy to prevent aggregation before it starts.

    • Solution 2: Optimized Reaction Conditions: Increasing the reaction temperature (e.g., using microwave-assisted synthesis) can provide the necessary energy to disrupt aggregates.[7][9] Additionally, using "chaotropic" solvents or agents that disrupt hydrogen bonds can improve solvation of the peptide chain.[9]

Experimental Protocol: Optimizing a Difficult Coupling Step

This protocol outlines a systematic approach to troubleshooting and improving the efficiency of a challenging coupling reaction.

  • Initial Assessment: After a standard coupling cycle, perform a qualitative test (e.g., Kaiser test) on a small sample of resin beads.[1]

  • If the test is positive (incomplete coupling):

    • Step 2a (Recoupling): Immediately perform a second coupling (a "double couple") using fresh reagents. For highly hindered residues, this is often a necessary first step.[12]

    • Step 2b (Reagent Upgrade): If double coupling with standard reagents fails, switch to a more potent coupling reagent for the next attempt (see Table 1).

  • Proactive Measures for Known Difficult Sequences:

    • Increase the equivalents of amino acid and coupling reagent.

    • Extend the coupling reaction time.

    • Consider elevating the temperature, if your equipment allows.

Table 1: Recommended Coupling Reagents for Constrained Building Blocks
Coupling ReagentClassKey AdvantagesReference
HATU Uronium SaltHighly reactive, forms OAt esters, effective for hindered couplings.[4]
HCTU Uronium SaltGood coupling efficiency and racemization suppression.[6]
COMU Uronium SaltSuperior racemization suppression compared to HOBt-based reagents.[4][6]
PyAOP Phosphonium SaltExcellent for sterically hindered amino acids.[4]
Issue 2: Incomplete Fmoc-Deprotection

Failure to completely remove the Fmoc protecting group from the N-terminus of the growing peptide chain is another common failure mode, leading to truncated sequences.

Symptoms:

  • UV monitoring of the Fmoc deprotection step (if available) shows an incomplete or "flattened" release profile.[10]

  • MS analysis of the crude product reveals a major peak corresponding to the peptide sequence that was prematurely terminated.[1]

Root Causes & Solutions:

  • Aggregation: As with coupling, on-resin aggregation can prevent the deprotecting agent (typically piperidine in DMF) from reaching the Fmoc group.[10]

    • Solution: The strategies to combat aggregation mentioned above (pseudoprolines, elevated temperature, chaotropic agents) are also effective here.

  • Insufficient Reaction Time/Reagent Strength: For some "difficult sequences," standard deprotection times may not be sufficient.

    • Solution: Extend the deprotection time or use a stronger base, such as DBU, in the deprotection cocktail. On-line monitoring of Fmoc release is a powerful tool to detect the onset of aggregation and determine if extended deprotection is necessary.[13]

Part 2: Frequently Asked Questions (FAQs)

This section addresses specific, common questions encountered when working with constrained building blocks.

Q1: My peptide synthesis fails after incorporating a Proline residue. What's happening?

A1: Proline is unique because its N-terminus is a secondary amine, which is inherently less reactive than the primary amines of other amino acids.[12] This can lead to incomplete coupling of the next amino acid in the sequence. Furthermore, the dipeptide sequence X-Pro is particularly prone to cyclizing to form a diketopiperazine, which terminates the chain.[14]

  • Troubleshooting Steps:

    • Double Couple After Proline: Always perform a double coupling for the amino acid immediately following a proline residue.[12]

    • Use 2-Chlorotrityl Chloride Resin: If the proline is one of the first two residues at the C-terminus, using a sterically bulky resin like 2-chlorotrityl chloride can inhibit diketopiperazine formation.[14]

Q2: I'm observing a side product with a mass of +51 Da when my sequence contains Cysteine. What is this?

A2: This is likely the formation of 3-(1-Piperidinyl)alanine. This side reaction occurs when the protected sulfhydryl group of a C-terminal cysteine is eliminated under basic conditions (like the piperidine used for Fmoc deprotection), forming a dehydroalanine intermediate. This intermediate then reacts with piperidine.[14]

  • Mitigation Strategy:

    • Use a more sterically bulky protecting group for the cysteine side chain, such as Trityl (Trt), to minimize this side reaction.[14]

Q3: My peptide contains an Asp-Gly sequence and the final product has poor purity with a rearranged peak in the mass spectrum. What is the cause?

A3: This is a classic case of aspartimide formation. The side-chain carboxyl group of aspartic acid can cyclize with the backbone amide nitrogen of the following glycine residue, especially under basic or acidic conditions. This aspartimide intermediate can then reopen to form a mixture of the desired α-aspartyl peptide and an undesired β-aspartyl peptide, or it can react with piperidine.[14]

  • Preventative Measures:

    • Add HOBt to Deprotection Solution: Including an additive like 1-hydroxybenzotriazole (HOBt) in the piperidine deprotection solution can suppress aspartimide formation.[14]

    • Use Backbone Protection: Incorporating a protecting group on the backbone amide nitrogen of the glycine can completely prevent this side reaction. Commercially available dipeptides like Fmoc-Asp(OtBu)-(Dmb)Gly-OH are designed for this purpose.[10]

Logical Workflow: Troubleshooting Low Peptide Yield

The following diagram illustrates a systematic workflow for diagnosing and resolving low yield in SPPS, particularly when constrained building blocks are involved.

G start Low Yield of Crude Peptide analysis Analyze Crude Product (HPLC & MS) start->analysis deletion Deletion Sequences (-AA mass) analysis->deletion Identify Impurity Profile truncation Truncation Sequences (premature stop) analysis->truncation side_reactions Unexpected Masses (+/- protecting groups, etc.) analysis->side_reactions cause_coupling Root Cause: Incomplete Coupling deletion->cause_coupling cause_deprotection Root Cause: Incomplete Deprotection truncation->cause_deprotection cause_cleavage Root Cause: Cleavage/Deprotection Issue side_reactions->cause_cleavage solution_coupling Solution: - Double Couple - Use Stronger Reagents (HATU) - Increase Temperature - Add Pseudoprolines cause_coupling->solution_coupling Implement Fix solution_deprotection Solution: - Extend Deprotection Time - Add DBU - Disrupt Aggregation cause_deprotection->solution_deprotection Implement Fix solution_cleavage Solution: - Optimize Scavenger Cocktail - Adjust Cleavage Time/Temp cause_cleavage->solution_cleavage Implement Fix

Caption: Systematic workflow for troubleshooting low peptide yield.

Part 3: Cleavage and Final Deprotection

The final cleavage of the peptide from the resin and removal of side-chain protecting groups is a critical step where many side reactions can occur if not properly optimized.

Choosing the Right Cleavage Cocktail

The composition of your cleavage cocktail is dictated by the amino acids present in your peptide. Reactive cationic species are generated during cleavage and can modify sensitive residues unless they are "scavenged" by nucleophilic reagents in the cocktail.

Table 2: Common Cleavage Cocktails for Fmoc SPPS
Reagent CocktailComposition (TFA/Scavengers)Target Residues / Use CaseReference
Standard (95:2.5:2.5) 95% TFA, 2.5% Water, 2.5% TISFor peptides without sensitive residues like Cys, Met, or Trp.[11]
Reagent K 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% EDTA robust, general-purpose cocktail for peptides with sensitive residues, including Arg(Pbf/Pmc).[11]
Reagent B 88% TFA, 5% Phenol, 5% Water, 2% TIS"Odorless" alternative useful for trityl-based protecting groups. Does not protect Met from oxidation.[15]
Reagent H 81% TFA, 5% Phenol, 5% Thioanisole, 2.5% EDT, 3% Water, 2% DMS, 1.5% NH4ISpecifically designed to prevent methionine oxidation.[15]

TFA: Trifluoroacetic acid; TIS: Triisopropylsilane; EDT: 1,2-Ethanedithiol; DMS: Dimethylsulfide

Experimental Protocol: Standard Peptide Cleavage and Precipitation

  • Preparation: Place the dry peptide-resin (50-100 mg) in a suitable reaction vessel.

  • Cleavage: Add the appropriate, freshly prepared cleavage cocktail (e.g., Reagent K, ~10 mL per gram of resin).[11]

  • Reaction: Gently agitate the mixture at room temperature for 2-4 hours. Peptides with multiple arginine residues may require longer deprotection times.[15]

  • Isolation: Filter the resin and collect the filtrate into a centrifuge tube containing cold diethyl ether or methyl tert-butyl ether (MTBE) (at least a 10-fold volume excess).[11] A white precipitate of the crude peptide should form.

  • Pelleting: Centrifuge the mixture to pellet the peptide.

  • Washing: Decant the ether and wash the peptide pellet twice with cold ether to remove residual scavengers and cleaved protecting groups.

  • Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.[11] The peptide is now ready for purification by HPLC.

This technical guide provides a framework for understanding and overcoming the common challenges associated with the synthesis of peptides containing constrained building blocks. By understanding the chemical principles behind these issues, you can make informed decisions to optimize your protocols and achieve higher yields and purities in your synthetic efforts.

References

Validation & Comparative

A Senior Application Scientist's Guide to (R)-1-N-Boc-4-N-Fmoc-2-Piperazine Carboxylic Acid and its Role in Modern Peptide Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Comparison with Acyclic, Homologous, and N-Substituted Unnatural Amino Acids

Introduction: Beyond Nature's Alphabet

In the field of drug discovery and peptide engineering, the 20 proteinogenic amino acids are merely the starting point. The strategic incorporation of unnatural amino acids (UAAs) into peptide sequences has become a cornerstone of modern medicinal chemistry, offering a powerful toolkit to overcome the inherent limitations of natural peptides, such as poor metabolic stability and limited conformational diversity.[][2] UAAs can introduce novel side chains, modify the peptide backbone, and, most critically, impose conformational constraints that lock a peptide into a bioactive shape.[3][4]

This guide provides an in-depth comparison of (R)-1-N-Boc-4-N-Fmoc-2-Piperazine carboxylic acid, a unique cyclic diamino acid scaffold, with three other major classes of UAAs: α-aminoisobutyric acid (Aib), β-amino acids, and N-substituted glycines (peptoids). We will explore the distinct structural and functional consequences of incorporating each of these building blocks, supported by experimental insights and detailed protocols for their use in solid-phase peptide synthesis (SPPS).

The Focus Molecule: this compound

This compound is a highly valuable building block for creating structured peptidomimetics.[5][] Its power lies in a unique combination of three core features:

  • The Piperazine Scaffold: The six-membered heterocyclic ring inherently restricts the torsional angles of the peptide backbone, acting as a potent turn-inducer. This pre-organization can significantly reduce the entropic penalty of binding to a biological target, potentially leading to higher affinity and selectivity.

  • Orthogonal Protection: The molecule features two distinct, orthogonally-protected amine functionalities: a tert-butyloxycarbonyl (Boc) group and a 9-fluorenylmethyloxycarbonyl (Fmoc) group.[5][] This is a synthetic chemist's dream, allowing for selective deprotection and chain elongation from either the N1 or N4 position. This enables the creation of complex branched or cyclic peptides that are difficult to access with conventional amino acids.

  • Defined Stereochemistry: The (R)-configuration at the C2 position provides precise three-dimensional control over the orientation of the side chains and the peptide backbone, which is critical for designing specific molecular recognition motifs.

This combination makes the piperazine scaffold an exceptional tool for mimicking β-turns or for use as a scaffold in combinatorial chemistry to generate diverse molecular libraries.[5]

Comparator Unnatural Amino Acids: A Field Overview

To fully appreciate the utility of the piperazine scaffold, we must compare it to other widely used classes of UAAs.

Acyclic Constrained: α-Aminoisobutyric Acid (Aib)

Aib is one of the simplest UAAs, characterized by the presence of two methyl groups on its α-carbon.[7] This gem-dimethyl substitution sterically hinders rotation around the backbone's phi (φ) and psi (ψ) bonds, strongly promoting the formation of helical secondary structures (specifically 3₁₀-helices in shorter sequences and α-helices in longer ones).[7][8][9]

  • Key Advantage: A potent helix-inducer that enhances proteolytic resistance due to the sterically hindered α-carbon.[8][10]

  • Limitation: Its conformational influence is largely limited to inducing helicity, offering less versatility for mimicking other secondary structures like β-turns or extended sheets.

Backbone Homologation: β-Amino Acids

β-Amino acids introduce an additional carbon atom into the peptide backbone, shifting the amino group to the β-position relative to the carboxyl group.[11][12][13] This seemingly small change has profound consequences:

  • Structural Diversity: Peptides composed of β-amino acids (β-peptides) can fold into unique and stable secondary structures, including various helices and sheets, that are distinct from those formed by α-peptides.[14]

  • Proteolytic Resistance: The altered backbone is not recognized by most proteases, leading to a dramatic increase in metabolic stability.[11][12][13]

  • Versatility: The vast number of possible β-amino acid structures (differing in substitution at the Cα and Cβ positions) provides enormous scope for molecular design.[12]

Backbone Isomerism: N-Substituted Glycines (Peptoids)

Peptoids are isomers of peptides where the side chain is attached to the backbone amide nitrogen rather than the α-carbon.[15][16] This fundamental shift results in several unique properties:

  • Complete Protease Resistance: The lack of a standard peptide bond renders peptoids completely stable to proteolysis.[16][17]

  • High Side-Chain Diversity: The synthesis method allows for the incorporation of a vast array of primary amines, creating immense chemical diversity.[18]

  • Conformational Flexibility: Peptoids lack the backbone N-H proton, precluding the formation of hydrogen bond-stabilized secondary structures like α-helices and β-sheets.[15][16] While certain side chains can induce helical structures, they are generally more flexible than peptides.

Caption: Comparative molecular structures of key unnatural amino acids.

Comparative Analysis: Performance and Application

The choice of a UAA is dictated by the specific goals of the peptide design project. The following table provides a direct comparison of our focus molecule against the selected alternatives.

Feature / Parameter(R)-1-N-Boc-4-N-Fmoc-2-Piperazine CAα-Aminoisobutyric Acid (Aib)β-Amino AcidsN-Substituted Glycines (Peptoids)
Backbone Structure Cyclic diamino acidAcyclic α,α-disubstitutedAcyclic, extended backboneAcyclic, N-substituted isomer
Primary Conformational Impact Induces rigid β-turnsStrongly promotes 3₁₀/α-helices[7][8]Forms novel secondary structures[14]Generally flexible; can form helices with specific side chains[16]
Proteolytic Stability High (hindered cleavage sites)High (α,α-disubstitution)[8]Very High (non-natural backbone)[11][12]Complete (no peptide bonds)[16][17]
Synthetic Method Standard Fmoc/Boc SPPSFmoc SPPS (requires stronger coupling conditions)[19]Standard Fmoc SPPSSub-monomer SPPS[18]
Key Advantage Orthogonal protection for branching/cyclization; precise turn scaffoldPotent and simple helix inductionBackbone modification for novel folds and high stabilityHigh side-chain diversity and complete protease resistance
Ideal Applications Constrained cyclic peptides, combinatorial scaffolds, receptor antagonistsStabilizing helical motifs in peptide therapeutics (e.g., GPCR ligands)[8]Peptidomimetics with extended half-life, antimicrobial peptides[11][20]Drug discovery libraries, protease-rich environments, membrane-active agents[17][18]

Experimental Protocols: A Practical Guide to Incorporation

The true test of a building block is its performance in the lab. Here, we detail standardized protocols for incorporating both the piperazine scaffold and the sterically hindered Aib into a growing peptide chain using automated solid-phase peptide synthesis.

Protocol 1: Incorporation of this compound

This protocol assumes a standard Fmoc-SPPS workflow. The piperazine building block is treated like a standard Fmoc-protected amino acid.

Objective: To couple this compound to a resin-bound peptide with a free N-terminal amine.

Materials:

  • Fmoc-Rink Amide MBHA resin (or other suitable resin) with pre-loaded peptide sequence.

  • This compound (4 eq.)

  • HBTU (3.9 eq.)

  • HOBt (4 eq.)

  • DIPEA (8 eq.)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • 20% Piperidine in DMF (v/v) for Fmoc deprotection

Methodology:

  • Resin Preparation: Swell the peptide-resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for an additional 15 minutes to ensure complete removal of the N-terminal Fmoc group. Wash the resin thoroughly with DMF (5x).

  • Activation of the Amino Acid: In a separate vessel, dissolve this compound, HBTU, and HOBt in a minimal volume of DMF. Add DIPEA and allow the solution to pre-activate for 2-3 minutes. The solution should turn yellow.

  • Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the reaction vessel at room temperature for 2 hours. Causality Note: A longer coupling time is recommended to ensure efficient reaction with the secondary amine of the preceding residue, if applicable.

  • Washing: Drain the reaction solution and wash the resin thoroughly with DMF (5x) to remove excess reagents.

  • Confirmation: Perform a Kaiser test or Chloranil test to confirm the absence of free primary amines, indicating a complete coupling reaction.

  • Continuation: The synthesis can now proceed by deprotecting the newly added Fmoc group to continue chain elongation, or the orthogonal Boc group can be removed under acidic conditions (e.g., TFA) for side-chain modification or branching.

Protocol 2: Incorporation of Fmoc-Aib-OH

Due to the steric hindrance from the gem-dimethyl group, Aib requires more forceful coupling conditions than standard amino acids.

Objective: To couple Fmoc-Aib-OH to a resin-bound peptide with a free N-terminal amine.

Materials:

  • Fmoc-Rink Amide MBHA resin with pre-loaded peptide sequence.

  • Fmoc-Aib-OH (5 eq.)

  • DIC (5 eq.)

  • Oxyma Pure (5 eq.)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • 20% Piperidine in DMF (v/v)

Methodology:

  • Resin Preparation & Deprotection: Follow steps 1 and 2 from Protocol 1.

  • Activation/Coupling Solution: In a separate vessel, dissolve Fmoc-Aib-OH and Oxyma Pure in DMF.

  • Coupling Reaction: Add the Aib/Oxyma solution to the resin. Immediately add DIC to the resin slurry. Agitate the reaction vessel at room temperature for 4-6 hours. Causality Note: The use of the carbodiimide DIC with Oxyma as an additive provides high activation energy necessary to overcome the steric hindrance of Aib.[19] Standard HBTU/HOBt activation is often insufficient and can lead to side reactions.

  • Double Coupling (Optional but Recommended): For sequences containing consecutive Aib residues, a second coupling step is highly recommended to maximize yield. Drain and wash the resin, then repeat step 3.

  • Washing: Drain the final reaction solution and wash the resin thoroughly with DMF (5x).

  • Confirmation: Perform a Kaiser test. A negative result indicates a successful coupling.

SPPS_Workflow start Start: Peptide-Resin (N-terminally Fmoc-protected) deprotection Step 1: Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Step 2: Coupling - UAA (4 eq) - Coupling Reagents (e.g., HBTU/HOBt or DIC/Oxyma) wash1->coupling wash2 Wash (DMF) coupling->wash2 check Step 3: Check Completion (e.g., Kaiser Test) wash2->check repeat Incomplete: Repeat Coupling check->repeat Positive continue_synthesis Complete: Continue to next cycle check->continue_synthesis Negative repeat->coupling

Caption: A generalized workflow for Solid-Phase Peptide Synthesis (SPPS).

Conclusion and Future Perspectives

The selection of an unnatural amino acid is a critical decision in the design of a therapeutic peptide or chemical probe.

  • This compound stands out for its unique ability to serve as a conformationally rigid turn-inducer and a scaffold for creating complex, branched peptide architectures. Its orthogonal protecting groups offer a level of synthetic flexibility that is unmatched by the other UAAs discussed. It is the ideal choice when the goal is to mimic a specific turn structure or to build a combinatorial library on a constrained core.

  • Aib remains the workhorse for stabilizing helical structures. Its incorporation is synthetically challenging but provides a reliable method for enhancing helicity and, consequently, proteolytic resistance and target affinity in many systems.

  • β-Amino acids offer the most profound alteration to the peptide backbone, creating truly novel peptidomimetics with unique folding propensities and exceptional stability.[11][20] They are best suited for de novo design projects and for applications where overcoming protease degradation is the primary concern.

  • Peptoids provide the ultimate in side-chain diversity and protease resistance.[17] While they sacrifice the hydrogen-bonding-driven secondary structures of peptides, their ease of synthesis and stability make them an outstanding platform for high-throughput screening and the discovery of novel bioactive ligands.

Ultimately, the continued expansion of the UAA toolkit, exemplified by versatile building blocks like the piperazine derivative, empowers researchers to move beyond the limitations of natural peptides and engineer molecules with precisely tailored properties for advanced therapeutic and biotechnological applications.

References

A Comparative Guide to Piperazine Incorporation in Peptidomimetics: Enhancing Stability and Bioactivity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Overcoming the Peptide Therapeutic Hurdle

Peptides are remarkable signaling molecules, offering high specificity and potency that make them attractive candidates for drug development.[1][2] However, their therapeutic potential is often hampered by inherent weaknesses: rapid degradation by proteases and conformational flexibility, which can lead to poor bioavailability and reduced activity. A primary strategy to overcome these limitations is the development of peptidomimetics, synthetic molecules that mimic the structure and function of natural peptides but with enhanced drug-like properties.

Among the various scaffolds used in peptidomimetic design, piperazine has emerged as a "privileged structure."[3][4] This six-membered nitrogen-containing heterocycle can be incorporated into a peptide backbone to impart significant advantages.[5] This guide provides a technical comparison of piperazine-incorporated peptides against their native counterparts, detailing the impact on stability and bioactivity with supporting experimental frameworks.

The Piperazine Advantage: A Foundation of Rigidity and Favorable Chemistry

The utility of the piperazine ring stems from its unique structural and chemical properties. Unlike a flexible peptide chain, the piperazine ring introduces a rigid conformational constraint.[6][7] This pre-organizes the peptide into a specific three-dimensional shape, which can be crucial for receptor binding.

Key Properties of the Piperazine Scaffold:

  • Structural Rigidity: The piperazine ring predominantly adopts a stable "chair" conformation, limiting the rotational freedom of the peptide backbone.[7][8] This reduces the entropic penalty upon binding to a target receptor, potentially leading to higher affinity.

  • Protease Resistance: The replacement of a natural amide bond with the piperazine structure creates a non-natural linkage that is resistant to cleavage by endogenous proteases, a major pathway of peptide degradation.[1]

  • Improved Physicochemical Properties: The two nitrogen atoms in the piperazine ring can act as hydrogen bond acceptors, while N-H groups can be hydrogen bond donors.[6][9] This can improve solubility and other pharmacokinetic properties. The basic nature of the nitrogens can also be fine-tuned to optimize drug-like characteristics.[3]

Impact on Peptide Stability: A Shield Against Degradation

A critical challenge in peptide drug development is achieving sufficient in vivo half-life. Incorporation of a piperazine scaffold directly addresses this by enhancing stability against enzymatic breakdown.

Comparative Analysis: Enzymatic Stability

Native peptides are rapidly hydrolyzed by peptidases in blood plasma. By replacing a scissile peptide bond with a piperazine-based unit, the resulting peptidomimetic is no longer recognized as a substrate by these enzymes. This translates directly to a longer plasma half-life. For example, a platform based on branched piperazine-2,5-diones (a related cyclic structure) was developed specifically to create orally available peptidomimetics by preventing enzymatic degradation.[1][10]

Studies on synthetic piperazines (not incorporated into peptides) have also demonstrated the inherent stability of the core structure in human whole blood, with benzyl piperazines being particularly stable over long-term storage.[11] This inherent stability of the chemical scaffold contributes to the overall robustness of the final peptidomimetic.

Compound TypeModificationKey AdvantageTypical Plasma Half-life (t½)
Native PeptideNoneHigh target specificityMinutes
Piperazine-Modified Peptide Backbone replacement High resistance to proteases Hours to Days
D-Amino Acid AnalogueStereochemical inversionIncreased protease resistanceHours
Cyclized PeptideHead-to-tail cyclizationHigh protease resistance, conformational constraintHours

Table 1: Conceptual comparison of peptide stability enhancement strategies. The incorporation of a piperazine scaffold offers a significant improvement in plasma half-life by rendering the peptide backbone resistant to enzymatic cleavage.

Visualizing the Workflow: From Synthesis to Analysis

The evaluation of a novel piperazine-containing peptide follows a structured workflow to characterize its advantages over the native sequence.

G cluster_synthesis 1. Synthesis & Purification cluster_analysis 2. Comparative Analysis cluster_outcome 3. Outcome Peptide_Design Peptide Design Native_Synth Native Peptide Synthesis (SPPS) Peptide_Design->Native_Synth Pip_Synth Piperazine-Modified Peptide Synthesis Peptide_Design->Pip_Synth Purification HPLC Purification & Mass Spec Characterization Native_Synth->Purification Pip_Synth->Purification Stability_Assay In Vitro Stability Assay (Human Plasma) Purification->Stability_Assay Bioactivity_Assay Bioactivity Assay (Receptor Binding) Purification->Bioactivity_Assay Data_Analysis Data Analysis: Compare t½ and IC₅₀ Stability_Assay->Data_Analysis Bioactivity_Assay->Data_Analysis Outcome Identify Lead Candidate with Improved Properties Data_Analysis->Outcome

Caption: Workflow for comparing native and piperazine-modified peptides.

Impact on Bioactivity: Conformation is Key

While stability is crucial, a therapeutic peptide must retain or even exceed the biological activity of the parent molecule. The conformational rigidity imparted by the piperazine ring plays a pivotal role here.

Receptor Binding and Functional Activity

By locking the peptide's side chains into a specific orientation, the piperazine scaffold can present the key binding residues in an optimal conformation for receptor interaction. This can lead to a significant increase in binding affinity (lower Kd or IC50 values).

For instance, studies on piperazine derivatives as HIV-1 entry inhibitors revealed that their conformational adaptability upon binding to the gp120 protein is critical to their inhibitory activity.[12] This highlights that the specific conformational preferences of the piperazine ring are a key determinant of bioactivity. In another example, novel piperazinyl-peptide conjugates were synthesized and showed notable antimicrobial activity against various bacterial and fungal strains, demonstrating that the incorporation of the piperazine moiety can confer potent biological function.

CompoundTargetAssayResult (IC₅₀)
Curcumin (Natural Product)Aβ AggregationThioflavin T12.1 µM
Curcumin Analogue + Piperazine Aβ Aggregation Thioflavin T 2.5 µM
Native Peptide XReceptor YRadioligand Binding50 nM
Piperazine-Modified Peptide X Receptor Y Radioligand Binding 5 nM

Table 2: Comparative bioactivity data. The first example shows a piperazine-containing small molecule significantly improving upon the parent compound's activity against amyloid-β aggregation.[3] The second entry is an illustrative example of how the enhanced conformational stability from piperazine incorporation can lead to a ~10-fold increase in receptor binding affinity.

Experimental Protocols

To empirically validate the benefits of piperazine incorporation, standardized assays are essential. The following are foundational protocols for assessing stability and bioactivity.

Protocol 1: In Vitro Peptide Stability in Human Plasma

This assay determines the half-life (t½) of a peptide in a physiologically relevant matrix.

Methodology:

  • Preparation: Prepare stock solutions of the native peptide and the piperazine-modified peptide (1 mg/mL) in a suitable buffer (e.g., PBS).

  • Incubation: Thaw pooled human plasma and centrifuge to remove precipitates. In a microcentrifuge tube, add the peptide stock solution to the plasma to achieve a final concentration of 100 µg/mL. Prepare a control sample with buffer instead of plasma.

  • Time-Course Sampling: Incubate the tubes at 37°C. At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the plasma-peptide mixture.

  • Quenching: Immediately quench the enzymatic reaction by adding the aliquot to a tube containing a precipitation agent, such as a 3:1 ratio of cold acetonitrile or a 10% trichloroacetic acid (TCA) solution.[13][14][15] This step precipitates plasma proteins.

  • Sample Processing: Vortex the quenched sample and incubate on ice for 10-15 minutes. Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Analysis: Carefully collect the supernatant, which contains the remaining intact peptide. Analyze the supernatant by reverse-phase HPLC (RP-HPLC) to quantify the peak area of the intact peptide.[16]

  • Calculation: Plot the percentage of intact peptide remaining versus time. Calculate the half-life (t½) from the slope of the linear portion of the semi-log plot.

Protocol 2: Competitive Receptor-Ligand Binding Assay

This assay measures the binding affinity (IC₅₀) of a peptide for its target receptor.

Methodology:

  • Reagents:

    • Receptor Source: A membrane preparation from cells overexpressing the target receptor.

    • Radioligand: A known ligand for the receptor that is labeled with a radioisotope (e.g., ³H or ¹²⁵I).

    • Test Compounds: Serial dilutions of the native peptide and the piperazine-modified peptide.

    • Assay Buffer: A buffer optimized for the specific receptor-ligand interaction.

  • Assay Setup: In a 96-well filter plate, add the receptor preparation, the radioligand (at a fixed concentration near its Kd), and varying concentrations of the unlabeled test peptide.[17][18]

  • Incubation: Incubate the plate at a specified temperature (e.g., room temperature) for a duration sufficient to reach binding equilibrium (e.g., 60-90 minutes).

  • Separation: Separate the receptor-bound radioligand from the free radioligand by vacuum filtration. The filter membrane traps the receptor membranes and any bound radioligand.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Detection: After drying the filter plate, add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.[17]

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor peptide concentration. Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC₅₀ value, which is the concentration of the test peptide that inhibits 50% of the specific binding of the radioligand.[17]

Conclusion

The incorporation of a piperazine scaffold is a powerful and field-proven strategy in peptidomimetic design. By introducing conformational rigidity and a non-natural, protease-resistant linkage, this approach directly addresses the primary liabilities of native peptides. The resulting molecules exhibit significantly enhanced enzymatic stability and often possess superior bioactivity due to an optimized presentation of binding motifs. The experimental protocols detailed herein provide a robust framework for researchers to quantitatively assess these advantages, facilitating the development of next-generation peptide-based therapeutics with improved drug-like properties.

References

The Architect's Toolbox: A Comparative Analysis of Constrained Amino Acids in Peptide Design

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of peptide-based drug discovery, the inherent flexibility of peptides presents a double-edged sword. While it allows for dynamic interactions with biological targets, it also renders them susceptible to proteolytic degradation and can lead to a lack of receptor specificity. The strategic incorporation of constrained amino acids has emerged as a powerful tool to overcome these limitations, locking peptides into bioactive conformations and enhancing their therapeutic potential. This guide provides an in-depth comparative analysis of various classes of constrained amino acids, offering experimental insights and actionable protocols for researchers, scientists, and drug development professionals.

The Rationale for Constraint: Taming the Wiggle

The fundamental premise behind using constrained amino acids is to reduce the conformational entropy of a peptide. By limiting the number of accessible three-dimensional structures, we can pre-organize the peptide into a conformation that is optimal for binding to its target. This conformational rigidity imparts several desirable properties:

  • Enhanced Receptor Affinity and Selectivity: By locking the peptide in its bioactive conformation, the entropic penalty of binding is reduced, leading to higher affinity. Furthermore, a rigid structure is less likely to bind to off-target receptors, thus improving selectivity.

  • Increased Proteolytic Stability: Proteases recognize and cleave specific peptide sequences in particular conformations. Introducing constraints can disrupt these recognition sites or make them inaccessible, thereby increasing the peptide's half-life in vivo.[1][2][3]

  • Improved Cell Permeability: While seemingly counterintuitive, a constrained, more rigid structure can sometimes favor cell penetration by masking polar groups and presenting a more hydrophobic surface.[4][5]

This guide will delve into the practical application and comparative analysis of several key classes of constrained amino acids: D-Amino Acids, α,α-Disubstituted Amino Acids, N-Alkylated Amino Acids, Lactam-Bridged Peptides, Stapled Peptides, and Azapeptides.

A Comparative Overview of Constrained Amino Acids

The choice of which constraining element to incorporate is a critical design decision, dictated by the desired structural outcome and the specific biological question being addressed. The following table provides a high-level comparison of the different classes of constrained amino acids.

Constraint Type Primary Effect on Structure Key Advantages Potential Disadvantages Typical Applications
D-Amino Acid Substitution Local chirality change, can induce turns or disrupt helices.Increased proteolytic stability.[1][2]Can alter or abolish bioactivity; potential for cytotoxicity.[1]Enhancing stability of linear peptides, probing stereochemical requirements for activity.
α,α-Disubstituted Amino Acids Restricts backbone dihedral angles (φ, ψ).Induces helical or extended conformations.[6][7][8]Synthesis can be complex; may sterically hinder binding.Stabilizing α-helices and β-turns, creating foldamers.[9]
N-Alkylated Amino Acids Restricts amide bond rotation, disrupts H-bonding.Prevents proteolysis, can be used to identify key residues for binding.[10]Can significantly alter conformation and disrupt secondary structures.Structure-activity relationship (SAR) studies, improving oral bioavailability.[10]
Lactam-Bridged Peptides Covalent linkage between side chains.Stabilizes α-helices and β-turns.[11][12][13]Synthesis requires orthogonal protecting groups and on-resin cyclization.Mimicking protein secondary structures, enhancing receptor binding.[11]
Stapled Peptides All-hydrocarbon crosslink.Stabilizes α-helical conformation, enhances cell permeability and proteolytic resistance.[4][14][15]Requires specialized amino acids and ruthenium-catalyzed ring-closing metathesis.Targeting intracellular protein-protein interactions.[14][16]
Azapeptides Replacement of α-carbon with nitrogen.Induces β-turn conformations, improves metabolic stability.[17][18][19]Synthesis can be challenging and may alter electronic properties.[17]Probing structure-activity relationships, developing enzyme inhibitors.[18][20]

Deep Dive into Constrained Amino Acid Classes

D-Amino Acid Substitution: The Mirror Image Advantage

The substitution of a naturally occurring L-amino acid with its D-enantiomer is one of the simplest and most effective methods to confer proteolytic resistance.[1][2][3] Proteases are chiral enzymes that are highly specific for L-amino acid substrates. The presence of a D-amino acid at the cleavage site effectively halts enzymatic degradation.

However, the introduction of a D-amino acid can have profound effects on the peptide's secondary structure. While a single D-amino acid substitution can often be accommodated, multiple substitutions can disrupt α-helices and favor the formation of β-turns. It is crucial to experimentally validate that the modification does not abrogate the desired biological activity.[2] Some studies have also raised concerns about the potential for increased cytotoxicity with D-amino acid-substituted peptides, possibly due to the generation of hydrogen peroxide through oxidation by D-amino-acid oxidase.[1]

Experimental Insight: When performing a D-amino acid scan, it is advisable to start with single substitutions at various positions within the peptide sequence. This systematic approach allows for the identification of positions where the substitution is well-tolerated and confers the desired stability without compromising activity.

α,α-Disubstituted Amino Acids: Forcing the Fold

Introducing a second substituent on the α-carbon of an amino acid sterically restricts the available conformational space for the peptide backbone.[6][7] The nature of the substituents dictates the preferred secondary structure. For instance, α-aminoisobutyric acid (Aib), with two methyl groups at the α-carbon, strongly promotes the formation of 310-helices.[9] Other α,α-disubstituted amino acids can be designed to favor α-helices or fully extended conformations.[7][8]

The synthesis of chiral α,α-disubstituted amino acids can be challenging, but their ability to nucleate and stabilize specific secondary structures makes them invaluable tools in de novo peptide design and for creating "foldamers" – non-natural oligomers that mimic the structure of proteins.

N-Alkylated Amino Acids: A Subtle Tweak with Big Impact

N-alkylation, most commonly N-methylation, involves the substitution of the amide proton with an alkyl group. This modification eliminates the hydrogen bond donor capability of the amide nitrogen and introduces steric hindrance, which restricts the rotation around the peptide bond. N-alkylation is a powerful tool for preventing proteolytic cleavage at the modified amide bond.[10]

A systematic "N-methyl scan," where each residue in a peptide is sequentially replaced with its N-methylated counterpart, can be a valuable strategy in structure-activity relationship (SAR) studies.[10] If N-methylation at a particular position leads to a significant loss of activity, it suggests that the amide proton at that position is involved in a critical hydrogen bond for receptor binding or maintaining the bioactive conformation. Conversely, if activity is retained or enhanced, it indicates a non-essential hydrogen bond and a potential site for modification to improve pharmacokinetic properties.

Covalent Bridges: Locking in the Structure

Lactam bridges are formed by creating an amide bond between the side chains of two amino acid residues, typically an acidic residue (e.g., Asp or Glu) and a basic residue (e.g., Lys or Orn). These bridges are highly effective at stabilizing α-helices and β-turns, depending on the spacing of the connected residues (e.g., i, i+3; i, i+4; i, i+7).[11][12][13] The synthesis of lactam-bridged peptides is well-established and is typically performed on solid phase using orthogonal protecting groups.[11]

Peptide stapling introduces a covalent, all-hydrocarbon crosslink between two amino acid side chains, typically through ring-closing metathesis of two α-methyl, α-alkenyl amino acids.[4][14] This "staple" reinforces the α-helical conformation of the peptide, leading to significant increases in proteolytic resistance, target affinity, and, notably, cell permeability.[4][5][14][15] The enhanced cell penetration is a key advantage of stapled peptides, making them particularly promising for targeting intracellular protein-protein interactions, which are often considered "undruggable" with traditional small molecules.[14][15]

Azapeptides: A Nitrogen in the Backbone

Azapeptides are peptidomimetics in which the α-carbon of one or more amino acid residues is replaced by a nitrogen atom.[17] This seemingly subtle change has significant electronic and steric consequences. The presence of the nitrogen atom and the adjacent carbonyl group creates a planar urea-like structure that favors the formation of β-turns.[18][19] Azapeptides are resistant to cleavage by many proteases and can serve as valuable probes for studying enzyme mechanisms and for the development of enzyme inhibitors. The synthesis of azapeptides requires specialized methods, often involving the use of hydrazine derivatives.[17]

Experimental Protocols: A Practical Guide

To facilitate the comparative analysis of these constrained amino acids, the following section outlines key experimental protocols.

Workflow for Comparative Analysis

G cluster_0 Design & Synthesis cluster_1 Biophysical Characterization cluster_2 In Vitro Evaluation cluster_3 Data Analysis & Comparison Peptide Design Peptide Design Solid-Phase Peptide Synthesis Solid-Phase Peptide Synthesis Peptide Design->Solid-Phase Peptide Synthesis Sequence Constrained AA Incorporation Constrained AA Incorporation Solid-Phase Peptide Synthesis->Constrained AA Incorporation Cleavage & Purification Cleavage & Purification Constrained AA Incorporation->Cleavage & Purification Circular Dichroism Circular Dichroism Cleavage & Purification->Circular Dichroism Conformation NMR Spectroscopy NMR Spectroscopy Cleavage & Purification->NMR Spectroscopy Structure Proteolytic Stability Assay Proteolytic Stability Assay Cleavage & Purification->Proteolytic Stability Assay Stability Receptor Binding Assay Receptor Binding Assay Cleavage & Purification->Receptor Binding Assay Affinity Cell Permeability Assay Cell Permeability Assay Cleavage & Purification->Cell Permeability Assay Uptake Comparative Analysis Comparative Analysis Circular Dichroism->Comparative Analysis NMR Spectroscopy->Comparative Analysis Proteolytic Stability Assay->Comparative Analysis Receptor Binding Assay->Comparative Analysis Cell Permeability Assay->Comparative Analysis

Caption: Workflow for the comparative analysis of constrained peptides.

Step-by-Step Protocol: Proteolytic Stability Assay

Objective: To compare the resistance of different constrained peptides to enzymatic degradation.

Materials:

  • Parent (unconstrained) peptide and constrained peptide analogues

  • Protease of interest (e.g., trypsin, chymotrypsin, or human serum)

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Quenching solution (e.g., 10% trifluoroacetic acid)

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

Procedure:

  • Peptide Stock Solutions: Prepare 1 mg/mL stock solutions of each peptide in an appropriate solvent (e.g., water or a small amount of DMSO followed by dilution with water).

  • Protease Solution: Prepare a working solution of the protease in the reaction buffer at a concentration that results in significant degradation of the parent peptide within a reasonable timeframe (e.g., 1-4 hours).

  • Reaction Setup:

    • In a microcentrifuge tube, add 90 µL of the peptide stock solution.

    • Pre-incubate the tube at 37°C for 5 minutes.

    • Initiate the reaction by adding 10 µL of the protease working solution.

    • Mix gently and incubate at 37°C.

  • Time Points: At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw a 10 µL aliquot of the reaction mixture.

  • Quenching: Immediately quench the enzymatic reaction by adding the 10 µL aliquot to 90 µL of the quenching solution.

  • HPLC Analysis:

    • Analyze each quenched sample by reverse-phase HPLC.

    • Monitor the disappearance of the parent peptide peak over time.

    • Integrate the peak area of the remaining peptide at each time point.

  • Data Analysis:

    • Calculate the percentage of peptide remaining at each time point relative to the t=0 sample.

    • Plot the percentage of remaining peptide versus time.

    • Determine the half-life (t1/2) of each peptide under the assay conditions.

Step-by-Step Protocol: Receptor Binding Assay (Competitive Radioligand Binding)

Objective: To determine the binding affinity of constrained peptides to a specific receptor.

Materials:

  • Cell membranes or purified receptor expressing the target of interest

  • Radiolabeled ligand with known high affinity for the receptor

  • Unlabeled constrained peptides and parent peptide

  • Binding buffer

  • Glass fiber filters

  • Scintillation counter and scintillation fluid

Procedure:

  • Assay Setup: In a 96-well plate, set up the following reactions in triplicate:

    • Total Binding: Receptor preparation + radiolabeled ligand.

    • Non-specific Binding: Receptor preparation + radiolabeled ligand + a high concentration of an unlabeled ligand.

    • Competitive Binding: Receptor preparation + radiolabeled ligand + varying concentrations of the test peptide (constrained or parent).

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding as a function of the logarithm of the competitor peptide concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test peptide that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Visualizing the Impact of Constraints

The following diagram illustrates how different constraints can influence the secondary structure of a peptide.

G a Random Coil b α-Helix (Stapled, Lactam) c β-Turn (Azapeptide, D-Amino Acid) d Extended (α,α-Disubstituted) Unconstrained Peptide Unconstrained Peptide Constrained Peptides Constrained Peptides

Caption: Impact of different constraints on peptide secondary structure.

Conclusion and Future Perspectives

The incorporation of constrained amino acids has revolutionized peptide design, transforming peptides from transient, labile molecules into robust, high-affinity ligands with significant therapeutic potential. The choice of the appropriate constraining strategy is paramount and depends on the specific goals of the research, including the desired secondary structure, the need for cell permeability, and the targeted biological system.

As our understanding of the interplay between peptide conformation and biological function deepens, and as synthetic methodologies for creating novel constrained amino acids continue to advance, we can expect to see the development of even more sophisticated and effective peptide-based therapeutics. The systematic and comparative analysis of different constraining elements, as outlined in this guide, will be instrumental in driving this progress.

References

A Comparative Guide to the Validation of Peptide Structure and Purity by HPLC and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

For researchers, scientists, and drug development professionals, the meticulous validation of a synthetic or recombinant peptide is not merely a quality control checkpoint; it is the bedrock of reliable experimental data and therapeutic efficacy. An uncharacterized peptide, rife with impurities or bearing an incorrect sequence, can invalidate years of research and pose significant safety risks. This guide provides an in-depth, experience-driven comparison of the two cornerstone analytical techniques—High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS)—for peptide validation. We will explore the causality behind experimental choices, present detailed protocols, and demonstrate how these orthogonal methods provide a self-validating system for comprehensive peptide characterization, in alignment with global regulatory expectations.[1][2][3]

Chapter 1: Assessing Purity - The First Line of Defense with Reversed-Phase HPLC

The first question any researcher must ask of a new batch of peptide is: "How pure is it?" Purity analysis quantifies the percentage of the target peptide relative to all other detected components.[4] Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the universally accepted gold standard for this purpose due to its high resolving power and reproducibility.[5][6][7][8]

The Causality Behind RP-HPLC Separation

RP-HPLC separates molecules based on their hydrophobicity.[5][6] The fundamental principle involves a non-polar (hydrophobic) stationary phase, typically silica particles modified with C18 alkyl chains, and a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile.[9][10]

When a peptide mixture is introduced, the more hydrophobic peptides interact more strongly with the C18 stationary phase and are retained longer. The separation is achieved by gradually increasing the concentration of the organic solvent in the mobile phase (a gradient). This increasing organic strength disrupts the hydrophobic interactions, causing peptides to elute from the column in order of increasing hydrophobicity. The result is a chromatogram where each peak represents a different component, and the area under the peak is proportional to its concentration.[11]

Why Method Choices Matter: A Self-Validating System
  • Column Chemistry (C18): The choice of a C18 column is deliberate; its long alkyl chains provide a highly hydrophobic surface, offering excellent resolving power for a wide range of peptides.[9][10]

  • Mobile Phase Modifiers (TFA vs. Formic Acid): Small amounts of an acid, like trifluoroacetic acid (TFA) or formic acid (FA), are added to the mobile phase. TFA (0.1%) acts as an ion-pairing agent, neutralizing the positive charges on basic amino acid residues and sharpening peaks for superior resolution.[10][12] However, TFA is a strong ion suppressant in mass spectrometry.[12] If the HPLC is connected to a mass spectrometer (LC-MS), formic acid (0.1%) is the preferred choice as it is MS-compatible, though it may offer slightly less chromatographic resolution.[12]

  • Detection Wavelength: Peptides are typically monitored at 214-220 nm.[9][11] This wavelength corresponds to the absorbance of the peptide bond itself, making it a universal detection method for any peptide, regardless of its amino acid composition.

Experimental Workflow: RP-HPLC for Purity Assessment

The following diagram illustrates the standard workflow for determining peptide purity using RP-HPLC.

RP_HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_analysis Data Analysis SamplePrep 1. Dissolve Peptide (e.g., 1 mg/mL in Mobile Phase A) Filter 2. Filter Sample (0.22 µm syringe filter) MobilePhase 3. Prepare Mobile Phases A: 0.1% TFA in Water B: 0.1% TFA in Acetonitrile Injection 4. Inject Sample (e.g., 10 µL) MobilePhase->Injection Column 5. Separation on C18 Column Injection->Column Gradient 6. Apply Gradient (e.g., 5-65% B over 30 min) Column->Gradient Detection 7. UV Detection (214 nm) Gradient->Detection Chromatogram 8. Generate Chromatogram Detection->Chromatogram Integration 9. Integrate Peak Areas Chromatogram->Integration Calculation 10. Calculate % Purity (% Area of Main Peak) Integration->Calculation

Caption: Workflow for peptide purity analysis by RP-HPLC.

Detailed Protocol: RP-HPLC Purity Analysis
  • Mobile Phase Preparation:

    • Mobile Phase A: Prepare 1L of HPLC-grade water with 0.1% (v/v) Trifluoroacetic Acid (TFA). Degas the solution.

    • Mobile Phase B: Prepare 1L of HPLC-grade acetonitrile with 0.1% (v/v) TFA. Degas the solution.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the peptide standard.

    • Dissolve the peptide in 1 mL of Mobile Phase A to achieve a concentration of 1 mg/mL.

    • Vortex gently to ensure complete dissolution.

    • Filter the sample through a 0.22 µm syringe filter into an HPLC vial.[13]

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size, 100 Å pore size).[9]

    • Flow Rate: 1.0 mL/min.[13]

    • Detection Wavelength: 214 nm.[13]

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Gradient:

      • 0-5 min: 5% B

      • 5-35 min: 5% to 65% B (linear gradient)

      • 35-40 min: 65% to 95% B (column wash)

      • 40-45 min: 95% B

      • 45-50 min: 5% B (re-equilibration)

  • Data Analysis:

    • Integrate all peaks in the resulting chromatogram.

    • Calculate the purity by dividing the area of the main peptide peak by the total area of all peptidic peaks and multiplying by 100.[11][14]

Data Presentation: Interpreting the Chromatogram

A typical HPLC purity analysis will yield data that can be summarized as follows:

Peak #Retention Time (min)Peak AreaArea %Identity
115.815,2341.1%Impurity A (e.g., Deletion Sequence)
218.21,324,58997.3% Target Peptide
319.121,5671.6%Impurity B (e.g., Oxidized Form)
Total 1,361,390 100.0%

Chapter 2: Confirming Identity and Structure - The Power of Mass Spectrometry

While HPLC confirms purity, it does not confirm identity. The main peak could be 99% pure, but it might be the wrong peptide. Mass spectrometry (MS) is the definitive technique for verifying the molecular weight and primary amino acid sequence of a peptide.[13][15]

Intact Mass Analysis vs. Peptide Mapping
  • Intact Mass Analysis: The simplest MS experiment involves measuring the molecular weight of the undigested peptide. This provides a quick confirmation that the peptide has the correct mass, but it cannot pinpoint the location of any errors (e.g., an isomeric amino acid swap).

  • Peptide Mapping (LC-MS/MS): This is the "gold standard" for confirming a peptide's primary structure, as specified by regulatory bodies like the ICH.[16][17] The peptide is first enzymatically digested into smaller fragments using a protease like trypsin. This collection of fragments is then separated by LC and analyzed by MS/MS. The resulting "peptide map" or "fingerprint" is unique to that specific protein or peptide and provides high sequence coverage.[18][19][20][21]

The Causality Behind Peptide Mapping

The choice of trypsin is strategic: it cleaves specifically at the C-terminal side of lysine (K) and arginine (R) residues. This predictable cleavage creates a set of peptide fragments whose masses can be calculated theoretically from the expected amino acid sequence. By comparing the experimentally measured masses of the fragments to the theoretical masses, one can confirm the sequence with high confidence.[19] Any deviation signals a potential modification or sequence error.[18][19]

Experimental Workflow: Peptide Mapping for Structural Verification

Peptide_Mapping_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS System cluster_analysis Data Analysis Denature 1. Denature & Reduce (e.g., DTT) Alkylate 2. Alkylate (e.g., Iodoacetamide) Denature->Alkylate Digest 3. Enzymatic Digestion (e.g., Trypsin) Alkylate->Digest LC_Sep 4. LC Separation of Peptides Digest->LC_Sep MS1 5. MS1 Scan (Measure Peptide Masses) LC_Sep->MS1 MS2 6. MS/MS Fragmentation (Sequence Peptides) MS1->MS2 Compare 8. Compare Experimental vs. Theoretical Masses MS2->Compare Theoretical 7. In Silico Digestion (Generate Theoretical Masses) Theoretical->Compare Confirm 9. Confirm Sequence & Identify PTMs Compare->Confirm

Caption: Peptide mapping workflow for primary structure verification.

Detailed Protocol: LC-MS/MS Peptide Mapping
  • Sample Preparation (Digestion):

    • To 50 µg of peptide in a suitable buffer, add Dithiothreitol (DTT) to a final concentration of 10 mM. Incubate at 56 °C for 30 minutes to reduce disulfide bonds.

    • Cool to room temperature. Add iodoacetamide to a final concentration of 25 mM. Incubate in the dark for 30 minutes to alkylate cysteine residues.

    • Add sequencing-grade trypsin at a 1:50 (enzyme:peptide) ratio by weight. Incubate overnight at 37 °C.

    • Quench the digestion by adding 1 µL of 10% formic acid.

  • LC-MS/MS Analysis:

    • LC System: Use a C18 column with MS-compatible mobile phases.

      • Mobile Phase A: 0.1% Formic Acid in Water.

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A shallow gradient (e.g., 2-40% B over 60 minutes) is used to resolve the complex mixture of peptide fragments.

    • Mass Spectrometer: Operate in a data-dependent acquisition (DDA) mode. The instrument performs a full MS1 scan to detect the masses of eluting peptides, then selects the most intense ions for fragmentation (MS/MS) to generate sequence information.[20]

  • Data Analysis:

    • Use a protein identification software (e.g., Mascot, SEQUEST) to compare the experimental MS/MS spectra against a database containing the expected peptide sequence.[22][23]

    • The software will generate a list of identified peptides and calculate the sequence coverage.

    • Manually verify the mass match between the experimental peptide masses and the theoretical masses from an in silico digest.

Data Presentation: Comparing Experimental vs. Theoretical Data
Observed Mass (Da)Theoretical Mass (Da)Peptide SequenceStatus
1254.671254.68H-ARTKQTARKS-OHMatch
987.54987.54H-TGGKAPR-OHMatch
1103.611103.61H-KQLA-OHMismatch
1119.611119.61H-KQLM(ox) A-OHIdentified PTM

In this example, a mass mismatch prompts further investigation, which reveals an unexpected oxidation on a methionine residue (+16 Da).

Chapter 3: An Orthogonal Approach - The Synergy of HPLC and MS

The true power of peptide validation lies in using HPLC and MS as orthogonal methods .[13][15] Orthogonal techniques measure the same sample based on different physicochemical principles (hydrophobicity for HPLC, mass-to-charge ratio for MS). This provides a cross-validating system where the confidence in the final result is significantly higher than from either technique alone.

The most powerful implementation of this synergy is Liquid Chromatography-Mass Spectrometry (LC-MS), where the outlet of the HPLC is directly coupled to the inlet of the mass spectrometer.[21][24] This allows for the immediate identification of impurities detected in the HPLC chromatogram.

Identifying Common Synthesis-Related Impurities

Solid-Phase Peptide Synthesis (SPPS) can introduce predictable impurities.[25] LC-MS is the ideal tool for identifying them. Common impurities include:

  • Deletion Sequences: Missing an amino acid due to an incomplete coupling step.[4][26]

  • Truncation Sequences: Incomplete sequences due to premature termination.[4]

  • Oxidation: Methionine and Tryptophan are particularly susceptible (+16 Da).[26][27]

  • Deamidation: Asparagine and Glutamine can deamidate to Aspartic Acid and Glutamic Acid, respectively (+1 Da).[12][27]

  • Incomplete Deprotection: Residual protecting groups from synthesis.[26]

Logical Workflow: Integrated Peptide Validation

Orthogonal_Validation cluster_hplc Purity Analysis cluster_ms Identity & Structure Analysis start Peptide Sample HPLC RP-HPLC Analysis start->HPLC MS LC-MS/MS Analysis (Peptide Mapping) start->MS PurityResult Purity > 95%? HPLC->PurityResult IdentityResult Correct Mass & Sequence? PurityResult->IdentityResult Yes Fail Requires Repurification or Resynthesis PurityResult->Fail No MS->IdentityResult Final Fully Validated Peptide IdentityResult->Final Yes IdentityResult->Fail No

Caption: Logic flow for orthogonal validation using HPLC and MS.

Chapter 4: Advanced Characterization and Regulatory Context

For therapeutic peptides, validation extends beyond basic purity and sequence. Advanced techniques may be required to characterize higher-order structure and meet stringent regulatory guidelines.

  • Ion Mobility Mass Spectrometry (IM-MS): This advanced technique adds another dimension of separation based on the molecule's size and shape (its collisional cross-section).[28][29][30] It is exceptionally powerful for separating isomeric peptides or different conformational states that are indistinguishable by conventional LC-MS.[29][31]

  • Regulatory Framework (ICH Q6B): The International Council for Harmonisation (ICH) Q6B guideline provides the framework for the characterization of biotechnological and biological products, including peptides.[2][3][16][17] It mandates a comprehensive characterization of the primary structure, post-translational modifications, and physicochemical properties. The methods described in this guide—particularly peptide mapping—are central to meeting these requirements.[16] The FDA also provides specific guidance on the characterization and impurity profiling required for peptide drug products.[1][32][33][34]

Conclusion

The validation of peptide structure and purity is a multi-faceted process that relies on the synergistic and orthogonal application of HPLC and mass spectrometry. RP-HPLC serves as the robust workhorse for quantifying purity, while mass spectrometry provides definitive confirmation of molecular identity and primary sequence. By integrating these techniques, particularly through LC-MS, researchers and drug developers can build a self-validating system that ensures the integrity of their materials, the reliability of their results, and the safety and efficacy of therapeutic products. This rigorous analytical approach is not just good practice—it is an essential requirement in the journey from discovery to clinical application.

References

A Researcher's Guide to Piperazine-Induced Conformational Effects in Peptide Structure

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, peptides represent a class of therapeutics with high specificity and potency. However, their inherent conformational flexibility and susceptibility to proteolytic degradation often limit their oral bioavailability and overall clinical utility. To overcome these hurdles, medicinal chemists employ various strategies to create peptidomimetics—molecules that mimic the structure and function of natural peptides but with improved pharmacological properties. Among the most successful scaffolds for this purpose is the piperazine ring.

This guide provides an in-depth comparison of how incorporating a piperazine moiety into a peptide backbone influences its three-dimensional structure. We will explore the fundamental conformational constraints imposed by this heterocyclic system, detail the experimental methods used to assess these changes, and present comparative data to illustrate the profound impact on peptide architecture and, consequently, biological function.

The Piperazine Scaffold: A Privileged Element in Peptidomimetics

The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is considered a "privileged scaffold" in medicinal chemistry.[1] Its prevalence in FDA-approved drugs stems from a unique combination of physicochemical properties that chemists can leverage to fine-tune a molecule's characteristics.[2] When used as a surrogate for one or more amino acid residues, it fundamentally alters the peptide backbone.

  • Inherent Rigidity: Unlike the relatively free rotation around the phi (φ) and psi (ψ) bonds of a natural peptide backbone, the piperazine ring exists in a limited number of low-energy conformations, predominantly the chair form .[3][4] This inherent rigidity reduces the conformational entropy of the peptide chain, pre-organizing it into a specific bioactive conformation and potentially increasing binding affinity to its target.

  • Improved Pharmacokinetics: The two nitrogen atoms in the piperazine ring can be protonated at physiological pH, often leading to increased aqueous solubility.[5][6] This property can be crucial for improving the absorption, distribution, metabolism, and excretion (ADME) profile of a peptide therapeutic.

  • Proteolytic Resistance: The replacement of a natural amide bond with the piperazine structure renders the peptide resistant to cleavage by proteases, significantly extending its in-vivo half-life.[7]

The core structural difference between a standard dipeptide linkage and a piperazine-based mimic is illustrated below. The piperazine unit can be conceptualized as a rigid diamino acid surrogate.

G cluster_0 Natural Dipeptide Backbone cluster_1 Piperazine-based Mimic a1 R₁-CH-C(=O) a2 N-H a1->a2 ψ a3 R₂-CH-C(=O) a2->a3 φ b1 R₁-CH-C(=O) b2 b1->b2 Rigid Linker b3 R₂-CH-C(=O) b2->b3

Caption: Comparison of a flexible natural peptide bond with a rigid piperazine linker.

Comparative Conformational Analysis: Experimental Approaches

To objectively assess the structural impact of piperazine incorporation, several biophysical techniques are employed. Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and Circular Dichroism (CD) are the cornerstones of this analysis.

NMR is the most powerful technique for studying the solution-state conformation and dynamics of piperazine-containing peptides. Temperature-dependent 1H NMR studies are particularly revealing. Due to the partial double-bond character of the N-acyl bond (amide bond), rotation is restricted, leading to the existence of distinct conformers that can be observed as separate sets of signals at low temperatures.[8][9]

Furthermore, 2D NMR experiments like NOESY/ROESY provide through-space proton-proton distance information, which is critical for defining the peptide's fold. By comparing the NOE patterns of a native peptide with its piperazine-modified analogue, one can directly map the conformational changes induced by the piperazine ring.

Key Observables in NMR:

  • Chemical Shift Dispersion: Increased dispersion often indicates a more well-defined, folded structure.

  • Coalescence in Variable-Temperature NMR: Allows for the calculation of the energy barrier for rotation around the amide bond, quantifying the rigidity.[10]

  • Nuclear Overhauser Effect (NOE) Contacts: The presence of specific long-range NOEs can confirm turn-like structures or other defined folds.

While NMR provides insight into the solution-state ensemble, X-ray crystallography offers a high-resolution snapshot of the peptide's conformation in the solid state. Crystal structures of N,N'-substituted piperazines have confirmed the presence of rotational conformers and the predominant chair conformation of the ring.[9][10] Comparing the crystal structure of a peptidomimetic with that of its target-bound native peptide can reveal how the piperazine scaffold successfully mimics the bioactive conformation.

CD spectroscopy is a rapid method to assess the overall secondary structure content of a peptide in solution. While a single piperazine unit may not induce a classic α-helix or β-sheet, it often promotes the formation of β-turns or other ordered, non-repetitive structures. A comparison of the CD spectra between a native, flexible peptide (often showing a random coil signal) and its piperazine-containing counterpart can provide clear evidence of induced structure formation.[11]

Data-Driven Comparison: Piperazine vs. Native Peptides

The true impact of piperazine incorporation is best understood through quantitative data. The following tables summarize typical experimental findings when comparing a hypothetical native peptide with its piperazine-modified analogue.

Table 1: Comparative Conformational Parameters from NMR & X-ray Data

ParameterNative Peptide (e.g., -Ala-Gly-)Piperazine Analogue (e.g., -Ala-Pip(Gly)-)Rationale for Change
Backbone Dihedrals Wide range of accessible φ/ψ anglesRestricted to a few low-energy statesThe piperazine ring's chair conformation severely limits torsional freedom.
Key NOE Contacts Few or no medium/long-range NOEsAppearance of i to i+2/i+3 NOEsThe rigid scaffold forces the peptide backbone into a turn-like structure.
Amide Rotational Barrier (ΔG‡) ~18-20 kcal/mol~15-18 kcal/molThe electronic environment of the tertiary amide in the piperazine can slightly lower the rotational barrier compared to a secondary amide, but it remains a significant energetic hurdle.[10]
Predominant Conformation Random coil in solutionDefined β-turn or folded structureReduction of conformational entropy favors a single, low-energy state.

Table 2: Comparative Physicochemical and Biological Properties

PropertyNative PeptidePiperazine AnalogueTypical Consequence
Aqueous Solubility Variable, often lowGenerally higherImproved handling and potential for better ADME properties.[6]
Proteolytic Stability (t½ in plasma) MinutesHours to daysAmide bond replacement prevents enzymatic degradation.[7]
Receptor Binding Affinity (Ki) e.g., 500 nMe.g., 50 nMPre-organization into the bioactive conformation reduces the entropic penalty of binding.
Experimental Workflows and Protocols

To ensure scientific integrity, the methods for synthesizing and analyzing these compounds must be robust and reproducible.

The process of assessing the conformational effects of piperazine follows a logical progression from design to biological validation.

G A Peptide Design & Selection B Synthesis of Native Peptide A->B C Synthesis of Piperazine Analogue A->C D Purification & Characterization (HPLC, MS) B->D C->D E Conformational Analysis D->E I Biological Evaluation (Binding, Stability) D->I F NMR Spectroscopy (1D/2D) E->F G X-ray Crystallography E->G H CD Spectroscopy E->H J Comparative Data Analysis F->J G->J H->J I->J

Caption: Standard experimental workflow for comparing native and piperazine-modified peptides.

This protocol outlines the incorporation of a Fmoc-protected piperazine-2-carboxylic acid (a common building block) into a peptide sequence using standard solid-phase peptide synthesis (SPPS).

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-protected amino acids

  • Fmoc-(S)-piperazine-2-carboxylic acid, N-Boc protected (Fmoc-Pip(Boc)-OH)

  • Coupling Reagent: HBTU/HOBt or HATU

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Deprotection Solution: 20% piperazine in DMF (Note: Using piperazine for deprotection can minimize certain side reactions compared to piperidine[12])

  • Solvents: Dichloromethane (DCM), Dimethylformamide (DMF)

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

Methodology:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • First Amino Acid Coupling:

    • Remove the Fmoc group from the resin using 20% piperazine/DMF (2 x 10 min).

    • Wash the resin thoroughly with DMF (5x) and DCM (3x).

    • Pre-activate the first Fmoc-amino acid (3 eq) with HBTU/HOBt (3 eq) and DIPEA (6 eq) in DMF for 5 minutes.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • Wash the resin with DMF and DCM. Confirm coupling with a Kaiser test.

  • Incorporation of the Piperazine Monomer:

    • Perform Fmoc deprotection as in step 2.

    • Pre-activate Fmoc-Pip(Boc)-OH (2 eq) with HATU (1.95 eq) and DIPEA (4 eq) in DMF for 5 minutes. Causality Note: Piperazine monomers are sterically hindered secondary amines, often requiring a more potent coupling agent like HATU and slightly longer reaction times for efficient acylation.

    • Add the activated solution to the resin and shake for 4-6 hours, or overnight.

    • Wash thoroughly and confirm coupling.

  • Chain Elongation: Repeat the deprotection and coupling cycles for the remaining amino acids in the sequence.

  • Final Deprotection: Remove the Fmoc group from the N-terminal residue.

  • Cleavage and Global Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Add the cleavage cocktail to the resin and shake for 2-3 hours. Trustworthiness Note: This single-step cleavage removes the peptide from the resin and simultaneously removes all acid-labile side-chain protecting groups (like Boc from the piperazine nitrogen).

    • Filter the resin and collect the TFA solution.

    • Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.

  • Purification: Purify the crude peptide using reverse-phase HPLC.

  • Characterization: Confirm the mass and purity of the final product using LC-MS and analytical HPLC.

Conclusion and Future Outlook

The incorporation of a piperazine scaffold is a powerful and field-proven strategy for transforming flexible, unstable peptides into structured, drug-like candidates. By introducing conformational rigidity, the piperazine ring helps to pre-organize the peptide into its bioactive shape, often leading to significant gains in binding affinity and biological activity. This structural constraint, combined with enhanced proteolytic stability and potentially improved solubility, makes piperazine-based peptidomimetics a highly attractive area for therapeutic development.

Future research will likely focus on exploring more complex, substituted piperazine derivatives to gain finer control over conformation and to introduce new functionalities. As our understanding of the intricate relationship between structure and function continues to grow, the rational design of piperazine-containing peptides will undoubtedly play a crucial role in the next generation of peptide-based drugs.

References

A Comparative Guide to the Biological Evaluation of Peptides Synthesized with (R)-1-N-Boc-4-N-Fmoc-2-Piperazine Carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of peptide-based drug discovery, the pursuit of candidates with enhanced therapeutic profiles is a paramount objective. The inherent limitations of linear peptides, such as poor metabolic stability and low bioavailability, have propelled the exploration of conformationally constrained analogues.[1][2] This guide provides an in-depth technical comparison of peptides synthesized using the novel building block, (R)-1-N-Boc-4-N-Fmoc-2-Piperazine carboxylic acid, against their linear counterparts and other constrained alternatives. By incorporating this piperazine-based scaffold, researchers can impart a rigid turn in the peptide backbone, a strategy anticipated to yield significant improvements in biological performance.[3][4]

This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the synthesis, biological evaluation, and comparative performance of these next-generation peptide therapeutics. We will delve into the causality behind experimental choices and provide detailed, self-validating protocols to ensure scientific integrity and reproducibility.

The Rationale for Conformational Constraint: The Piperazine Advantage

The piperazine moiety is a well-established privileged structure in medicinal chemistry, found in numerous FDA-approved drugs.[5] Its incorporation into a peptide backbone via this compound introduces a defined structural kink. This pre-organization of the peptide into a bioactive conformation is hypothesized to confer several advantages:

  • Enhanced Receptor Binding Affinity: By reducing the entropic penalty upon binding to a target, constrained peptides are expected to exhibit higher affinity.[2] The rigid piperazine scaffold can optimally position key pharmacophoric residues for interaction with the receptor.

  • Increased Proteolytic Stability: The non-natural piperazine structure is resistant to degradation by proteases, which typically recognize and cleave natural peptide bonds. This can significantly extend the in vivo half-life of the peptide.[6]

  • Improved Cell Permeability: While seemingly counterintuitive for larger molecules, certain cyclic and constrained peptides demonstrate enhanced cell permeability. This is often attributed to the masking of polar amide bonds through intramolecular hydrogen bonding, presenting a more hydrophobic face to the cell membrane.[6][7]

Synthesis of Piperazine-Constrained Peptides: A Methodological Overview

The synthesis of peptides incorporating this compound is readily achievable using standard solid-phase peptide synthesis (SPPS) with Fmoc chemistry.[6] The orthogonal Boc and Fmoc protecting groups on the piperazine nitrogen atoms allow for selective deprotection and chain elongation.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)
  • Resin Preparation: Start with a suitable resin, such as a pre-loaded Wang or Rink amide resin, depending on the desired C-terminal functionality.

  • Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in dimethylformamide (DMF) to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.

  • Amino Acid Coupling: Activate the carboxylic acid of the incoming Fmoc-protected amino acid using a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIPEA). Allow the coupling reaction to proceed for a sufficient duration.

  • Incorporation of the Piperazine Scaffold: For the introduction of the piperazine constraint, use this compound as the building block in the coupling step.

  • Iterative Cycles: Repeat the deprotection and coupling steps for each subsequent amino acid in the desired sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, treat the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers, to cleave the peptide from the resin and remove the side-chain protecting groups.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final peptide using mass spectrometry and analytical RP-HPLC.

SPPS_Workflow Resin Resin Support Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Washing1 Washing Fmoc_Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIPEA) Washing1->Coupling Washing2 Washing Coupling->Washing2 Piperazine_Coupling Piperazine Coupling ((R)-Pip(Boc,Fmoc)-OH) Washing2->Piperazine_Coupling Repeat Repeat Cycles Washing2->Repeat for subsequent amino acids Piperazine_Coupling->Repeat Repeat->Fmoc_Deprotection Cleavage Cleavage & Deprotection (TFA Cocktail) Repeat->Cleavage synthesis complete Purification RP-HPLC Purification Cleavage->Purification Analysis Analysis (MS, HPLC) Purification->Analysis Final_Product Final Peptide Analysis->Final_Product

A generalized workflow for the solid-phase synthesis of piperazine-constrained peptides.

Comparative Biological Evaluation: A Data-Driven Analysis

While direct experimental data for a single peptide sequence synthesized with and without the (R)-piperazine-2-carboxylic acid constraint is not extensively available in the public domain, we can extrapolate the expected performance based on well-documented comparisons of other constrained peptides versus their linear analogues.[2][6]

Performance ParameterLinear PeptidePiperazine-Constrained PeptideRationale for Expected Outcome
Receptor Binding Affinity (IC50/Ki) Higher IC50/Ki (Lower Affinity)Lower IC50/Ki (Higher Affinity)The pre-organized conformation of the constrained peptide reduces the entropic penalty upon binding to the target receptor, leading to a stronger interaction.[2]
Proteolytic Stability (t1/2 in serum) Shorter Half-lifeLonger Half-lifeThe non-natural piperazine structure is resistant to enzymatic degradation by proteases, which typically cleave natural peptide bonds.[6]
Cell Permeability (PAMPA/Caco-2) Lower PermeabilityPotentially Higher PermeabilityConformational constraint can shield polar amide groups, presenting a more lipophilic surface to the cell membrane and facilitating passive diffusion.[7]
In vivo Efficacy (ED50) Higher ED50 (Lower Potency)Lower ED50 (Higher Potency)The combination of enhanced binding affinity and improved stability is expected to translate to greater potency in a biological system.

Note: The data presented in this table is illustrative of the generally observed trends when comparing linear and constrained peptides and serves to highlight the anticipated advantages of incorporating the (R)-piperazine-2-carboxylic acid scaffold.

Key Experimental Protocols for Biological Evaluation

To empirically validate the performance of peptides synthesized with this compound, a series of well-defined biological assays are essential. The following protocols provide a robust framework for this evaluation.

Receptor Binding Assays

Radioligand binding assays are a sensitive and quantitative method to determine the affinity of a peptide for its target receptor, often a G-protein coupled receptor (GPCR).[8][9]

Protocol: Competitive Radioligand Binding Assay

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing the target receptor.

  • Assay Buffer: Use a suitable binding buffer, optimized for the specific receptor-ligand interaction.

  • Reaction Mixture: In a 96-well plate, combine the cell membranes, a fixed concentration of a radiolabeled ligand (e.g., ³H- or ¹²⁵I-labeled), and varying concentrations of the unlabeled test peptide (the "competitor").

  • Incubation: Incubate the plate at a specific temperature for a time sufficient to reach binding equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter mat to separate the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which can then be converted to the inhibition constant (Ki).

Receptor_Binding_Assay Start Start Membrane_Prep Prepare Receptor-Expressing Cell Membranes Start->Membrane_Prep Reaction_Setup Set up Reaction: Membranes + Radioligand + Competitor Peptide Membrane_Prep->Reaction_Setup Incubation Incubate to Equilibrium Reaction_Setup->Incubation Filtration Separate Bound/Free Ligand (Filtration) Incubation->Filtration Washing Wash Filters Filtration->Washing Quantification Quantify Radioactivity (Scintillation Counting) Washing->Quantification Data_Analysis Data Analysis (IC50/Ki Determination) Quantification->Data_Analysis End End Data_Analysis->End

Workflow for a competitive radioligand binding assay.
Enzymatic Stability Assays

Assessing the stability of peptides in the presence of proteolytic enzymes, such as those found in human serum or plasma, is crucial for predicting their in vivo half-life.[10][11]

Protocol: Peptide Stability in Human Serum

  • Peptide Solution: Prepare a stock solution of the test peptide in a suitable buffer.

  • Serum Incubation: Add a known amount of the peptide to human serum to a final desired concentration.

  • Time Points: Incubate the mixture at 37°C. At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take aliquots of the serum-peptide mixture.

  • Protein Precipitation: Immediately quench the enzymatic reaction by adding a precipitation agent, such as acetonitrile or trichloroacetic acid, to the aliquots.

  • Centrifugation: Centrifuge the samples to pellet the precipitated serum proteins.

  • Supernatant Analysis: Analyze the supernatant, which contains the remaining intact peptide, by RP-HPLC or LC-MS.

  • Quantification: Quantify the peak area of the intact peptide at each time point.

  • Half-Life Calculation: Plot the percentage of remaining peptide against time and fit the data to a one-phase decay model to calculate the half-life (t1/2) of the peptide in serum.

Cell Permeability Assays

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method for predicting passive transcellular permeability.[12]

Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

  • Donor Plate Preparation: Add a solution of the test peptide in a buffer at a specific pH (e.g., pH 7.4) to the wells of a 96-well donor plate.

  • Artificial Membrane: Coat the filter of a 96-well acceptor plate with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.

  • Assay Assembly: Place the acceptor plate on top of the donor plate, creating a "sandwich" where the peptide solution is in contact with the artificial membrane.

  • Incubation: Incubate the plate assembly for a defined period (e.g., 4-16 hours) at room temperature.

  • Quantification: After incubation, measure the concentration of the peptide in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy, LC-MS).

  • Permeability Calculation: Calculate the effective permeability coefficient (Pe) using the concentrations in the donor and acceptor wells and the incubation time.

Conclusion and Future Perspectives

The incorporation of this compound into peptides represents a promising strategy for overcoming the inherent limitations of linear peptides. The resulting constrained analogues are anticipated to exhibit enhanced receptor binding affinity, increased proteolytic stability, and potentially improved cell permeability. The experimental protocols detailed in this guide provide a robust framework for the comprehensive biological evaluation of these novel peptide candidates.

While direct comparative data for peptides synthesized with this specific building block remains an area for future investigation, the established principles of peptide constraint strongly suggest a favorable performance profile. As more data becomes available, a clearer understanding of the structure-activity relationships for piperazine-constrained peptides will emerge, further guiding the rational design of next-generation peptide therapeutics.

References

A Senior Application Scientist's Guide to Coupling Reagents for Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of Piperazine in Modern Drug Discovery

The piperazine ring is a privileged scaffold in medicinal chemistry, ranking among the top three most utilized N-heterocyclic moieties in FDA-approved small-molecule drugs.[1][2][3][4] Its prevalence stems from its ability to impart favorable physicochemical properties, such as improved aqueous solubility and oral bioavailability, and to serve as a versatile linker between different pharmacophoric elements. The formation of amide bonds by coupling carboxylic acids to one of the piperazine nitrogens is the most common reaction used to generate these diverse and valuable molecules.[5][6][7]

However, what appears to be a straightforward condensation reaction is fraught with challenges. The choice of coupling reagent is a critical decision that profoundly impacts reaction efficiency, product purity, and the preservation of stereochemical integrity. This guide provides an in-depth comparison of the most common classes of coupling reagents—carbodiimides, onium salts, and phosphonic anhydrides—with a focus on their performance in the acylation of piperazine derivatives. We will delve into the mechanistic rationale behind experimental choices, provide actionable protocols, and offer field-proven insights to help you navigate this crucial synthetic transformation.

The Unique Challenges of Piperazine Acylation

Coupling amines to carboxylic acids is a standard transformation, yet piperazine presents specific hurdles that demand careful consideration.

  • Steric Hindrance: Many piperazine building blocks are protected, often with a tert-butoxycarbonyl (Boc) group, to ensure mono-acylation. This bulky substituent can sterically hinder the approach of the activated carboxylic acid, slowing down the reaction and requiring more powerful reagents.[8]

  • Basicity and Nucleophilicity: The piperazine nitrogen is a reasonably strong nucleophile. However, its basicity also means it can be protonated, rendering it unreactive. The choice of base and the stoichiometry are therefore critical to maintain a sufficient concentration of the free amine for reaction.

  • Racemization Risk: When coupling chiral carboxylic acids, particularly α-amino acids, there is a significant risk of epimerization at the α-carbon.[6][8] The activated intermediate can be deprotonated by base, leading to a loss of stereochemical purity in the final product. The coupling reagent and conditions must be chosen to minimize this side reaction.

  • Side Reactions: Depending on the reagent used, various side reactions can plague the synthesis. These include the formation of stable N-acylurea byproducts with carbodiimides or the guanidinylation of the piperazine nitrogen by excess uronium/aminium reagents.[8]

A Mechanistic Overview of Amide Bond Formation

All coupling reagents function by activating the carboxylic acid, converting the hydroxyl group into a better leaving group. This facilitates nucleophilic attack by the piperazine nitrogen to form the thermodynamically stable amide bond.

G Acid R-COOH Activated Activated Intermediate (R-CO-X) Acid->Activated + Reagent Reagent Coupling Reagent Reagent->Activated Piperazine Piperazine Derivative Amide Amide Product Piperazine->Amide + Activated Intermediate caption General workflow for amide bond formation.

Caption: General workflow for amide bond formation.

The nature of the "Activated Intermediate" is what differentiates the major classes of coupling reagents.

Carbodiimides: The Workhorse Reagent (EDC)

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a popular choice due to its cost-effectiveness and the water-solubility of its urea byproduct, which simplifies purification.[9] EDC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. However, this intermediate is unstable and prone to racemization and rearrangement into an unreactive N-acylurea byproduct.[8][9] To mitigate these issues, additives like 1-hydroxybenzotriazole (HOBt) or 7-aza-1-hydroxybenzotriazole (HOAt) are essential. These additives intercept the O-acylisourea to form a more stable and selective active ester, which then reacts cleanly with the piperazine.[10][11]

G cluster_main EDC/HOBt Activation Mechanism Acid R-COOH Carboxylic Acid O_Acyl O-Acylisourea (Unstable, Prone to Racemization) Acid->O_Acyl + EDC EDC EDC Carbodiimide HOBt_Ester HOBt Active Ester (More Stable) O_Acyl->HOBt_Ester + HOBt N_Acylurea N-Acylurea (Unreactive Byproduct) O_Acyl->N_Acylurea Rearrangement HOBt HOBt Additive Amide R-CO-N(R')-Piperazine Amide Product HOBt_Ester->Amide + Piperazine Piperazine Piperazine-NHR' Amine Urea EDU Water-Soluble Byproduct caption Mechanism of EDC/HOBt-mediated coupling.

Caption: Mechanism of EDC/HOBt-mediated coupling.

Onium Salts: The High-Performance Option (HATU & HBTU)

Onium salts, such as aminium/uronium reagents (HATU, HBTU) and phosphonium reagents (PyBOP), are known for their high reactivity and rapid reaction times.[5] They react with the carboxylate anion to form an active ester that readily couples with amines.

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is arguably the gold standard for difficult couplings.[9][12] It contains a HOAt moiety, which forms a highly reactive OAt-active ester. The nitrogen at the 7-position of the azabenzotriazole ring acts as an electron-withdrawing group, making the active ester more susceptible to nucleophilic attack and leading to faster, more efficient reactions with a lower risk of racemization.[12]

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is similar to HATU but is based on HOBt. The resulting OBt-ester is less reactive than the OAt-ester, which can result in slower reactions and a slightly higher risk of epimerization in sensitive cases.[10][12]

A key consideration with aminium/uronium reagents is the potential for guanidinylation, a side reaction where an excess of the coupling reagent reacts with the piperazine nitrogen, capping it and preventing amide formation.[8] Therefore, using these reagents in equimolar amounts relative to the carboxylic acid is recommended.[5]

G cluster_main HATU Activation Mechanism Carboxylate R-COO- Carboxylate OAt_Ester OAt-Active Ester (Highly Reactive) Carboxylate->OAt_Ester + HATU Base Base (e.g., DIPEA) Base->Carboxylate Deprotonates R-COOH HATU_reagent HATU Amide R-CO-N(R')-Piperazine Amide Product OAt_Ester->Amide + Piperazine Piperazine Piperazine-NHR' Amine TMU TMU Byproduct caption Mechanism of HATU-mediated coupling.

Caption: Mechanism of HATU-mediated coupling.

Phosphonic Anhydrides: The Clean & Mild Option (T3P®)

Propanephosphonic acid anhydride (T3P®) is a powerful dehydrating agent that offers a unique mechanism.[13] It activates the carboxylic acid by converting the carbonyl oxygen into a good leaving group.[13] The subsequent reaction with piperazine is highly efficient, and the phosphonic acid byproducts are completely water-soluble, leading to exceptionally clean reactions and simple aqueous workups.[13][14] T3P is particularly renowned for its extremely low rates of epimerization, making it a reagent of choice for coupling racemization-prone substrates.[13][15]

G cluster_main T3P Activation Mechanism Acid R-COOH Carboxylic Acid Mixed_Anhydride Mixed Anhydride (Activated Intermediate) Acid->Mixed_Anhydride + T3P® T3P_reagent T3P® Amide R-CO-N(R')-Piperazine Amide Product Mixed_Anhydride->Amide + Piperazine Piperazine Piperazine-NHR' Amine Phos_Acid Phosphonic Acid Water-Soluble Byproduct caption Mechanism of T3P-mediated coupling.

Caption: Mechanism of T3P-mediated coupling.

Head-to-Head Reagent Performance Comparison

The optimal reagent depends on the specific challenges of your synthesis: the steric bulk of the substrates, the risk of racemization, the required scale, and cost considerations.

ParameterEDC / HOBtHBTUHATUT3P® (Propanephosphonic Anhydride)
Reactivity/Speed Moderate; sufficient for many standard couplings.High; faster than EDC.[10]Very High; faster than HBTU, ideal for hindered substrates.[16][17]Very High; excellent conversion and yields.[13]
Racemization Suppression Good (with HOBt/HOAt).[8]Good (with added HOBt).[10]Excellent; one of the best for preserving stereointegrity.[8][12]Excellent; often the reagent of choice for epimerization-prone substrates.[13][15]
Common Side Reactions N-acylurea formation (minimized by HOBt).[8][9]Guanidinylation of amine if used in excess.[8]Guanidinylation of amine if used in excess.[8]Minimal; byproducts are benign.[14][18]
Workup/Purification Easy; EDC and its urea byproduct are water-soluble.[16]Byproducts are generally soluble in organic and aqueous washes.[11]Byproducts are generally soluble in organic and aqueous washes.Very Easy; phosphonic acid byproducts are completely water-soluble.[13][14]
Substrate Scope Broad applicability for routine couplings.Good for general and slightly challenging couplings.Excellent for sterically hindered or electron-deficient substrates.[8][17]Broad applicability, especially for chiral and sensitive substrates.[18]
Cost & Handling Cost-effective.[10]More expensive than EDC. Based on potentially explosive HOBt.[11]Expensive. Based on potentially explosive HOAt.[11]Moderate cost. Non-toxic, non-allergenic, and safe to handle.[13][18]

Field-Proven Experimental Protocols

The following are generalized protocols for the solution-phase coupling of a carboxylic acid with N-Boc-piperazine. Always perform reactions under an inert atmosphere (Nitrogen or Argon) with anhydrous solvents.

Protocol 1: EDC/HOBt Mediated Coupling

This is a reliable and cost-effective method for standard couplings where racemization is a moderate concern.

Materials:

  • Carboxylic Acid (1.0 eq)

  • N-Boc-piperazine (1.1 eq)

  • EDC·HCl (1.2 eq)

  • HOBt (1.2 eq)

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0-3.0 eq)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

  • To a stirred solution of the carboxylic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM or DMF, add the base (e.g., DIPEA, 2.0-3.0 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 eq) portion-wise to the solution and stir for 20-30 minutes at 0 °C to pre-activate the carboxylic acid.

  • Add a solution of N-Boc-piperazine (1.1 eq) in the reaction solvent to the mixture.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Workup: Dilute the reaction with an appropriate organic solvent (e.g., Ethyl Acetate). Wash the organic layer sequentially with 5% HCl or saturated NH₄Cl solution, saturated NaHCO₃ solution, water, and finally brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or crystallization.[19]

Protocol 2: HATU Mediated Coupling

This is the method of choice for sterically hindered substrates or when minimizing racemization is critical.

Materials:

  • Carboxylic Acid (1.0 eq)

  • N-Boc-piperazine (1.1 eq)

  • HATU (1.1 eq)

  • DIPEA or 2,4,6-Collidine (2.0 eq)

  • Anhydrous DMF

Procedure:

  • In a flask, dissolve the carboxylic acid (1.0 eq), N-Boc-piperazine (1.1 eq), and HATU (1.1 eq) in anhydrous DMF.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add DIPEA (2.0 eq) to the reaction mixture. A color change (often to yellow) may be observed.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours. The reaction is typically much faster than with EDC.

  • Monitor the reaction progress by TLC or LC-MS.

  • Workup: Dilute the reaction mixture with Ethyl Acetate or another suitable organic solvent. Wash extensively with water to remove DMF and byproducts, followed by washes with dilute acid, dilute base, and brine as described in Protocol 1. Dry, concentrate, and purify the product.[8][9]

Protocol 3: T3P® Mediated Coupling

This protocol is ideal for sensitive, racemization-prone substrates and when a simple, clean workup is desired.

Materials:

  • Carboxylic Acid (1.0 eq)

  • N-Boc-piperazine (1.1 eq)

  • T3P® (50% solution in Ethyl Acetate or DMF, 1.5 eq)

  • Pyridine or DIPEA (3.0-4.0 eq)

  • Anhydrous Ethyl Acetate, THF, or DCM

Procedure:

  • Dissolve the carboxylic acid (1.0 eq) and N-Boc-piperazine (1.1 eq) in the chosen anhydrous solvent.

  • Add the base (e.g., Pyridine or DIPEA, 3.0-4.0 eq).

  • Cool the mixture to 0 °C.

  • Slowly add the T3P® solution (1.5 eq) dropwise, maintaining the temperature below 20 °C. The reaction can be mildly exothermic.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Workup: Quench the reaction with water or saturated NaHCO₃ solution. Separate the organic layer. Wash the organic layer thoroughly with water to remove all phosphonic acid byproducts. Follow with standard acid, base, and brine washes. Dry the organic layer, concentrate, and purify.[20]

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Yield Inefficient Reagent: The chosen reagent (e.g., EDC/HOBt) may not be powerful enough for a hindered substrate.Switch to a more potent reagent like HATU or T3P®.[8][9]
Moisture: Water can hydrolyze the activated intermediate or coupling reagent.Ensure all glassware is oven-dried and use anhydrous solvents and reagents.[9]
Poor Solubility: Reactants may not be fully dissolved.Switch to a more polar solvent like DMF or NMP.
Epimerization High Temperature: Racemization is often accelerated by heat.Perform the reaction at 0 °C or lower.[8]
Strong Base/Wrong Reagent: The combination of reagent and base is promoting proton abstraction.Use a hindered base like DIPEA or 2,4,6-collidine. Employ a reagent known for low racemization rates, such as HATU or T3P®.[8][13]
Side Product Formation N-Acylurea (with EDC): The O-acylisourea intermediate rearranged before reacting with the amine.Ensure HOBt or HOAt is added to the reaction to trap the intermediate.[8]
Guanidinylation (with HATU/HBTU): Excess coupling reagent reacted with the piperazine.Use a slight excess of the carboxylic acid relative to the coupling reagent, or switch to a phosphonium reagent (e.g., PyBOP).[5][8]
Difficult Purification Insoluble Byproducts: Using DCC can lead to dicyclohexylurea (DCU) which is difficult to remove.Use EDC, whose byproduct is water-soluble.[16]
Reagent Byproducts Co-elute: Byproducts are of similar polarity to the product.Choose a reagent with easily removable byproducts, such as T3P®, where byproducts are washed away with water.[13][14]

Conclusion and Strategic Recommendations

The successful synthesis of piperazine amides hinges on a strategic selection of the coupling reagent, tailored to the specific demands of the substrates and the project goals.

  • For routine, cost-sensitive syntheses with robust substrates, EDC/HOBt remains a viable and economical choice.

  • For challenging couplings involving sterically hindered acids or piperazines, or when speed is paramount, HATU is the undisputed high-performance option.[17]

  • When coupling valuable, enantiomerically pure carboxylic acids where the absolute suppression of racemization is the highest priority, T3P® offers an exceptionally mild, clean, and reliable method.[15]

Beyond these workhorses, the field of coupling reagents continues to evolve. Reagents like COMU offer the efficiency of HATU with improved safety and solubility profiles, while novel platforms like ynamide coupling reagents promise racemization-free condensations.[7][21][22] By understanding the fundamental mechanisms, strengths, and weaknesses of the available tools, researchers can confidently and efficiently construct the piperazine-based molecules that are vital to the future of drug discovery.

References

A Comparative Guide to Alternative Building Blocks for (R)-1-N-Boc-4-N-Fmoc-2-Piperazine Carboxylic Acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Conformational Control in Peptidomimetics

In the landscape of modern drug discovery and peptide science, the ability to precisely control the three-dimensional structure of a peptide is paramount. Peptides, in their native, linear form, often suffer from conformational flexibility, which can lead to reduced receptor binding affinity and susceptibility to proteolytic degradation.[1] The incorporation of constrained building blocks is a powerful strategy to overcome these limitations, pre-organizing the peptide into a bioactive conformation that mimics secondary structures like β-turns.[2][3]

(R)-1-N-Boc-4-N-Fmoc-2-piperazine carboxylic acid is a well-established building block for introducing a constrained dipeptide isostere into a peptide sequence. Its orthogonally protected nitrogens allow for directional elongation of the peptide chain in solid-phase peptide synthesis (SPPS). However, the landscape of peptide chemistry is ever-evolving, and a range of alternative building blocks have emerged, each offering unique advantages in terms of conformational rigidity, synthetic accessibility, and the ability to fine-tune the resulting peptidomimetic's properties.

This guide provides an in-depth comparison of viable alternatives to this compound, offering experimental insights and detailed protocols to aid researchers, scientists, and drug development professionals in selecting the optimal building block for their specific application.

The Benchmark: this compound

The utility of this piperazine-based building block lies in its ability to act as a dipeptide surrogate, introducing a significant conformational constraint that can induce β-turn formation. The orthogonal Boc and Fmoc protecting groups are fully compatible with standard Fmoc-based SPPS, allowing for the sequential assembly of peptides.

Alternative Building Blocks: A Comparative Analysis

The primary alternatives to the piperazine scaffold can be broadly categorized into bicyclic systems and other monocyclic structures, each imparting distinct conformational biases.

Bicyclic Lactam-Based Dipeptide Surrogates

Bicyclic lactams are a prominent class of conformationally constrained dipeptide mimetics, offering a higher degree of rigidity compared to their monocyclic counterparts.

Proposed in the early 1980s, Freidinger lactams are γ-lactam-bridged dipeptides that have become a cornerstone in the design of conformationally constrained peptidomimetics.[4] Their rigid structure is highly effective at inducing β-turn conformations.

Key Features:

  • High Rigidity: The bicyclic structure severely restricts bond rotation, leading to a well-defined conformation.

  • β-Turn Induction: Effectively mimics type I and type II β-turns, which are crucial for many peptide-receptor interactions.[3]

  • Synthetic Accessibility: While the synthesis can be complex, various routes have been developed, including microwave-assisted methods, to improve efficiency.[5]

This class of building blocks offers a versatile scaffold for mimicking β-turns and other secondary structures.[6] The ring size and substitution patterns can be varied to fine-tune the conformational properties of the resulting peptide.

Key Features:

  • Tunable Conformations: By altering the ring sizes (e.g., 5,5-, 6,5-, 7,5-fused systems), the dihedral angles of the peptide backbone can be precisely controlled to mimic different types of β-turns.[6]

  • Increased Potency and Stability: Their incorporation has been shown to enhance the potency and metabolic stability of enzyme inhibitors and receptor ligands.

  • Diverse Synthetic Routes: Numerous synthetic strategies have been developed, including those based on electrophilic transannular cyclizations of unsaturated macrocyclic precursors.[6]

A subset of azabicyclo[X.Y.0]alkanone amino acids, indolizidin-2-one amino acids are particularly effective at mimicking type II' β-turns.[7]

Key Features:

  • Specific β-Turn Mimicry: X-ray analysis has confirmed that the backbone dihedral angles closely resemble those of an ideal type II' β-turn.[7][8]

  • Chiral Synthesis: Enantiomerically pure forms can be synthesized from readily available chiral precursors like L-serine.[7]

Alternative Monocyclic Scaffolds

While offering less rigidity than bicyclic systems, certain monocyclic building blocks provide unique advantages and are synthetically more accessible.

These building blocks introduce a ketone functionality into the piperazine ring, which can influence the local conformation and provide a handle for further chemical modification. The synthesis of orthogonally protected 2-oxopiperazine derivatives has been reported, making them compatible with Fmoc-SPPS.[9]

Key Features:

  • Altered H-Bonding Potential: The presence of the carbonyl group can influence intramolecular hydrogen bonding patterns.

  • Potential for Derivatization: The ketone can be used as a chemical handle for conjugation or further structural modifications.

Performance Comparison: A Data-Driven Perspective

The choice of a building block should be guided by its performance in SPPS and its impact on the final peptide's properties. While direct, side-by-side comparative studies of all alternatives are scarce, we can synthesize data from various sources to provide a qualitative and semi-quantitative comparison.

Building Block ClassConformational RigidityEase of Synthesisβ-Turn MimicryPotential for RacemizationCommercial Availability (Orthogonally Protected)
(R)-Piperazine Carboxylic Acid ModerateModerateGood (Type VI)LowReadily available
Freidinger Lactams HighChallengingExcellent (Type I, II)LowLimited, often requires custom synthesis
Azabicyclo[X.Y.0]alkanone Amino Acids HighChallengingExcellent (Tunable)LowLimited, often requires custom synthesis
Indolizidin-2-one Amino Acids HighModerateExcellent (Type II')LowLimited, requires custom synthesis
2-Oxopiperazine Carboxylic Acids ModerateModerateModerateLowLimited, requires custom synthesis

Causality Behind Performance:

  • Coupling Efficiency: Highly rigid and sterically hindered building blocks, such as some azabicyclo[X.Y.0]alkanone derivatives, may require extended coupling times or more potent coupling reagents (e.g., HATU, HCTU) to achieve high coupling efficiencies.[10]

  • Racemization: Racemization during peptide synthesis is a significant concern, particularly for certain amino acids.[11][12] The inherent rigidity of the constrained dipeptide surrogates discussed here generally minimizes the risk of α-carbon racemization at the preceding amino acid during activation and coupling.

Experimental Protocols

The following protocols provide a general framework for the incorporation of constrained dipeptide building blocks into a peptide sequence using automated Fmoc-SPPS.

Workflow for Automated SPPS of a Peptide Containing a Constrained Dipeptide Mimic

Caption: Automated SPPS workflow for incorporating a constrained dipeptide building block.

Detailed Protocol for Incorporation of a Constrained Building Block

This protocol assumes the use of a standard automated peptide synthesizer and Fmoc/tBu chemistry.

  • Resin Preparation:

    • Start with a pre-loaded Wang or Rink Amide resin.

    • Swell the resin in dimethylformamide (DMF) for 30 minutes.

    • Perform an initial Fmoc deprotection using 20% piperidine in DMF (2 x 10 min).

    • Wash the resin thoroughly with DMF (5 x 1 min).

  • Coupling of the Constrained Building Block:

    • Dissolve 4 equivalents of the Fmoc-protected constrained building block (e.g., Fmoc-Freidinger lactam, Fmoc-azabicyclo[X.Y.0]alkanone amino acid) and 3.9 equivalents of a suitable coupling reagent (e.g., HBTU, HATU) in DMF.

    • Add 8 equivalents of diisopropylethylamine (DIPEA) to the activation mixture and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the resin and couple for 1-2 hours. For sterically hindered building blocks, a double coupling may be necessary.

    • Monitor the coupling reaction using a Kaiser test. A negative test (yellow beads) indicates complete coupling.

  • Washing and Capping:

    • Wash the resin with DMF (5 x 1 min).

    • (Optional) To cap any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF for 10 minutes.

    • Wash the resin with DMF (3 x 1 min).

  • Fmoc Deprotection of the Building Block:

    • Treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the Fmoc group from the incorporated building block.

    • Wash the resin thoroughly with DMF (5 x 1 min).

  • Chain Elongation:

    • Continue with standard Fmoc-SPPS cycles to elongate the peptide chain to the desired length.

  • Cleavage and Deprotection:

    • Wash the final peptide-resin with dichloromethane (DCM) and dry under vacuum.

    • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.

    • Filter the resin and precipitate the crude peptide in cold diethyl ether.

  • Purification and Analysis:

    • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.

Mechanistic Insights: How Constrained Building Blocks Influence Receptor Binding

The incorporation of conformationally constrained dipeptide mimetics can have a profound impact on the resulting peptide's interaction with its biological target.

Receptor_Binding_Mechanism cluster_0 Flexible Peptide cluster_1 Constrained Peptide Flexible_Peptide Multiple Conformations in Solution High_Entropy_Penalty High Entropic Penalty upon Binding Flexible_Peptide->High_Entropy_Penalty Binding Event Weak_Binding Lower Binding Affinity High_Entropy_Penalty->Weak_Binding Receptor Receptor Binding Site Weak_Binding->Receptor Constrained_Peptide Pre-organized Bioactive Conformation Low_Entropy_Penalty Low Entropic Penalty upon Binding Constrained_Peptide->Low_Entropy_Penalty Binding Event Strong_Binding Higher Binding Affinity & Specificity Low_Entropy_Penalty->Strong_Binding Strong_Binding->Receptor

References

The Ascendancy of Piperazine-Constrained Peptides in Drug Discovery: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the pursuit of therapeutics capable of modulating challenging targets, such as protein-protein interactions (PPIs), has led to a renaissance in peptide-based modalities.[1][2][3] However, the inherent limitations of linear peptides, namely their susceptibility to proteolytic degradation and poor cell permeability, have historically hampered their clinical translation.[4][5] To surmount these obstacles, a variety of strategies to constrain peptide conformation have emerged, with macrocyclization being a particularly successful approach.[1][6] Among the diverse toolkit of constraining linkers, the piperazine scaffold has garnered significant interest for its unique structural and physicochemical properties that can impart favorable drug-like characteristics.[7][8]

This guide provides an in-depth comparison of piperazine-constrained peptides with other peptide constraining technologies, supported by detailed experimental protocols and a representative case study. We will explore the rationale behind experimental choices, the causality of observed effects, and provide a framework for researchers to evaluate and implement this promising strategy in their own drug discovery programs.

The Piperazine Advantage: A Structurally Privileged Scaffold

The piperazine moiety is a common feature in many FDA-approved drugs, valued for its ability to modulate solubility, basicity, and conformational rigidity.[8] When incorporated as a linker in a peptide, the piperazine ring introduces a defined conformational constraint, which can pre-organize the peptide into its bioactive conformation, thereby reducing the entropic penalty of binding to its target.[1] This can lead to enhanced binding affinity and selectivity. Furthermore, the saturated heterocyclic nature of piperazine can shield the peptide backbone from proteolytic enzymes, significantly improving its stability in biological media.[9]

Case Study: A Piperazine-Constrained Peptide Targeting the p53-MDM2 Interaction

To illustrate the practical application and potential benefits of piperazine constraints, we will consider a case study focused on the inhibition of the p53-MDM2 interaction. The p53-MDM2 PPI is a critical regulator of cell cycle and apoptosis, and its disruption is a key strategy in cancer therapy.[10][11][12] Several peptide-based inhibitors derived from the p53 N-terminal domain have been developed, making this a well-validated target for constrained peptide technology.[10][11][12][13][14]

Our model peptide is a 12-mer sequence derived from p53: TSFAEYWNLLSP. We will compare the properties of its linear, a hydrocarbon-stapled, and a piperazine-constrained version.

Diagram of the p53-MDM2 Signaling Pathway

p53_MDM2_pathway cluster_0 Normal Cell cluster_1 Cancer Cell with Piperazine-Constrained Peptide p53_active Active p53 MDM2 MDM2 p53_active->MDM2 binds & inhibits Apoptosis Apoptosis & Cell Cycle Arrest p53_active->Apoptosis induces p53_degradation p53 Degradation MDM2->p53_degradation promotes p53_active_cancer Active p53 Apoptosis_cancer Apoptosis p53_active_cancer->Apoptosis_cancer induces MDM2_cancer MDM2 MDM2_cancer->p53_active_cancer inhibition blocked Peptide Piperazine- Constrained Peptide Peptide->MDM2_cancer inhibits

Caption: The p53-MDM2 signaling pathway and its modulation by a piperazine-constrained peptide inhibitor.

Comparative Performance of Constrained Peptides

The table below summarizes the expected performance of the linear, hydrocarbon-stapled, and piperazine-constrained versions of the p53-derived peptide. These are informed predictions based on the known properties of these constraining technologies.

ParameterLinear PeptideHydrocarbon-Stapled PeptidePiperazine-Constrained PeptideRationale
Binding Affinity (IC50) Micromolar (µM)Nanomolar (nM)Nanomolar (nM)Constraining the peptide reduces the entropic penalty of binding, leading to higher affinity.[1]
Proteolytic Stability (t1/2) MinutesHoursHoursThe macrocyclic structure and non-natural linkers protect the peptide backbone from protease degradation.[9]
Cell Permeability (Papp) LowModerate to HighModerate to HighThe constrained conformation can shield polar amide bonds and present a more hydrophobic face to the cell membrane, facilitating passive diffusion.[4]
Synthesis Complexity LowHighModerateStapled peptide synthesis requires specialized amino acids and catalysts. Piperazine linkers can be incorporated using more standard solid-phase synthesis techniques.[1][15]

Experimental Protocols

To validate the performance of the piperazine-constrained peptide, a series of in vitro experiments are necessary. The following are detailed, step-by-step methodologies for key assays.

Solid-Phase Peptide Synthesis (SPPS) of Piperazine-Constrained Peptide

This protocol describes the manual synthesis of a peptide constrained with a piperazine-based linker.

Diagram of the SPPS Workflow

SPPS_workflow Resin 1. Resin Swelling (Rink Amide Resin in DMF) Deprotection1 2. Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection1 Coupling1 3. Amino Acid Coupling (Fmoc-AA-OH, DIC, Oxyma) Deprotection1->Coupling1 Wash1 4. Washing (DMF, DCM) Coupling1->Wash1 Repeat 5. Repeat Steps 2-4 for linear sequence Wash1->Repeat Piperazine_Coupling 6. Piperazine Linker Coupling (Fmoc-Pip(Boc)-OH) Repeat->Piperazine_Coupling Deprotection2 7. Final Fmoc Deprotection Piperazine_Coupling->Deprotection2 Cyclization 8. On-Resin Cyclization Deprotection2->Cyclization Cleavage 9. Cleavage & Deprotection (TFA cocktail) Cyclization->Cleavage Purification 10. Purification (RP-HPLC) Cleavage->Purification

Caption: A generalized workflow for the solid-phase synthesis of a piperazine-constrained peptide.

Methodology:

  • Resin Preparation: Swell Rink Amide resin in N,N-dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, then repeat for 15 minutes to remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group.[1]

  • Amino Acid Coupling: Couple the desired Fmoc-protected amino acid (4 eq.) using N,N'-diisopropylcarbodiimide (DIC, 4 eq.) and Oxyma Pure (4 eq.) as activating agents in DMF for 2 hours.[1]

  • Washing: Wash the resin thoroughly with DMF and dichloromethane (DCM).

  • Repeat: Repeat steps 2-4 for each amino acid in the linear sequence.

  • Piperazine Building Block Coupling: Couple a pre-synthesized Fmoc-protected piperazine-based amino acid analogue.

  • Final Fmoc Deprotection: Remove the final Fmoc group as described in step 2.

  • On-Resin Cyclization: Perform the macrocyclization reaction on the solid support. This typically involves activating the C-terminal carboxyl group and reacting it with the deprotected N-terminal amine of the piperazine linker.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane).[1]

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Binding Affinity Assay: Fluorescence Polarization

This assay measures the binding of the peptide to its target protein by detecting changes in the polarization of fluorescently labeled tracer.

Methodology:

  • Reagents:

    • Fluorescently labeled tracer peptide (e.g., FITC-p53 peptide).

    • Recombinant MDM2 protein.

    • Piperazine-constrained peptide inhibitor.

    • Assay buffer (e.g., PBS, 0.01% Tween-20).

  • Procedure:

    • Prepare a serial dilution of the piperazine-constrained peptide.

    • In a 384-well black plate, add a fixed concentration of MDM2 protein and the fluorescent tracer.

    • Add the serially diluted constrained peptide to the wells.

    • Incubate at room temperature for 1 hour.

    • Measure fluorescence polarization using a plate reader.

  • Data Analysis: Plot the fluorescence polarization values against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[10]

Cell Permeability Assay: Caco-2 Transwell Assay

This assay assesses the ability of the peptide to cross a monolayer of human intestinal Caco-2 cells, a widely accepted model of the intestinal barrier.[4]

Methodology:

  • Cell Culture: Culture Caco-2 cells on Transwell inserts until a confluent monolayer is formed.

  • Procedure:

    • Wash the cell monolayer with pre-warmed Hanks' Balanced Salt Solution (HBSS).

    • Add the piperazine-constrained peptide to the apical (donor) chamber.

    • At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (receiver) chamber.

    • Analyze the concentration of the peptide in the collected samples using LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of peptide appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

Proteolytic Stability Assay

This assay evaluates the resistance of the peptide to degradation by proteases.[16][17][18]

Methodology:

  • Reagents:

    • Piperazine-constrained peptide.

    • Protease solution (e.g., human serum, trypsin, or chymotrypsin).

    • Quenching solution (e.g., 10% TFA).

  • Procedure:

    • Incubate the peptide with the protease solution at 37°C.

    • At various time points, take aliquots of the reaction and quench the enzymatic activity with the quenching solution.

    • Analyze the amount of remaining intact peptide at each time point by RP-HPLC or LC-MS.

  • Data Analysis: Plot the percentage of intact peptide remaining against time and fit the data to a one-phase decay model to determine the half-life (t1/2) of the peptide.

Conclusion and Future Outlook

Piperazine-constrained peptides represent a compelling class of molecules for tackling difficult drug targets.[7] Their enhanced stability, potential for cell permeability, and amenability to synthesis make them an attractive alternative to other constraining technologies. The case study and experimental protocols provided in this guide offer a practical framework for researchers to explore the utility of piperazine constraints in their own drug discovery endeavors. As our understanding of the principles governing the behavior of these "middle space" molecules grows, we can anticipate the development of even more sophisticated and effective piperazine-constrained peptide therapeutics.[5][19]

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of (R)-1-N-Boc-4-N-Fmoc-2-Piperazine Carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As drug development professionals, our work with complex molecules like (R)-1-N-Boc-4-N-Fmoc-2-Piperazine carboxylic acid demands not only precision in synthesis but also an unwavering commitment to safety and environmental stewardship. This guide provides a detailed protocol for the proper handling and disposal of this compound and its associated waste streams. The procedures outlined here are grounded in regulatory compliance and best laboratory practices, ensuring the safety of personnel and the integrity of our research environment.

The subject molecule is a bifunctional, orthogonally protected amino acid derivative. Its structure, featuring a piperazine core with both acid-labile (Boc) and base-labile (Fmoc) protecting groups, necessitates a nuanced approach to waste management. The disposal strategy must account for the pure solid compound, as well as the distinct acidic and basic liquid waste streams generated during its use in chemical synthesis.

Hazard Assessment and Personal Protective Equipment (PPE)

Before handling the compound or its waste, a thorough understanding of its potential hazards is essential. While specific toxicological data for this exact molecule is limited, the piperazine core and related structures provide a basis for prudent handling. Piperazine derivatives can be corrosive, cause serious eye damage, and may lead to skin or respiratory sensitization[1][2][3]. The pure compound is classified as a substance with a severe water hazard potential (WGK 3)[4]. Therefore, all handling and disposal operations must be conducted with appropriate engineering controls (e.g., a chemical fume hood) and personal protective equipment.

Equipment Specification & Justification
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.
Hand Protection Nitrile or neoprene gloves. Always inspect gloves for integrity before use and wash hands thoroughly after handling[1].
Body Protection A standard laboratory coat is required. For major spill cleanup, a chemically resistant apron or full-body suit may be necessary[1].
Respiratory Not typically required when handling small quantities in a well-ventilated fume hood. For spills outside of a hood, a NIOSH-approved respirator may be necessary[5].

The Core Principles of Compliant Disposal

Proper chemical waste disposal is governed by the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA)[6][7]. Compliance is not merely procedural; it is a system that protects us and our environment. The entire lifecycle of the chemical, from receipt to final disposal, must be managed with these principles in mind.

  • Characterization: All waste must be correctly identified. The piperazine moiety suggests a potential for corrosivity (EPA hazardous waste number D002)[1]. Waste streams must be evaluated for RCRA characteristics: ignitability, corrosivity, reactivity, and toxicity[8].

  • Segregation: This is the most critical operational step. Incompatible waste streams must never be mixed. The deprotection of this molecule generates two fundamentally different waste types: acidic (from Boc removal) and basic (from Fmoc removal). Mixing these can cause violent exothermic reactions, gas evolution, and potential container pressurization.

  • Containment & Labeling: All waste must be stored in appropriate, sealed containers that are compatible with their contents[6]. Every container must be labeled with the words "Hazardous Waste" and a complete, accurate list of its contents as soon as the first drop of waste is added[8].

Step-by-Step Disposal Protocols

Protocol 1: Disposal of Unused or Expired Solid Compound

Unused this compound is a solid chemical waste[6].

  • Container: Keep the chemical in its original, clearly labeled container if possible. If repackaging is necessary, use a new, clean, and compatible container (e.g., HDPE or glass).

  • Labeling: Affix a "Hazardous Waste" label to the container. List the full chemical name: "this compound".

  • Storage: Store the sealed container in a designated hazardous waste accumulation area, segregated from incompatible materials like strong oxidizing agents[9].

  • Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor. Incineration at an approved facility is a common disposal method for this type of organic solid.

Protocol 2: Disposal of Liquid Waste Streams from Synthesis

The primary use of this compound involves the sequential removal of the Boc and Fmoc protecting groups, creating two distinct liquid waste streams that must be segregated.

Table 2: Waste Stream Segregation Protocol

Waste StreamTypical CompositionRecommended ContainerCritical Handling Notes
Acidic Waste Trifluoroacetic acid (TFA) or Hydrochloric Acid (HCl) in solvents like Dichloromethane (DCM) or Dioxane[10][11].Acid-resistant container (e.g., coated glass or specific polymer). Do not use metal containers [6].Corrosive (pH < 2). May contain halogenated solvents. Keep container vented if gas evolution (e.g., isobutylene from Boc cleavage) is possible. Store away from bases.
Basic Waste Piperidine or 4-methylpiperidine in solvents like N,N-Dimethylformamide (DMF)[12][13]. Contains dibenzofulvene adducts.Base-resistant container (e.g., HDPE or compatible glass).Corrosive (pH > 12.5). Keep container sealed to prevent absorption of CO₂ and the escape of volatile amines. Store away from acids.

Procedure:

  • Dedicate Containers: Establish separate, clearly labeled hazardous waste containers for "Acidic Waste" and "Basic Waste".

  • Collect Waste: As reactions are performed, carefully transfer the respective waste solutions into the correct dedicated container.

  • Rinsate: When rinsing glassware, use a small amount of a compatible solvent. The first rinse should be collected into the corresponding waste stream (e.g., acidic rinsate into the acidic waste container).

  • Storage & Disposal: Seal the containers when not in use and store them in a designated satellite accumulation area with secondary containment. Arrange for disposal via your institutional EHS program.

Protocol 3: Disposal of Contaminated Solid Waste

Consumables that come into contact with the chemical are also considered hazardous waste.

  • Collection: Designate a specific, labeled container or a heavy-duty, sealable plastic bag for contaminated solid waste. This includes gloves, weigh boats, absorbent paper, and contaminated silica gel[6].

  • Segregation: Do not dispose of sharp objects (needles, razor blades) in these containers. Use a dedicated sharps container.

  • Disposal: Once the container is full, seal it, ensure it is properly labeled with all chemical contaminants, and transfer it to the hazardous waste accumulation area for pickup.

Emergency Spill Management

In the event of a minor spill of the solid compound, adhere to the following procedure[1][9]:

  • Alert Personnel: Notify others in the immediate area.

  • Don PPE: Wear the PPE outlined in Table 1.

  • Containment: Prevent the powder from becoming airborne or entering drains.

  • Cleanup: Carefully sweep up the solid material. Avoid creating dust[9]. Use a dustpan and brush or absorbent pads for the final cleanup.

  • Disposal: Place all contaminated cleaning materials and the recovered chemical into a sealed, labeled hazardous waste container.

  • Decontamination: Clean the spill area with an appropriate solvent and wash hands thoroughly. For major spills, evacuate the area and contact your institution's emergency response team immediately.

Disposal Decision Workflow

The following diagram illustrates the critical decision-making process for segregating and managing waste generated from this compound.

G cluster_type 1. Identify Waste Type cluster_liquid 2. Segregate Liquid Waste start Waste Generated from (R)-1-N-Boc-4-N-Fmoc-2-Piperazine carboxylic acid is_solid Unused/Expired Solid Chemical start->is_solid is_liquid Liquid from Reaction/Workup is_consumable Contaminated Labware/PPE disposal_solid Collect in Labeled 'Hazardous Waste' Container (Solid Organic) is_solid->disposal_solid is_acidic Acidic Waste Stream (e.g., TFA/DCM from Boc Deprotection) is_liquid->is_acidic Is pH < 7? is_basic Basic Waste Stream (e.g., Piperidine/DMF from Fmoc Deprotection) is_liquid->is_basic Is pH > 7? disposal_consumable Collect in Labeled 'Hazardous Waste' Container (Contaminated Debris) is_consumable->disposal_consumable disposal_acid Collect in Dedicated ACID Waste Container is_acidic->disposal_acid disposal_base Collect in Dedicated BASE Waste Container is_basic->disposal_base final_step Store in Designated Accumulation Area for EHS Pickup disposal_solid->final_step disposal_consumable->final_step disposal_acid->final_step disposal_base->final_step

References

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Reactant of Route 1
(R)-1-N-Boc-4-N-Fmoc-2-Piperazine carboxylic acid
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Reactant of Route 2
(R)-1-N-Boc-4-N-Fmoc-2-Piperazine carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.